CLP290
Beschreibung
Eigenschaften
IUPAC Name |
[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMMXNNKLCLOM-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CLP290: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLP290 is an orally bioavailable prodrug that is emerging as a significant therapeutic candidate for a spectrum of neurological and psychiatric disorders. Its primary mechanism of action revolves around the positive modulation of the neuron-specific K-Cl cotransporter 2 (KCC2). By enhancing KCC2-mediated chloride extrusion, this compound restores the requisite low intracellular chloride concentrations necessary for effective GABAergic inhibition. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular and functional pathways.
Introduction: The Role of KCC2 in Neuronal Inhibition
In the mature central nervous system (CNS), the fast inhibitory neurotransmission is predominantly mediated by GABAA receptors, which are ligand-gated chloride channels.[1] The efficacy of this inhibition is critically dependent on a low intracellular chloride ([Cl-]i) concentration, maintained by the K-Cl cotransporter KCC2.[2] KCC2 extrudes chloride ions from the neuron, thereby establishing a hyperpolarizing chloride gradient.[3] In numerous neuropathological conditions, including epilepsy, neuropathic pain, and traumatic brain injury, KCC2 expression and function are downregulated.[2] This leads to an accumulation of intracellular chloride, compromising GABAergic inhibition and, in some instances, leading to a paradoxical excitatory effect of GABA.[3] this compound has been developed to counteract this pathological state by enhancing KCC2 function.[4]
Core Mechanism of Action of this compound
This compound is a prodrug that is metabolized to the active compound CLP257.[4] The central mechanism of action of this compound, via its active metabolite CLP257, is the potentiation of KCC2 activity. This enhancement of KCC2 function leads to a cascade of downstream effects that collectively restore inhibitory tone in the CNS.
Molecular Interactions and Signaling Pathways
This compound's influence on KCC2 is multifaceted, involving the modulation of post-translational modifications and protein stability. A key aspect of its action is the preservation of KCC2 in its active state at the neuronal membrane.
-
Modulation of KCC2 Phosphorylation: this compound has been demonstrated to prevent the dephosphorylation of KCC2 at Serine 940 (pS940).[5] This phosphorylation site is crucial for maintaining the stability and activity of KCC2 at the plasma membrane. By preserving the pS940-phosphorylated state, this compound counteracts the pathological downregulation of KCC2.[5]
-
Inhibition of PKCδ Signaling: In the context of traumatic brain injury (TBI), this compound has been shown to inhibit the tyrosine phosphorylation of Protein Kinase C delta (PKCδ) at position Y311.[5] This inhibitory action on PKCδ is upstream of KCC2 regulation and contributes to the maintenance of KCC2 phosphorylation and its functional oligomeric state at the neuronal membrane.[5]
-
Preservation of KCC2 Oligomerization: The functional form of KCC2 is an oligomer. This compound treatment has been found to be effective in preventing the loss of this oligomeric KCC2 from the neuronal membrane, which is essential for its chloride extrusion capacity.[5]
Figure 1: Signaling pathway of this compound's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative parameters related to the activity and pharmacokinetics of this compound and its active metabolite, CLP257.
Table 1: Potency of CLP257
| Compound | Assay | Parameter | Value | Reference |
| CLP257 | KCC2 Activation | EC50 | 616 nM | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Prodrug | Administration | Parameter | Value | Reference |
| This compound | Oral (PO) | Apparent t1/2 | 5 hours | [6] |
Table 3: Preclinical Efficacy of this compound
| Indication | Animal Model | Administration | Dose | Outcome | Reference |
| Neuropathic Pain | Rat (PNI) | Oral (PO) | 100 mg/kg | Analgesic efficacy equivalent to Pregabalin (30 mg/kg) | [6] |
| Traumatic Brain Injury | Rat (CCI) | Intraperitoneal (IP) | 50 mg/kg | Neuroprotection and restoration of KCC2 function | [5] |
| Sedation Enhancement | Neonatal Rat | Oral (PO) | - | Potentiated midazolam-induced sedation | [7] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
KCC2 Activity Assay (Thallium Influx Assay)
This assay is a common method to assess the activity of KCC2 in a high-throughput format.
-
Cell Line: HEK293 cells stably expressing human KCC2.
-
Principle: KCC2 can transport thallium (Tl+) ions, which can be detected by a Tl+-sensitive fluorescent dye (e.g., FluxOR). An increase in KCC2 activity results in a greater influx of Tl+ and a corresponding increase in fluorescence.
-
Protocol Outline:
-
HEK-KCC2 cells are plated in 384-well plates.
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
CLP257 (the active metabolite of this compound) or control compounds are added to the wells.
-
A stimulus buffer containing Tl+ is added.
-
The change in fluorescence over time is measured using a fluorescence plate reader (e.g., FLIPR).
-
KCC2 activity is quantified by the rate of fluorescence increase.[8][9]
-
Pharmacokinetic Analysis
-
Subjects: Adult male Sprague-Dawley rats.
-
Administration: this compound is administered intravenously (IV), intraperitoneally (IP), or orally (PO).
-
Sampling: Blood samples are collected at various time points post-administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, and 7 hours).
-
Analysis: Plasma is separated and the concentration of CLP257 (the active metabolite) is determined by liquid chromatography-mass spectrometry (LC/MS).
-
Parameters Calculated: Pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC) are calculated from the concentration-time data.[10]
Paw Withdrawal Threshold (PWT) Assay for Analgesia
This behavioral assay is used to assess mechanical allodynia in models of neuropathic pain.
-
Principle: In a state of neuropathic pain, the threshold to withdraw a paw in response to a mechanical stimulus is reduced. An effective analgesic will increase this withdrawal threshold.
-
Apparatus: Von Frey filaments of varying calibrated forces.
-
Protocol Outline:
-
Rats are habituated to the testing environment.
-
Von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.
-
A baseline PWT is established before this compound administration.
-
This compound is administered, and the PWT is measured at subsequent time points to assess the analgesic effect.[11][12][13]
-
Figure 2: Experimental workflow for the Paw Withdrawal Threshold assay.
Immunochemical Assays for KCC2 Phosphorylation and Oligomerization
-
Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated KCC2, as well as its oligomeric state.
-
Protocol Outline:
-
Brain tissue is collected from control and this compound-treated animals.
-
Proteins are extracted and their concentrations determined.
-
For oligomerization studies, non-reducing gel electrophoresis is used to preserve the oligomeric structure of KCC2.
-
For phosphorylation studies, standard SDS-PAGE is performed.
-
Proteins are transferred to a membrane and probed with specific primary antibodies against total KCC2, phospho-KCC2 (Ser940), and PKCδ (pY311).
-
Secondary antibodies conjugated to a reporter enzyme are used for detection.
-
The intensity of the bands is quantified to determine the relative levels of the target proteins.[5]
-
Conclusion
This compound represents a promising therapeutic agent that targets the fundamental mechanism of neuronal inhibition by enhancing the function of the KCC2 transporter. Its ability to restore chloride homeostasis through the modulation of KCC2 phosphorylation and stability provides a novel approach for the treatment of a wide range of neurological and psychiatric disorders characterized by an excitation-inhibition imbalance. The preclinical data to date supports its potential as a first-in-class KCC2-positive modulator. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
CLP290 as a K-Cl Co-transporter 2 (KCC2) Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The K-Cl co-transporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in mature neurons.[1][2][3] This function is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[2][3][4] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury, making it a compelling therapeutic target.[3][4][5][6] CLP290 is an orally bioavailable prodrug of the active compound CLP257, which has been identified as a KCC2 activator.[6][7][8] Preclinical studies have demonstrated the potential of this compound to restore KCC2 function and alleviate symptoms in various disease models.[5][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for assessing its activity, and the key signaling pathways involved in KCC2 regulation.
Introduction to KCC2 and its Role in Neuronal Function
In mature neurons, the inwardly directed transport of chloride ions through GABA-A and glycine (B1666218) receptors results in hyperpolarization and synaptic inhibition.[3][4] This is dependent on a low intracellular chloride concentration, which is actively maintained by KCC2.[1][2][3] KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the neuron.[9]
During early neuronal development, KCC2 expression is low, leading to higher intracellular chloride levels.[1][9] Consequently, GABAergic signaling is depolarizing and excitatory, playing a crucial role in neuronal proliferation, migration, and synapse formation.[4] The developmental upregulation of KCC2 is a key event in the "GABA shift" from excitatory to inhibitory neurotransmission.[9]
Downregulation of KCC2 expression or function in mature neurons can revert GABAergic signaling to a depolarizing state, contributing to neuronal hyperexcitability and the pathophysiology of various neurological disorders.[3][4][10] Therefore, therapeutic strategies aimed at enhancing KCC2 activity present a promising approach for treating these conditions.
This compound: A Novel KCC2 Activator
This compound is the orally bioavailable carbamate (B1207046) prodrug of CLP257, a first-in-class KCC2 activator identified through high-throughput screening.[6][7][8] CLP257 has been shown to increase KCC2-dependent chloride extrusion, rescue KCC2 plasma membrane expression, and restore inhibitory neurotransmission in models of neuronal injury.[6][8]
Mechanism of Action
The precise mechanism by which this compound's active form, CLP257, activates KCC2 is still under investigation. However, studies suggest that it may act by:
-
Preventing KCC2 Downregulation: In response to neuronal injury or hyperexcitability, KCC2 can be dephosphorylated at key regulatory sites, leading to its internalization from the plasma membrane and subsequent degradation.[11] this compound has been shown to prevent the loss of oligomeric KCC2 from the neuronal membrane following traumatic brain injury.[12]
-
Modulating KCC2 Phosphorylation: The function of KCC2 is tightly regulated by phosphorylation. Phosphorylation of serine 940 (S940) is crucial for KCC2 stability at the plasma membrane.[9][12] this compound treatment has been shown to prevent the dephosphorylation of S940 and restore KCC2 membrane localization in various injury models.[13][14] Conversely, phosphorylation at threonine 906 (T906) and threonine 1007 (T1007) inhibits KCC2 activity.[7]
-
Restoring KCC2 Oligomerization: Functional KCC2 exists as oligomers (dimers, trimers, and tetramers) in the plasma membrane.[4] this compound has been demonstrated to be effective in preventing the loss of these functional oligomeric forms of KCC2.[12]
It is important to note that some studies have questioned the direct and selective action of CLP257/CLP290 on KCC2, suggesting potential off-target effects.[7] Further research is needed to fully elucidate its molecular mechanism.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various models of neurological disorders.
Table 1: Efficacy of this compound in a Rat Model of Neuropathic Pain
| Parameter | Vehicle | This compound (100 mg/kg, p.o.) | Pregabalin (30 mg/kg, p.o.) | Reference |
| Mechanical Withdrawal Threshold (g) | Decreased | Significantly increased | Significantly increased | [6] |
| Motor Performance (Time on Rotarod) | No significant change | No significant impairment | Significant impairment | [6] |
Table 2: Efficacy of this compound in a Mouse Model of Spinal Cord Injury
| Parameter | Vehicle | This compound (100 mg/kg, i.p., daily for 10 weeks) | Reference |
| Basso Mouse Scale (BMS) Score | No significant improvement | Significant improvement in stepping ability | [8] |
| Reflex Responses | Hyper-reflexia | Normalized | [15] |
| Muscle Co-contraction | Increased | Reduced | [16] |
Table 3: Efficacy of this compound in a Rat Model of Traumatic Brain Injury (TBI)
| Parameter | Sham | TBI + Vehicle | TBI + this compound (50 mg/kg, i.p., 1 day post-TBI) | Reference |
| Oligomeric KCC2 Levels | Normal | Significantly decreased | Loss prevented | [12] |
| Neuronal Loss | Minimal | Significant | Significantly reduced | [12] |
| KCC2 Phosphorylation (pS940) | Normal | Significantly decreased | Loss prevented | [12] |
Table 4: Pharmacokinetic Profile of this compound in Rats
| Administration Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Oral (p.o.) | ~400 | ~2 | ~30 | [6] |
| Intraperitoneal (i.p.) | ~1200 | ~0.5 | ~80 | [6] |
| Intravenous (i.v.) | ~2500 | ~0.1 | 100 | [6] |
Key Signaling Pathways Regulating KCC2
The expression and function of KCC2 are dynamically regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the development of KCC2-targeted therapeutics.
Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a dual role in KCC2 regulation. While chronic BDNF signaling is generally associated with the upregulation of KCC2 expression during development, acute and excessive BDNF release, often occurring under pathological conditions like seizures, can lead to KCC2 downregulation.[17][18] This downregulation is mediated by the activation of downstream signaling cascades, including phospholipase Cγ (PLCγ) and Shc/FRS-2, leading to decreased KCC2 transcription and protein expression.[17][18]
Caption: BDNF-TrkB signaling pathway leading to KCC2 downregulation.
WNK-SPAK/OSR1 Kinase Cascade
The With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), are key regulators of cation-chloride cotransporters. This pathway is known to phosphorylate KCC2 at inhibitory residues T906 and T1007, leading to a decrease in its transport activity.[7]
Caption: The WNK-SPAK/OSR1 pathway inhibits KCC2 activity.
Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1)
The phosphorylation state of S940 on KCC2 is dynamically regulated by the opposing actions of Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1). PKC-mediated phosphorylation of S940 enhances KCC2 stability at the plasma membrane.[11] Conversely, under conditions of excessive neuronal activity and calcium influx, PP1 is activated and dephosphorylates S940, leading to KCC2 internalization and degradation.[11]
Caption: Regulation of KCC2 membrane stability by PKC and PP1.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound and KCC2 function.
Western Blotting for KCC2 Expression and Phosphorylation
This technique is used to quantify the total and phosphorylated levels of KCC2 in tissue or cell lysates.
Protocol Outline:
-
Tissue/Cell Lysis: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine protein concentration using a BCA assay.[13]
-
SDS-PAGE: Separate proteins by size by running 40 µg of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total KCC2, phospho-S940 KCC2, phospho-T906/T1007 KCC2, or a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[19]
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[19]
Caption: Workflow for Western Blotting analysis of KCC2.
Patch-Clamp Electrophysiology for Measuring GABAergic Currents
This technique allows for the direct measurement of GABA-A receptor-mediated currents and the determination of the GABA reversal potential (EGABA), which is an indirect measure of KCC2 activity.
Protocol Outline:
-
Cell Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording Setup: Use a patch-clamp amplifier and micromanipulator to establish a whole-cell or perforated-patch recording configuration on a target neuron.
-
Internal Solution: For whole-cell recordings, the internal pipette solution will dialyze the cell, allowing for the clamping of intracellular chloride at a known concentration. For perforated-patch recordings using gramicidin, the native intracellular chloride concentration is preserved.[20]
-
External Solution: Bathe the cells in an artificial cerebrospinal fluid (aCSF) containing blockers of glutamatergic and voltage-gated sodium and potassium channels to isolate GABAergic currents.[6][20]
-
GABA Application: Apply GABA or a GABA-A receptor agonist (e.g., muscimol) locally to the neuron.
-
Data Acquisition: Record the resulting current at various holding potentials to determine the reversal potential (EGABA).
-
Data Analysis: A hyperpolarized EGABA indicates efficient chloride extrusion by KCC2. A shift in EGABA to more depolarized potentials upon drug application can indicate inhibition of KCC2, while a hyperpolarizing shift suggests enhancement of KCC2 activity.
Ion Flux Assays (Thallium or Rubidium)
These are cell-based assays used in high-throughput screening to identify modulators of KCC2 activity. They measure the influx of thallium (Tl+) or rubidium (Rb+), which are surrogates for potassium (K+), through the transporter.
Protocol Outline:
-
Cell Line: Use a cell line (e.g., HEK-293) stably overexpressing KCC2.[20][21]
-
Compound Incubation: Incubate the cells with test compounds (like this compound) for a defined period.
-
Ion Flux Measurement:
-
Thallium (Tl+) Influx: Use a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution will lead to its influx through KCC2, causing an increase in fluorescence.[20][21]
-
Rubidium (Rb+) Influx: Use the radioactive isotope 86Rb+. After incubation, lyse the cells and measure the amount of intracellular 86Rb+ using a scintillation counter.[21]
-
-
Data Analysis: An increase in Tl+ or Rb+ influx in the presence of a test compound, compared to a vehicle control, indicates potentiation of KCC2 activity.
Caption: Workflow for Thallium and Rubidium ion flux assays.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for a range of neurological disorders characterized by impaired KCC2 function. Its ability to restore inhibitory neurotransmission by enhancing KCC2 activity has been demonstrated in multiple preclinical models. However, further research is required to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical applications. Future studies should focus on:
-
Identifying the direct binding site of CLP257 on KCC2.
-
Investigating potential off-target effects of this compound.
-
Conducting clinical trials to evaluate the safety and efficacy of this compound in human patients.
-
Developing next-generation KCC2 activators with improved potency and selectivity.
The continued exploration of KCC2 as a therapeutic target holds significant promise for the development of novel treatments for a wide array of debilitating neurological and psychiatric conditions.
References
- 1. Frontiers | Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 [frontiersin.org]
- 2. What are KCC2 activators and how do they work? [synapse.patsnap.com]
- 3. Current view on the functional regulation of the neuronal K(+)-Cl(-) cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 6. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Developmental Regulation of KCC2 Phosphorylation Has Long-Term Impacts on Cognitive Function [frontiersin.org]
- 10. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 12. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 13. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Mechanism of Activity-Dependent Downregulation of the Neuron-Specific K-Cl Cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Direct activation of KCC2 arrests benzodiazepine refractory status epilepticus and limits the subsequent neuronal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways of CLP290 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms and downstream signaling pathways affected by CLP290, a potent and specific activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is a critical regulator of intracellular chloride and plays a pivotal role in governing the strength of GABAergic and glycinergic inhibition in the mature central nervous system (CNS). Dysregulation of KCC2 function is implicated in a wide array of neurological and psychiatric disorders, making it a key therapeutic target.[1][2][3] this compound, an orally bioavailable prodrug of the active compound CLP257, represents a first-in-class therapeutic approach to restore neuronal inhibition by enhancing KCC2 function.[2][3][4]
Core Mechanism of Action: Restoration of Neuronal Chloride Homeostasis
The primary function of KCC2 is to extrude chloride (Cl⁻) and potassium (K⁺) ions from the neuron, maintaining a low intracellular Cl⁻ concentration ([Cl⁻]i).[5] This low [Cl⁻]i is essential for the hyperpolarizing effect of GABAergic neurotransmission. When the GABA-A receptor, a ligand-gated Cl⁻ channel, is activated, the resulting influx of Cl⁻ drives the membrane potential more negative, thereby inhibiting neuronal firing.[6][7]
In various pathological states such as epilepsy, neuropathic pain, and traumatic brain injury, KCC2 expression or function is downregulated.[1][8][9] This leads to an accumulation of intracellular Cl⁻, causing the GABAergic response to become less hyperpolarizing or even depolarizing and excitatory. This "GABAergic shift" contributes significantly to network hyperexcitability.
This compound activation of KCC2 directly counteracts this pathology. By enhancing the Cl⁻ extrusion capacity of KCC2, this compound restores the low [Cl⁻]i necessary for robust GABAergic inhibition, thereby re-establishing the proper excitatory/inhibitory (E/I) balance within neuronal circuits.[3][4][6]
Key Downstream Signaling Pathway: Regulation of KCC2 Stability
Research into the effects of this compound following traumatic brain injury (TBI) has elucidated a specific signaling pathway involved in its neuroprotective effects.[8] TBI is known to cause a loss of KCC2 from the neuronal membrane, contributing to post-traumatic hyperexcitability.
The mechanism involves the Protein Kinase C delta (PKCδ) isoform. Following TBI, PKCδ undergoes a specific phosphorylation event (pY311) that alters its localization away from the membrane. This change is associated with a significant decrease in the phosphorylation of KCC2 at serine 940 (pS940).[8] Phosphorylation at S940 is a crucial post-translational modification that stabilizes KCC2 at the plasma membrane; its dephosphorylation leads to the transporter's degradation.[6][8]
This compound administration was shown to inhibit the pY311 modification of PKCδ, restoring its membrane localization. This, in turn, prevented the dephosphorylation of KCC2 at S940, preserving the stable, functional oligomeric form of KCC2 at the neuronal membrane.[8] This stabilization maintains chloride homeostasis and provides a neuroprotective effect.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of KCC2 and NKCC1 in spinal cord injury: From physiology to pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuron - Wikipedia [en.wikipedia.org]
- 8. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 9. The Expanding Therapeutic Potential of Neuronal KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
CLP290: A Deep Dive into Neuronal Chloride Homeostasis Regulation
A Technical Guide for Researchers and Drug Development Professionals
The neuronal K+-Cl- cotransporter 2 (KCC2) is a critical regulator of intracellular chloride ([Cl-]i), playing a pivotal role in the strength and polarity of GABAergic and glycinergic neurotransmission.[1][2] Dysregulation of KCC2 function and the subsequent disruption of chloride homeostasis have been implicated in a wide array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, traumatic brain injury, and neurodevelopmental disorders.[1][2][3][4] This has positioned KCC2 as a promising therapeutic target. CLP290, a prodrug of the KCC2-selective enhancer CLP257, has emerged as a key pharmacological tool and potential therapeutic agent for restoring neuronal chloride homeostasis.[1][4] This technical guide provides an in-depth analysis of this compound's effect on neuronal chloride homeostasis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action
This compound is a carbamate (B1207046) prodrug designed to improve the pharmacokinetic profile of its active form, CLP257.[1] The primary mechanism of action of CLP257/CLP290 is the enhancement of KCC2-mediated chloride extrusion from neurons.[1][4] This leads to a reduction in intracellular chloride concentration, thereby hyperpolarizing the reversal potential for GABA-A receptor-mediated currents (EGABA) and reinforcing inhibitory neurotransmission.[1]
Several studies have elucidated the multifaceted mechanism through which CLP257/CLP290 enhances KCC2 function:
-
Increased KCC2 Activity: CLP257 directly enhances the chloride extrusion capacity of KCC2.[1]
-
Enhanced KCC2 Membrane Expression: CLP257 has been shown to rescue the plasma membrane expression of KCC2 in neurons where its surface levels are diminished.[1][4]
-
Modulation of KCC2 Phosphorylation: this compound has been found to prevent the downregulation of KCC2 phosphorylation at Serine 940 (S940), a key regulatory site for its membrane stability and activity.[5][6] In the context of traumatic brain injury, this compound was shown to inhibit the phosphorylation of Protein Kinase C delta (PKCδ) at Tyrosine 311, which in turn restored PKCδ localization to the membrane and maintained normal levels of KCC2-pS940.[6] This suggests that this compound's mechanism involves the modulation of upstream signaling pathways that regulate KCC2 trafficking and function.
The signaling pathway can be visualized as follows:
Quantitative Data on the Effects of CLP257/CLP290
The following tables summarize the quantitative effects of CLP257 and this compound on neuronal chloride homeostasis and related physiological outcomes from various preclinical studies.
Table 1: Effect of CLP257 on KCC2-Mediated Chloride Transport
| Model System | CLP257 Concentration | Parameter Measured | Observed Effect | Reference |
| BDNF-treated spinal slices | 25 µM | Rate of Cl- accumulation | 26% increase | [1] |
| BDNF-treated spinal slices | 100 µM | Rate of Cl- accumulation | Complete restoration to control levels | [1] |
| PNI spinal slices | 25 µM | Rate of Cl- accumulation | 45% increase | [1] |
Table 2: Effect of CLP257 on GABA-A Reversal Potential (EGABA)
| Model System | CLP257 Concentration | Parameter Measured | Observed Effect | Reference |
| BDNF-treated SDH neurons | 25 µM | EGABA | Hyperpolarization | [1] |
| PNI SDH neurons | 25 µM | EGABA | Hyperpolarization | [1] |
Table 3: In Vivo Efficacy of CLP257 and this compound
| Compound | Animal Model | Administration Route & Dose | Parameter Measured | Observed Effect | Reference |
| CLP257 | Peripheral Nerve Injury (PNI) rats | Intraperitoneal (IP), 100 mg/kg | Mechanical withdrawal threshold | Increased threshold (analgesia) | [1] |
| This compound | PNI rats | Per os (PO) | Mechanical withdrawal threshold | Analgesic effect equivalent to Pregabalin | [1] |
| This compound | Traumatic Brain Injury (TBI) rats | 50 mg/kg | KCC2 oligomer levels | Prevention of loss | [6] |
| This compound | Spinal Cord Injury (SCI) rats | Intragastric | KCC2/NKCC1 ratio | Significant increase | [7][8] |
| This compound | 5xFAD mice (Alzheimer's model) | Per os (PO), 100 mg/kg daily | Spatial memory | Reversal of deficits | [9] |
| This compound | Kainate mouse model of status epilepticus | - | Seizure suppression | Effective treatment | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound on neuronal chloride homeostasis.
Chloride Imaging
1. MQAE (N-(6-Methoxyquinolyl) acetoethylester) Fluorescence Imaging
-
Principle: MQAE is a fluorescent chloride indicator whose fluorescence is collisionally quenched by chloride ions. Therefore, an increase in intracellular chloride leads to a decrease in MQAE fluorescence.[10]
-
Protocol Summary:
-
Spinal cord slices (400 µm-thick) are prepared and maintained in artificial cerebrospinal fluid (aCSF).[1]
-
For in vitro studies, slices can be treated with substances like BDNF to downregulate KCC2, followed by incubation with CLP257 or vehicle.[1]
-
Slices are incubated in aCSF containing 5 mM MQAE for 30-40 minutes.[1]
-
Slices are transferred to a perfusion chamber for imaging.
-
To measure KCC2 function, a high potassium (e.g., 15 mM KCl) aCSF is perfused to reverse the chloride gradient and induce KCC2-mediated chloride influx.[1]
-
Fluorescence lifetime imaging (FLIM) is used to acquire images every 10 seconds. Changes in fluorescence lifetime, which are inversely proportional to [Cl-]i, are measured.[1][10]
-
2. Genetically Encoded Chloride Indicators (e.g., Clomeleon, SuperClomeleon)
-
Principle: These are ratiometric fluorescent proteins sensitive to chloride concentration, often consisting of two fluorescent proteins (e.g., CFP and YFP) linked by a chloride-sensitive linker. The ratio of fluorescence emission at two wavelengths provides a measure of [Cl-]i.[1][9]
-
Protocol Summary:
-
Neurons or cell lines (e.g., NG-108) are transfected with a plasmid or infected with a viral vector (e.g., AAV) expressing the chloride sensor.[1][9]
-
For in vivo imaging, AAV carrying the sensor is injected into the brain region of interest.[9]
-
Cells or brain slices are imaged using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific sensor.
-
Ratiometric imaging is performed by acquiring images at the two emission wavelengths, and the ratio is calculated to determine relative changes in [Cl-]i.
-
A generalized workflow for chloride imaging experiments can be depicted as:
Electrophysiology
Whole-Cell Patch-Clamp Recordings for EGABA Measurement
-
Principle: This technique allows for the direct measurement of the reversal potential of GABA-A receptor-mediated currents (EGABA), which is determined by the chloride gradient across the neuronal membrane.
-
Protocol Summary:
-
Whole-cell voltage-clamp recordings are performed on neurons in spinal cord slices.[1]
-
Patch pipettes are filled with an internal solution containing a known chloride concentration to impose a chloride load on the neuron.[1]
-
GABA is applied locally to the neuron, and the resulting current is measured at different holding potentials.
-
The membrane potential at which the GABA-induced current reverses its polarity is the EGABA.
-
Changes in EGABA following treatment with CLP257/CLP290 are measured to assess the compound's effect on chloride extrusion capacity.[1]
-
Biochemical Assays
Cell Surface Biotinylation
-
Principle: This method is used to label and quantify proteins present on the cell surface, allowing for the assessment of changes in the membrane expression of transporters like KCC2.
-
Protocol Summary:
-
Spinal cord slices or cultured neurons are treated with CLP257 or vehicle.
-
Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.
-
Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.
-
The captured surface proteins and the total protein from the lysate are then analyzed by Western blotting using an antibody against KCC2.
-
The ratio of surface to total KCC2 is quantified to determine the effect of the treatment on KCC2 membrane expression.[1]
-
Conclusion and Future Directions
This compound has proven to be a valuable pharmacological tool for investigating the role of KCC2 and chloride homeostasis in neuronal function and dysfunction. The preclinical data strongly support its therapeutic potential for a range of neurological disorders characterized by impaired GABAergic inhibition.[1][3] Future research should focus on further elucidating the precise molecular interactions of this compound's active form with KCC2 and its regulatory proteins. Additionally, clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients.[11][12] The continued development of KCC2 enhancers like this compound holds significant promise for novel therapeutic strategies aimed at restoring fundamental aspects of neuronal communication.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 7. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Chloride Homeostasis in Neuronal Disorders: Bridging Measurement to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Stanford Comprehensive Epilepsy Program Clinical Trials | Neurology & Neurological Sciences | Stanford Medicine [med.stanford.edu]
The Role of CLP290 in Restoring GABAergic Inhibition: A Technical Guide
Executive Summary: The precise control of neuronal inhibition is fundamental to central nervous system function, with its disruption implicated in a host of neurological disorders, including epilepsy, neuropathic pain, and spasticity. At the core of this inhibitory control lies the neurotransmitter γ-aminobutyric acid (GABA) and its type A receptors (GABAARs), which are ligand-gated chloride channels. The efficacy of GABAergic inhibition is critically dependent on a low intracellular chloride concentration ([Cl-]i), maintained primarily by the neuron-specific K+-Cl- cotransporter 2 (KCC2). In pathological states, KCC2 function is often compromised, leading to an accumulation of intracellular chloride and a subsequent shift in GABAAR-mediated responses from hyperpolarizing (inhibitory) to depolarizing (excitatory). This guide provides an in-depth examination of CLP290, an orally bioavailable prodrug of the KCC2 enhancer CLP257, which represents a promising therapeutic strategy to restore chloride homeostasis and re-establish effective GABAergic inhibition. We will explore its mechanism of action, preclinical efficacy, and the key experimental methodologies used to validate its function.
The Foundation: GABAergic Inhibition and Chloride Homeostasis
In the mature central nervous system, the activation of GABAA receptors typically causes an influx of chloride ions, hyperpolarizing the neuron's membrane potential and making it less likely to fire an action potential—the essence of synaptic inhibition.[1][2] This process is entirely dependent on the electrochemical gradient for chloride, which is actively maintained by two key cation-chloride cotransporters:
-
NKCC1 (Na+-K+-2Cl- Cotransporter 1): This transporter actively pumps chloride into the neuron. It is highly expressed during development, leading to high [Cl-]i and causing GABA to be excitatory, a crucial factor in neuronal development.[2][3]
-
KCC2 (K+-Cl- Cotransporter 2): This neuron-specific transporter extrudes chloride out of the neuron. A significant developmental upregulation of KCC2 is responsible for the "GABA switch," which converts GABA's action from excitatory to inhibitory.[4] In mature neurons, the high activity of KCC2 ensures a low [Cl-]i, making GABAergic transmission inhibitory.[5][6]
Dysfunction or downregulation of KCC2 is a common pathological feature in numerous neurological disorders.[7] This "KCC2 hypofunction" disrupts the delicate balance of chloride, leading to a state of disinhibition or even paradoxical excitation by GABA, which can initiate and sustain disease states like seizures and chronic pain.[8][9][10]
This compound: A Novel KCC2 Potentiator
This compound is an orally available small molecule developed as a therapeutic agent to counteract KCC2 dysfunction.[11] It is a carbamate (B1207046) prodrug of CLP257, which was identified through a high-throughput screen of over 92,500 compounds for their ability to lower [Cl-]i in a KCC2-dependent manner.[7][9] The prodrug design of this compound was specifically implemented to protect the active molecule, CLP257, from rapid glucuronidation, thereby improving its pharmacokinetic profile and allowing for effective oral administration.[12]
Mechanism of Action: Restoring Chloride Extrusion
This compound exerts its therapeutic effects by being metabolized to CLP257, which then acts to enhance the functional capacity of the KCC2 transporter. This enhancement restores the neuron's ability to extrude chloride, thereby re-establishing the hyperpolarizing gradient necessary for effective GABAAR-mediated inhibition.[7][13]
The precise molecular interactions are still under investigation, but studies suggest a multi-faceted mechanism:
-
Enhanced Chloride Transport: CLP257 directly potentiates the chloride extrusion capacity of KCC2. In spinal cord slices where KCC2 function was impaired by peripheral nerve injury or treatment with Brain-Derived Neurotrophic Factor (BDNF), CLP257 application significantly increased the rate of chloride transport, effectively restoring it to control levels.[7]
-
Increased Membrane Expression and Stability: In some pathological models, CLP257 has been shown to increase the cell surface expression of KCC2.[7] More recent studies suggest that CLP257 and other enhancers may not increase total expression but rather promote the stabilization and clustering of KCC2 at the plasma membrane, which is associated with potentiation of its function.[14] A reduction in the lateral diffusion of KCC2 in the membrane after treatment with CLP-257 supports this stabilization model.[14]
-
Restoration of EGABA: By enhancing Cl- extrusion, CLP257 hyperpolarizes the reversal potential for GABAA currents (EGABA). This directly counteracts the pathological shift that causes GABA to become depolarizing and restores its inhibitory nature.[7]
Preclinical Efficacy: Quantitative Data Summary
This compound has demonstrated significant efficacy across various preclinical models of neurological disorders characterized by KCC2 hypofunction.
Neuropathic & Inflammatory Pain
In models of peripheral nerve injury (PNI) and spinal cord injury (SCI), this compound has shown potent analgesic effects. It alleviates mechanical and thermal hypersensitivity without the sedative side effects associated with standard-of-care drugs like pregabalin.[9][15][16]
Table 1: Efficacy of this compound in Preclinical Pain Models
| Model | Species | This compound Dose | Outcome Measure | Result | Citation |
| PNI (Spared Nerve Injury) | Rat | 100 mg/kg, p.o. | Paw Withdrawal Threshold | Analgesic efficacy equivalent to 30 mg/kg Pregabalin | [9][12] |
| PNI (Spared Nerve Injury) | Rat | 100 mg/kg, p.o. | Motor Performance (Rotorod) | No significant impairment, unlike equipotent Pregabalin | [9][12] |
| Spinal Cord Injury (SCI) | Rat | 50 mg/kg/day, i.p. | Paw Withdrawal Thermal Latency | Significant improvement at 21 days post-injury | [15][16] |
| Spinal Cord Injury (SCI) | Rat | 50 mg/kg/day, i.p. | Rate-Dependent Depression (RDD) | Significant restoration of RDD levels | [15][16] |
Epilepsy and Seizures
By restoring GABAergic inhibition, this compound has shown anticonvulsant and anti-epileptogenic properties. It can suppress seizures in acute models and reduce the frequency of spontaneous recurrent seizures in chronic models.[8]
Table 2: Efficacy of this compound in Preclinical Seizure Models
| Model | Species | This compound Dose | Outcome Measure | Result | Citation |
| Convulsant-induced (PTZ) | Mouse | 10-100 mg/kg, i.p. | Seizure Score & Latency | Dose-dependent suppression of seizures | [8] |
| Neonatal Ischemia | Mouse | 30 mg/kg, i.p. | Seizure Burden | Reduced seizures | [17] |
| Chronic Epilepsy | Mouse | N/A (in vitro) | Spontaneous Epileptiform Activity | CLP-257 suppressed activity in human mTLE tissue | [14] |
Pharmacokinetics
The development of this compound as a prodrug dramatically improved upon the pharmacokinetic profile of its active metabolite, CLP257.
Table 3: Pharmacokinetic Parameters of CLP257 vs. This compound in Rats
| Compound | Administration | Apparent Half-life (t1/2) | Key Observation | Citation |
| CLP257 | i.v., i.p. | < 15 minutes | Rapidly cleared via glucuronidation | [12] |
| This compound (metabolized to CLP257) | p.o. | ~5 hours | Protected from first-pass metabolism, enabling oral efficacy | [12] |
Key Experimental Methodologies
The validation of this compound's mechanism and efficacy relies on a suite of sophisticated experimental techniques.
Chloride Concentration and Transport Assays
-
Genetically Encoded Cl- Sensors (e.g., Clomeleon): This ratiometric fluorescent sensor is expressed in cells to directly measure [Cl-]i.[9][13] The high-throughput screen that identified CLP257 was based on the ability of compounds to decrease the fluorescent ratio in NG108 cells expressing Clomeleon and KCC2.[7][18]
-
Protocol: Cells expressing Clomeleon and KCC2 are plated in multi-well plates. After incubation with test compounds (like CLP257), fluorescence is measured at two wavelengths (CFP and YFP). A decrease in the YFP/CFP ratio indicates a drop in [Cl-]i, signifying enhanced KCC2-mediated chloride extrusion.[18]
-
-
MQAE Fluorescence Lifetime Imaging: This technique is used in brain slices to measure the rate of chloride transport. The fluorescence of the MQAE dye is quenched by chloride.
-
Protocol: Slices are loaded with MQAE. A baseline fluorescence lifetime is recorded. The extracellular potassium concentration is then rapidly increased, which drives chloride into the cell via KCC2 (in a reverse transport mode). The rate of fluorescence quenching provides a quantitative measure of KCC2 transport activity. CLP257 was shown to increase this rate in KCC2-impaired neurons.[7]
-
Electrophysiology
-
Gramicidin-Perforated Patch-Clamp Recording: This technique is the gold standard for accurately measuring the GABAA reversal potential (EGABA) without disturbing the native intracellular chloride concentration of the recorded neuron.
-
Protocol: A recording pipette containing gramicidin (B1672133) is sealed onto a neuron. Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to chloride. This allows for electrical access without dialyzing the cell's chloride. Voltage-clamp recordings are then used to apply GABA and determine the voltage at which the GABA-induced current reverses direction, which is EGABA. Studies showed that CLP257 application caused a hyperpolarizing shift in EGABA in neurons from PNI animals.[7]
-
Protein Expression and Localization
-
Surface Biotinylation and Immunoblotting: This biochemical method is used to quantify the amount of KCC2 protein expressed on the cell surface versus the total amount within the cell.
-
Protocol: Surface proteins of live cells or slices are labeled with a biotin (B1667282) tag. The cells are then lysed, and the biotin-labeled proteins are pulled down using streptavidin beads. The total protein lysate and the surface-protein fraction are then analyzed by immunoblotting (Western blot) using antibodies specific for KCC2. This allows for the calculation of the surface-to-total expression ratio.[7][19]
-
Conclusion and Future Directions
This compound represents a first-in-class therapeutic agent that directly targets the underlying ionic imbalance in neurological disorders characterized by impaired GABAergic inhibition. By enhancing the function of the KCC2 transporter, this compound restores chloride homeostasis, re-establishes the inhibitory power of GABA, and alleviates symptoms in a range of preclinical models without inducing major side effects like sedation.[9][10]
This targeted approach of "restoring inhibition" rather than broadly suppressing neuronal activity or potentiating a dysfunctional system marks a significant advancement. Future research will likely focus on clinical trials to establish the safety and efficacy of KCC2 enhancers in human patients with conditions such as refractory epilepsy, neuropathic pain, and spasticity following neurotrauma. The successful translation of KCC2 modulators like this compound to the clinic holds the promise of a novel and powerful tool for managing some of the most challenging neurological diseases.
References
- 1. Frontiers | Loss of KCC2 in GABAergic Neurons Causes Seizures and an Imbalance of Cortical Interneurons [frontiersin.org]
- 2. Hyperpolarizing GABAergic transmission depends on KCC2 function and membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and regulation of chloride homeostasis in the central nervous system [frontiersin.org]
- 4. Two developmental switches in GABAergic signalling: the K+–Cl− cotransporter KCC2 and carbonic anhydrase CAVII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of KCC2 in GABAergic Neurons Causes Seizures and an Imbalance of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 19. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
CLP290 and its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The neuron-specific K-Cl cotransporter 2 (KCC2) is a critical regulator of synaptic inhibition in the central nervous system (CNS). By maintaining a low intracellular chloride ([Cl⁻]i) concentration, KCC2 ensures the hyperpolarizing nature of GABAergic neurotransmission.[1] Dysfunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, which are often characterized by a pathological shift in the GABAergic response from inhibitory to excitatory.[2] CLP290, a prodrug of the active compound CLP257, has emerged as a promising therapeutic agent that potentiates KCC2 function, thereby restoring inhibitory signaling and influencing synaptic plasticity.[3][4] This technical guide provides an in-depth overview of the core science behind this compound, its mechanism of action, and its profound impact on synaptic plasticity, tailored for professionals in neuroscience research and drug development.
The Role of KCC2 in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[5] While long-term potentiation (LTP) at excitatory synapses is a well-established mechanism, the role of inhibitory plasticity is equally crucial for maintaining network stability and refining neural circuits.[6] KCC2 plays a pivotal role in this process by controlling the electrochemical gradient for chloride ions.[1]
In mature neurons, the low [Cl⁻]i maintained by KCC2 allows the activation of GABAA receptors to induce a hyperpolarizing influx of Cl⁻, leading to inhibition of the postsynaptic neuron.[2] However, under pathological conditions such as nerve injury or excessive neuronal activity, KCC2 expression and/or function can be downregulated.[7] This leads to an accumulation of intracellular chloride, causing the GABA reversal potential (EGABA) to shift to a more depolarized level.[2] Consequently, GABAergic transmission can become excitatory, contributing to neuronal hyperexcitability and disrupting the delicate balance required for normal synaptic plasticity.[2] For instance, a lack of KCC2 has been shown to impair synaptic plasticity and memory formation.[2]
This compound: Mechanism of Action
This compound is an orally bioavailable prodrug that is rapidly converted to its active form, CLP257.[4][8] CLP257 acts as a potent potentiator of KCC2, enhancing its ability to extrude chloride ions from neurons.[3] The primary mechanism through which CLP257 is believed to exert its effects is by promoting the phosphorylation of KCC2 at serine 940 (S940).[9][10] This phosphorylation event is crucial for stabilizing KCC2 at the plasma membrane, thereby increasing its surface expression and overall transport capacity.[11][12]
However, it is important to note that there is some debate in the scientific literature regarding the precise mechanism of action of CLP257. Some studies have suggested that at higher concentrations, CLP257 may also potentiate GABAA receptor function directly.[9] This highlights the need for further research to fully elucidate the molecular targets of this compound.
The potentiation of KCC2 by this compound leads to a hyperpolarizing shift in EGABA, effectively restoring the inhibitory strength of GABAergic synapses in pathological states.[3] This restoration of inhibition is the fundamental basis for this compound's therapeutic potential across a range of neurological disorders.[3][13]
Quantitative Impact of this compound on Neuronal Function
The following tables summarize the quantitative effects of CLP257, the active form of this compound, on key neuronal parameters as reported in preclinical studies.
Table 1: Effect of CLP257 on KCC2-mediated Chloride Transport
| Parameter | Experimental Model | CLP257 Concentration | Observed Effect | Citation |
| Rate of Cl⁻ accumulation | BDNF-treated spinal slices | 25 µM | 26% increase | [8] |
| Rate of Cl⁻ accumulation | Peripheral nerve injury (PNI) spinal slices | 25 µM | 45% increase | [8] |
| Cl⁻ transport | BDNF-treated spinal slices | 100 µM | Complete restoration to control levels | [8] |
Table 2: Effect of CLP257 on GABA Reversal Potential (EGABA)
| Experimental Model | CLP257 Concentration | Observed Effect | Citation |
| BDNF-treated spinal dorsal horn neurons | 25 µM | Hyperpolarizing shift | [8] |
| PNI spinal dorsal horn neurons | 25 µM | Hyperpolarizing shift | [8] |
Impact of this compound on Synaptic Plasticity
By restoring inhibitory tone, this compound can significantly modulate synaptic plasticity. In conditions where KCC2 is downregulated, the resulting GABAergic excitation can lead to aberrant forms of plasticity and network hyperexcitability. For example, a lack of KCC2 has been shown to increase the potentiation of population spikes without affecting field excitatory postsynaptic potentials (fEPSPs) during LTP induction, suggesting an increased excitability of postsynaptic neurons.[2]
This compound, by re-establishing robust GABAergic inhibition, can normalize synaptic plasticity. This is critical for preventing the saturation of LTP and maintaining the synapse-specificity required for learning and memory.[2] The ability of this compound to restore physiological patterns of neuronal activity has been demonstrated in various models of neurological disorders, including neuropathic pain and spinal cord injury.[3][13][14]
Experimental Protocols
In Vivo Administration of this compound
-
Animal Model: Rat model of neuropathic pain or spinal cord injury.[15]
-
Drug Preparation: this compound can be dissolved in a solution of 50% PEG300 and 50% saline for intragastric administration or in 10% hydroxypropyl-β-cyclodextrin for oral administration.[11][15]
-
Administration Route: Intragastric gavage or intraperitoneal injection.[15]
-
Dosage: A commonly used effective dose is 50 mg/kg.[12] For combined treatment with other drugs like midazolam, oral this compound at 100 mg/kg has been used.[11]
Western Blotting for KCC2 and Phospho-KCC2 (Ser940)
-
Tissue Preparation: Homogenize brain tissue (e.g., spinal cord, hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Primary Antibodies:
-
Secondary Antibodies:
-
Goat anti-rabbit and anti-mouse IgG conjugated to a fluorescent dye (e.g., IRDye).
-
-
-
Detection: Image the membrane using an appropriate imaging system (e.g., Odyssey).
-
Quantification: Densitometry analysis using software like ImageJ to quantify band intensities.[7]
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or spinal cord) from adult rodents.
-
Recording Chamber: Perfuse slices with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂ at physiological temperature (30-34 °C).[7]
-
Pipette Solution (for measuring EGABA): A typical intracellular solution would contain (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. The high chloride concentration allows for accurate measurement of the reversal potential.
-
Recording Protocol:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the neuron at different membrane potentials and apply GABA locally via a puffer pipette.
-
Measure the amplitude of the GABA-evoked currents at each holding potential.
-
Plot the current-voltage (I-V) relationship to determine the reversal potential (EGABA), which is the voltage at which the current reverses its polarity.
-
Bath-apply CLP257 (the active form of this compound) at a desired concentration (e.g., 25 µM) and repeat the EGABA measurement.[8]
-
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: this compound is converted to CLP257, which enhances KCC2 activity.
Caption: this compound restores normal synaptic plasticity.
Caption: Workflow for electrophysiological assessment of this compound's effect.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy that targets the fundamental mechanisms of neuronal inhibition. By potentiating KCC2 function, this compound can restore chloride homeostasis and normalize synaptic plasticity in the context of various neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar KCC2-modulating compounds.
Future research should focus on several key areas:
-
Elucidating the precise molecular interactions between CLP257 and KCC2, as well as its potential off-target effects.
-
Conducting more extensive preclinical studies to determine the long-term efficacy and safety of this compound in a wider range of disease models.
-
Developing novel biomarkers to identify patient populations most likely to benefit from KCC2-targeted therapies.
The continued exploration of this compound and the broader field of chloride homeostasis holds immense promise for the development of next-generation therapeutics for a host of debilitating neurological and psychiatric conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress | eNeuro [eneuro.org]
- 3. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]
- 5. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats | PLOS One [journals.plos.org]
- 7. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synaptic Plasticity (and the Lack Thereof) in Hippocampal CA2 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
The KCC2 Modulator CLP290: A Technical Overview of Early-Stage Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP290, an orally bioavailable prodrug of the K-Cl cotransporter 2 (KCC2) activator CLP257, has emerged as a promising therapeutic candidate in preclinical neuroscience research.[1] KCC2 is a neuron-specific ion cotransporter crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission in the mature central nervous system (CNS).[2] Dysfunction of KCC2 has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, traumatic brain injury, and Alzheimer's disease.[3][4] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effects by modulating the function of KCC2. Its active metabolite, CLP257, has an EC50 of 616 nM for KCC2 activation.[5] A primary mechanism by which this compound enhances KCC2 function is by preventing the downregulation of KCC2 phosphorylation at Serine 940 (pS940).[2] This phosphorylation is critical for the stability and membrane localization of KCC2.[6][7]
In pathological conditions such as traumatic brain injury (TBI), the activation of protein kinase C delta (PKCδ) is altered, leading to a decrease in KCC2-pS940 and subsequent degradation of KCC2.[8] this compound has been shown to inhibit the pathogenic modification of PKCδ, thereby restoring KCC2-pS940 to normal levels and preventing the loss of KCC2 from the neuronal membrane.[8] This restoration of KCC2 function re-establishes chloride homeostasis, leading to a return of effective GABAergic inhibition and a reduction in neuronal hyperexcitability.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: Pharmacokinetics of this compound and its Active Metabolite CLP257 in Rats
| Compound | Administration Route | Dose (mg/kg) | Apparent Half-life (t1/2) | Key Findings |
| CLP257 | IV, IP | Not Specified | < 15 minutes | Rapidly undergoes glucuronidation.[1] |
| This compound (as CLP257) | PO | 100 | ~5 hours | Improved maximal plasma concentration and exposure compared to native CLP257.[1] |
Table 2: Preclinical Efficacy of this compound in Various Neuroscience Models
| Model | Species | Dose (mg/kg) | Administration Route | Key Outcomes |
| Traumatic Brain Injury (Controlled Cortical Impact) | Rat | 50 | Not Specified | Restored KCC2-pS940 and oligomeric KCC2 levels; neuroprotective.[8] |
| Epilepsy (Convulsant-induced) | Mouse | Not Specified | In vivo | Dose-dependently suppressed seizures; prevented downregulation of KCC2-pS940.[2] |
| Neuropathic Pain (Peripheral Nerve Injury) | Rat | 100 | PO | Analgesic efficacy equivalent to Pregabalin (30 mg/kg) without motor impairment.[1] |
| Spinal Cord Injury | Mouse | Not Specified | IP | Enabled paralyzed mice to regain stepping ability after 4-5 weeks of treatment.[9] |
| HIV-1 Tat Transgenic Model | Mouse | 100 | PO | Restored KCC2 activity and baseline locomotion.[6] |
| Neonatal Seizures (Ischemia-induced) | Mouse | 5, 10, 20 | IP | Rescued phenobarbital-resistant seizures at P7.[10] |
| Morphine-Induced Hyperalgesia | Rat | 100 | PO (twice daily) | Mitigated the development of hyperalgesia.[11] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Traumatic Brain Injury (TBI) Model
-
Model: Controlled Cortical Impact (CCI) injury in rats.
-
Procedure:
-
Anesthetize the animal.
-
Perform a craniotomy over the somatosensory cortex.
-
Induce a mild-to-moderate cortical contusion using a pneumatic impactor.
-
Suture the scalp and allow the animal to recover.
-
-
This compound Administration: A 50 mg/kg dose of this compound was administered one day following the injury.[8]
-
Outcome Measures:
-
Immunochemical Assays: Brain tissues are collected at various time points (1, 2, or 14 days post-injury) and processed for Western blotting or immunohistochemistry to assess levels of total KCC2, oligomeric KCC2, KCC2-pS940, and PKCδ.[8]
-
Histological Staining: To determine the neuroprotective capacity of this compound.
-
Behavioral Assessments: Somatosensory-related behavioral tasks are performed to assess functional recovery.
-
Neuropathic Pain Model
-
Model: Peripheral Nerve Injury (PNI) in rats.
-
Procedure: Surgical models such as Spared Nerve Injury (SNI), Partial Sciatic Nerve Ligation (PSNL), or Spinal Nerve Ligation (SNL) are commonly used to induce mononeuropathy.[12]
-
This compound Administration: this compound is administered orally (p.o.). For comparison, Pregabalin is also administered orally.
-
Outcome Measures:
-
Behavioral Testing (Allodynia): Paw withdrawal threshold is measured in response to mechanical stimuli (e.g., von Frey filaments) before and after drug administration.[1]
-
Motor Performance (Rotarod Assay): To assess potential sedative side effects, animals are placed on an accelerating rotarod, and the time spent on the rod is measured.[1]
-
Electrophysiology: Field electrophysiological responses are recorded in the superficial dorsal horn of the spinal cord in response to mechanical stimulation of the receptive field.[1]
-
Epilepsy/Seizure Model
-
Model: Convulsant-induced seizures in mice or ischemic neonatal seizures.
-
Procedure:
-
This compound Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg).[10]
-
Outcome Measures:
Logical Relationships and Therapeutic Rationale
The therapeutic potential of this compound is based on the logical relationship between KCC2 function, chloride homeostasis, and neuronal excitability. In a healthy mature neuron, high KCC2 expression maintains a low intracellular chloride concentration, allowing the GABA-A receptor to mediate hyperpolarizing, inhibitory currents. In various pathological states, KCC2 function is compromised, leading to an accumulation of intracellular chloride. This shifts the GABA reversal potential to a more depolarized state, causing GABAergic signaling to become excitatory and contributing to neuronal hyperexcitability. This compound, by restoring KCC2 function, re-establishes the inhibitory nature of GABA, thereby reducing hyperexcitability and its pathological consequences.
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically for this compound or its active metabolite CLP257. The research remains in the preclinical phase, demonstrating proof-of-concept in various animal models of neurological disorders.[3] Further studies are required to establish the safety, tolerability, and pharmacokinetic profile in humans before clinical trials can be initiated.
Conclusion
This compound is a promising KCC2 modulator with a well-defined mechanism of action centered on the preservation of KCC2 phosphorylation and membrane stability. Preclinical studies have demonstrated its efficacy in a wide range of neurological and psychiatric disease models, suggesting its potential as a novel therapeutic agent. The data gathered from these early-stage investigations provide a strong rationale for continued research and development of this compound and other KCC2-enhancing compounds.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct protein kinase C-dependent phosphorylation regulates the cell surface stability and activity of the potassium chloride cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 9. epiduralstimulationnow.com [epiduralstimulationnow.com]
- 10. The-Functional-KCC2-Enhancer-CLP290-Rescues-Phenobarbital-Resistant-Neonatal-Seizures-in-a-Model-of-HIE [aesnet.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for CLP290 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP290 is an orally bioavailable prodrug of CLP257, which functions as a selective activator or enhancer of the neuron-specific K+-Cl- cotransporter 2 (KCC2).[1][2][3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAA receptors.[4] In various neurological disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury, the function of KCC2 is often impaired, leading to an excitatory GABAergic signaling and contributing to the pathophysiology of these conditions.[3][5][6][7] this compound has emerged as a promising therapeutic candidate by restoring KCC2 function, thereby re-establishing inhibitory neurotransmission. These application notes provide a comprehensive overview of this compound dosage and administration in in vivo mouse models based on currently available literature.
Mechanism of Action
This compound enhances the function of KCC2, a key transporter responsible for extruding chloride ions from neurons.[1][4] The proposed mechanism involves the restoration of KCC2 expression on the neuronal membrane.[3][8] Some evidence suggests that this compound promotes the phosphorylation of serine 940 (S940) on KCC2, which increases its stability and localization at the cell membrane.[7][8] By enhancing KCC2-mediated chloride extrusion, this compound helps to maintain a low intracellular chloride concentration, thus restoring the hyperpolarizing inhibitory effect of GABAergic signaling.[6][7]
This compound Signaling Pathway
Caption: this compound enhances KCC2 function, restoring GABAergic inhibition.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and effects of this compound in various mouse models as reported in the literature.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| HIV Tat-Transgenic (Locomotor Deficits) | 50 mg/kg | Oral (p.o.) | Once daily for 7 days | 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in DMSO | [8] |
| Spinal Cord Injury | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 10 weeks | Not specified | [3] |
| Seizure Model | Dose-dependent | Intraperitoneal (i.p.) | Not specified | Not specified | [6][7] |
| Neuropathic Pain | 100 mg/kg | Oral (p.o.) | Not specified | 20% 2-hydroxypropyl-β-cyclodextrin | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose | Apparent t1/2 | Key Findings | Reference |
| Rat | IV, IP, PO | Not specified | ~5 hours | This compound (prodrug) improves the pharmacokinetic profile of CLP257. | [6][9] |
| Rat | Oral (p.o.) | 100 mg/kg | Not specified | Peak plasma levels at 30-60 minutes. | [5] |
Note: Detailed pharmacokinetic studies for this compound specifically in mice are limited in the currently available literature. The data from rats is often extrapolated.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in DMSO, or 10% HPCD in sterile water)
-
Gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Vortex mixer
-
Scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Prepare the desired vehicle. For example, to make a 20% HPCD solution, dissolve 2g of HPCD in 10 mL of DMSO or sterile water. Gentle heating and vortexing may be required to fully dissolve the HPCD.
-
Suspend this compound in the vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse, assuming a 200 µL administration volume).
-
Vortex the solution thoroughly before each administration to ensure a uniform suspension.[8]
-
-
Animal Handling and Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle gently into the esophagus and advance it into the stomach.
-
Slowly administer the this compound suspension (e.g., 200 µL).
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 50% PEG300 + 50% saline)[10]
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in a sterile environment.
-
Dissolve the weighed this compound in the appropriate vehicle to the desired concentration.
-
Ensure the solution is well-mixed before drawing it into the syringe.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse, exposing the abdomen. The "three-finger" restraint method is commonly used.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other vital organs.[11]
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle with the bevel up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The maximum recommended IP injection volume for a mouse is typically < 10 ml/kg.[12]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the mouse for any adverse reactions.
-
Experimental Workflow for In Vivo Mouse Studies with this compound
Caption: A typical workflow for in vivo mouse studies using this compound.
Concluding Remarks
This compound is a valuable research tool for investigating the role of KCC2 in various neurological conditions and for preclinical assessment of a potential therapeutic agent. The provided dosages and protocols serve as a starting point for in vivo studies in mouse models. It is crucial to optimize the dose, administration route, and treatment regimen for each specific experimental paradigm and mouse model. Careful consideration of the vehicle solution is also important to ensure solubility and bioavailability. As with any in vivo study, all procedures should be performed in accordance with approved animal care and use protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 5. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Preparing Dimethyl Sulfoxide (DMSO) Stock Solutions of CLP290: An Application Note and Protocol
Introduction
CLP290 is a novel and orally bioavailable activator of the neuron-specific K-Cl cotransporter KCC2. As a prodrug of CLP257, it has demonstrated potential in preclinical studies for the treatment of various neurological disorders by restoring chloride homeostasis in neurons.[1] Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental outcomes in basic research and drug development. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro and in vivo studies due to its high solubilizing capacity for organic molecules. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
A comprehensive summary of the physicochemical properties and solubility of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 404.46 g/mol | [2] |
| Molecular Formula | C₁₉H₂₁FN₄O₃S | [2] |
| Appearance | Off-white to yellow solid | [2][3] |
| Solubility in DMSO | ≥ 33.33 mg/mL (approx. 82.41 mM) | [2][3] |
| Purity (HPLC) | ≥98% | |
| CAS Number | 1181083-81-7 | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Therefore, always wear appropriate gloves and handle in a well-ventilated area.[4]
-
Always work in a chemical fume hood when handling the powdered form of this compound and preparing the stock solution.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on the desired concentration and volume.
-
Calculations:
-
To prepare a 10 mM solution, you need to dissolve 0.01 moles of this compound per liter of DMSO.
-
For 1 mL of a 10 mM solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 404.46 g/mol = 4.0446 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube or a clear tube wrapped in aluminum foil on a calibrated analytical balance.
-
Carefully weigh out approximately 4.05 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For an exact 10 mM solution, the volume of DMSO will depend on the precise weight of this compound. For example, if you weighed exactly 4.045 mg of this compound, you would add 1 mL of DMSO.
-
Close the tube tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage and Handling:
-
For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to two years or at -20°C for up to one year.[2]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
When preparing working solutions for cell culture or other aqueous-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (DMSO at the same final concentration as in the experimental samples) in your experiments.
-
Visualization of Key Processes
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of this compound Action
Caption: this compound enhances KCC2 function via phosphorylation.
Conclusion
The KCC2 activator, this compound, holds significant promise for the study and potential treatment of neurological disorders. The protocol outlined in this application note provides a standardized method for the preparation of this compound stock solutions in DMSO, which is essential for obtaining reliable and reproducible results. By following these guidelines for preparation, storage, and handling, researchers can ensure the integrity and efficacy of their this compound solutions in various experimental settings.
References
- 1. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLP-290 | Potassium Channel | CAS 1181083-81-7 | Buy CLP-290 from Supplier InvivoChem [invivochem.com]
- 4. aldon-chem.com [aldon-chem.com]
- 5. ltschem.com [ltschem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: CLP290 in Rat Models of Neurological Disorders
Introduction
CLP290 is a systemically available prodrug of CLP257, a novel activator of the neuronal K⁺-Cl⁻ cotransporter 2 (KCC2).[1][2] In the mature central nervous system (CNS), KCC2 is primarily responsible for extruding chloride (Cl⁻) ions from neurons, maintaining a low intracellular Cl⁻ concentration ([Cl⁻]i).[1][3] This low [Cl⁻]i is critical for the hyperpolarizing, inhibitory action of GABAₐ and glycine (B1666218) receptors.[1] A loss of KCC2 function has been identified as a key pathological mechanism in a range of neurological and psychiatric conditions, including neuropathic pain, epilepsy, spinal cord injury (SCI), traumatic brain injury (TBI), and spasticity.[1][3][4] By enhancing KCC2 activity, this compound aims to restore neuronal Cl⁻ homeostasis and re-establish GABAergic inhibition, offering a promising therapeutic strategy for these disorders.[1][4]
Mechanism of Action
This compound administration leads to the restoration of KCC2 function at the neuronal membrane. One identified mechanism involves the prevention of KCC2 degradation by restoring its phosphorylation at the Serine 940 (S940) residue, a key site for regulating its stability and membrane localization.[4][5] This action is linked to the modulation of Protein Kinase C delta (PKCδ) activity.[4] The ultimate effect is enhanced Cl⁻ extrusion, which lowers intracellular Cl⁻ levels and restores the hyperpolarizing inhibitory postsynaptic potentials mediated by GABAₐ receptors.[1][3]
Quantitative Data Summary
The administration of this compound has been investigated across various rat models, routes, and dosages. The following tables summarize these parameters to facilitate experimental design.
Table 1: this compound Administration Parameters in Rat Studies
| Study Type/Model | Rat Strain | Administration Route | Dosage | Vehicle | Reference(s) |
|---|---|---|---|---|---|
| Neuropathic Pain (PNI) | Sprague-Dawley | Oral (p.o.) | 100 mg/kg | 20% 2-hydroxypropyl-β-cyclodextrin | [1] |
| Spinal Cord Injury (SCI) | Sprague-Dawley | Intragastric (i.g.) | 50 mg/kg/day | 50% PEG300 + 50% saline | [3] |
| Traumatic Brain Injury (TBI) | Not Specified | Not Specified | 50 mg/kg | Not Specified | [4] |
| Sedation in Neonates | Wistar | Oral (p.o.) | 100 mg/kg | Not Specified | [2][6] |
| Hindlimb Suspension | Wistar | Intraperitoneal (i.p.) | 100 mg/kg/day | 15% cyclodextrin (B1172386) solution | [7] |
| Pharmacokinetics | Sprague-Dawley | IV, IP, PO | Not Specified | 20% 2-hydroxypropyl-β-cyclodextrin | [1] |
| Toxicology | Sprague-Dawley | Oral (gavage) | 200, 600, 2000 mg/kg/day | 20% Captisol |[1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Route of Administration | Value | Notes | Reference |
|---|---|---|---|---|
| Half-life | Not Specified | ~5 hours | This compound is a prodrug of CLP257. | [8] |
| Peak Plasma Level | Oral (p.o.) | 30-60 minutes | Time point used for subsequent biochemical analysis. |[2][6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments involving this compound administration in rats are provided below.
Protocol 1: Oral Administration (Gavage) of this compound
This protocol is suitable for studies requiring precise oral dosing, such as in neuropathic pain, toxicology, and neonatal sedation models.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin, 50% PEG300/saline)[1][3]
-
Oral gavage needles (flexible-tipped recommended for safety)
-
Appropriately sized syringes (e.g., 1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the precise volume for administration.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 250g rat, the total dose is 25 mg). Ensure the solution is homogenous.
-
Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and body are in a straight line to facilitate smooth passage of the gavage needle.
-
Gavage: a. Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to estimate the correct insertion depth. b. Gently insert the needle into the mouth, passing it over the tongue towards the esophagus. c. Advance the needle smoothly to the predetermined depth. If resistance is met, withdraw immediately and restart. d. Depress the syringe plunger slowly and steadily to deliver the solution.
-
Post-Administration: a. Withdraw the needle in a single, smooth motion. b. Return the animal to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress).
Protocol 2: Intraperitoneal (IP) Injection of this compound
This protocol is used for systemic delivery of this compound, as demonstrated in studies of hindlimb suspension.[7]
Materials:
-
This compound
-
Vehicle (e.g., 15% cyclodextrin solution)[7]
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle. The solution should be filtered through a 0.22 µm bacterial filter for sterility.[7]
-
Animal Restraint: Properly restrain the rat to expose the abdomen. The animal can be placed on its back with its head tilted down to move abdominal organs away from the injection site.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Injection: a. Lift the skin slightly and insert the needle at a 30-45 degree angle. b. Penetrate the abdominal wall. A slight "pop" may be felt. c. Gently aspirate by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate entry into a vessel or organ. d. If the aspiration is clear, inject the solution slowly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Protocol 3: Pharmacokinetic Blood Sampling
This protocol details the procedure for collecting blood samples to analyze the pharmacokinetic profile of this compound and its active metabolite, CLP257.[1]
Materials:
-
Anesthetic (if required by institutional guidelines)
-
Blood collection tubes containing an anticoagulant (e.g., Na₂-EDTA)
-
Lancets or small gauge needles for vein puncture
-
Capillary tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Pre-dose Sample: Before this compound administration, collect a baseline blood sample (approx. 0.5 mL).
-
Administration: Administer this compound via the desired route (IV, IP, or PO).[1]
-
Post-dose Sampling: Collect blood samples (approx. 0.5 mL each) from the saphenous vein at specified time points post-administration. A typical schedule includes: 0.25, 0.5, 1, 2, 4, and 7 hours.[1]
-
Sample Handling: a. Keep collected blood samples on ice until processing. b. Centrifuge the samples to separate the plasma. c. Carefully collect the plasma supernatant.
-
Storage: Store the plasma samples frozen at -80°C pending analysis by Liquid Chromatography-Mass Spectrometry (LC/MS).[1]
Protocol 4: Rotorod Assay for Motor Performance
This assay is used to evaluate the effect of this compound on motor coordination and balance, often in comparison to other drugs like Pregabalin.[1]
Materials:
-
Accelerating rotorod apparatus
-
This compound and vehicle solutions
-
Timer
Procedure:
-
Acclimation & Training: Acclimate rats to the testing room. Train the animals on the rotorod for a set number of trials until a stable baseline performance is achieved.
-
Baseline Measurement: On the day of the test, measure the time each animal can stay on the accelerating rod. Perform two baseline trials for each animal.[1]
-
Administration: Administer this compound or vehicle orally.[1]
-
Post-dose Testing: Measure rotorod performance again 2 hours after administration.[1]
-
Data Analysis: Results are typically expressed as the percentage of the pre-dose time spent on the rod for each group. This allows for assessment of motor impairment.[1]
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 5. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Application of CLP290 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP290 is an orally available prodrug of CLP257, a compound identified as a selective enhancer of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is crucial for maintaining low intracellular chloride ([Cl⁻]i) concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission. In various neurological and psychiatric conditions, including epilepsy, neuropathic pain, and trauma, KCC2 function is often impaired, leading to an accumulation of intracellular chloride and a subsequent shift of GABAergic signaling from inhibitory to excitatory.
This compound, through its active metabolite CLP257, is investigated for its potential to restore KCC2 function, thereby lowering intracellular chloride and re-establishing GABAergic inhibition. These application notes provide detailed protocols for the in vitro use of this compound in primary neuron cultures to study its effects on neuronal function.
It is important to note that while the initial discovery of CLP257 pointed towards direct KCC2 activation, subsequent studies have presented conflicting evidence, with some suggesting a mechanism involving the potentiation of GABAA receptor activity.[1][2] Researchers should consider this controversy when interpreting their results.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of CLP257, the active form of this compound.
| Parameter | Cell Type | Compound | Concentration | Effect | Reference |
| GABAA Current Potentiation (EC₅₀) | Cultured Hippocampal Neurons | CLP257 | 4.9 µM | Potentiation of muscimol-activated currents | [1][3] |
| Chloride Transport Restoration | Spinal Slices (BDNF-treated) | CLP257 | 25 µM | 26% increase in Cl⁻ accumulation rate | [4] |
| Chloride Transport Restoration | Spinal Slices (BDNF-treated) | CLP257 | 100 µM | Complete restoration of Cl⁻ transport to control levels | [4] |
| EGABA Hyperpolarization | Spinal Dorsal Horn Neurons (PNI model) | CLP257 | 25 µM | Significant hyperpolarization of EGABA | [4] |
| Ictal-like Discharge Duration | Organotypic Hippocampal Slices | CLP257 | 1 µM and 30 µM | Concentration-dependent reduction in duration | [5] |
PNI: Peripheral Nerve Injury; BDNF: Brain-Derived Neurotrophic Factor
| Parameter | Experimental Model | Compound | Observation | Reference |
| KCC2 Ser940 Phosphorylation | Tat-transgenic mice (in vivo) | This compound | Rescued the reduction in pS940-KCC2 | [6] |
| KCC2 Membrane Expression | PNI rats (in vivo) | CLP257 | Increased membrane KCC2 levels | [7] |
Experimental Protocols
Primary Hippocampal/Cortical Neuron Culture
This protocol describes the preparation of primary neuron cultures from embryonic rodents, suitable for this compound application.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hibernate-E medium (or equivalent)
-
Papain or Trypsin
-
DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine
-
Laminin (B1169045) (optional)
-
Culture plates or coverslips
Procedure:
-
Coating: Coat culture surfaces with poly-D-lysine (50 µg/mL in borate (B1201080) buffer) overnight at 37°C. Wash three times with sterile water and allow to dry. For enhanced neuronal adhesion and health, a subsequent coating with laminin (5 µg/mL) can be performed for at least 4 hours at 37°C.
-
Dissection: Euthanize the pregnant animal according to approved institutional protocols. Dissect the embryos and isolate the hippocampi or cortices in ice-cold Hibernate-E medium.
-
Digestion: Transfer the tissue to a sterile tube and incubate in a papain or trypsin solution containing DNase I at 37°C for 15-30 minutes with gentle agitation.
-
Dissociation: Carefully remove the digestion solution and wash the tissue with plating medium (Neurobasal with supplements). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Determine cell density and viability using a hemocytometer and trypan blue exclusion. Plate the neurons onto the coated surfaces at a desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a partial media change every 3-4 days. Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).
This compound/CLP257 Treatment
This compound is the prodrug and will be hydrolyzed to the active compound CLP257 in culture. Alternatively, CLP257 can be used directly.
Materials:
-
This compound or CLP257
-
DMSO (vehicle)
-
Primary neuron cultures (DIV 7-21)
Procedure:
-
Stock Solution: Prepare a stock solution of this compound or CLP257 in DMSO (e.g., 10-100 mM). Store at -20°C.
-
Working Concentration: On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Remove a portion of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound/CLP257 or vehicle.
-
Incubation: Incubate the cultures for the desired duration (e.g., acute treatment for minutes to hours, or chronic treatment for several days) before proceeding with downstream assays.
Measurement of Intracellular Chloride ([Cl⁻]i)
a) Gramicidin (B1672133) Perforated Patch-Clamp for EGABA Measurement
This electrophysiological technique allows for the measurement of the GABA reversal potential (EGABA), which is used to calculate [Cl⁻]i, while maintaining the endogenous intracellular chloride concentration.
Materials:
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
Gramicidin
-
Pipette solution (e.g., in mM: 150 KCl, 10 HEPES; pH 7.2)
-
Extracellular solution (e.g., in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
GABA or muscimol
Procedure:
-
Prepare a stock solution of gramicidin in DMSO and dilute it into the pipette solution to a final concentration of 20-80 µg/mL. Sonicate briefly to aid dissolution.
-
Back-fill the tip of the patch pipette with gramicidin-free solution and then fill the remainder of the pipette with the gramicidin-containing solution.
-
Establish a giga-ohm seal on a neuron.
-
Monitor the access resistance until it stabilizes (typically 15-45 minutes), indicating successful perforation of the membrane.
-
In voltage-clamp mode, hold the neuron at different potentials and apply brief puffs of GABA or muscimol.
-
Measure the resulting current at each holding potential to determine the reversal potential (EGABA), where the current reverses its polarity.
-
Calculate [Cl⁻]i using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]o/[Cl⁻]i), where R is the gas constant, T is the absolute temperature, z is the valence of chloride (-1), and F is the Faraday constant.
b) Genetically Encoded Chloride Indicators (e.g., SuperClomeleon)
This method uses fluorescence imaging to monitor [Cl⁻]i.
Procedure:
-
Transfect primary neurons with a plasmid encoding a chloride-sensitive fluorescent protein.
-
Perform fluorescence microscopy, exciting the donor and acceptor fluorophores and measuring their emission intensities.
-
The ratio of the emission intensities is dependent on the intracellular chloride concentration.
-
Calibrate the fluorescence ratio to absolute [Cl⁻]i values using solutions with known chloride concentrations in the presence of ionophores.
Western Blotting for KCC2 and Phospho-KCC2 (Ser940)
Procedure:
-
Lyse the treated and control neuron cultures in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total KCC2 and phospho-KCC2 (Ser940) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phospho-KCC2 signal to the total KCC2 signal. A loading control such as β-actin or GAPDH should also be used.[6][8]
Cell Viability Assay (e.g., MTT Assay)
Procedure:
-
After treatment with this compound, add MTT solution to the culture medium and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of KCC2 Regulation
Caption: Proposed signaling pathway for this compound-mediated KCC2 activation.
Experimental Workflow for this compound In Vitro Testing
Caption: General experimental workflow for evaluating this compound in primary neurons.
References
- 1. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular architecture of potassium chloride co-transporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLP290 Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP290 is a novel therapeutic agent that acts as a specific enhancer of the K⁺-Cl⁻ cotransporter 2 (KCC2), a neuron-specific chloride extruder crucial for maintaining inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including traumatic brain injury (TBI), epilepsy, and Rett syndrome.[4][5][6] this compound, a prodrug of CLP257, is designed to cross the blood-brain barrier (BBB) to exert its therapeutic effects within the CNS.[3] These application notes provide detailed protocols for the delivery of this compound in both in vivo and in vitro settings to facilitate research into its therapeutic potential.
Data Presentation
In Vivo Administration of this compound
The following table summarizes the commonly used dosages and vehicles for this compound administration in rodent models, based on published studies. Direct comparative pharmacokinetic data for brain concentration following different delivery methods are limited; however, both oral and intraperitoneal routes have been shown to be effective in preclinical models.[4][5][7][8]
| Parameter | Oral Gavage (p.o.) | Intraperitoneal Injection (i.p.) | References |
| Species | Rat, Mouse | Rat, Mouse | [4][5][7][8] |
| Dosage Range | 50 - 100 mg/kg | 50 - 100 mg/kg | [4][5][7][8] |
| Common Vehicles | 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in distilled water or saline; 50% PEG300 + 50% saline | 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in distilled water or saline | [5][7][8] |
| Frequency | Once daily | Once daily | [4][8] |
| Reported Effects | Rescue of KCC2 function, neuroprotection, anti-seizure effects, enhanced sedative effects of midazolam | Restoration of KCC2 function, neuroprotection, anti-seizure effects | [4][5][6] |
Experimental Protocols
In Vivo Delivery Methods
1. Protocol for Oral Gavage (p.o.) Administration of this compound in Mice
This protocol is designed for the oral administration of this compound to mice, a common method for systemic delivery in preclinical studies.
Materials:
-
This compound
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in sterile water)
-
Sterile water or saline
-
Vortex mixer
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution (e.g., 20% w/v HPCD in sterile water) by dissolving the HPCD in water with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound and suspend it in the prepared vehicle.
-
Vortex the suspension thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to administer. The typical dosing volume is 10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark it.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 15 minutes post-administration.
-
2. Protocol for Intraperitoneal (i.p.) Injection of this compound in Rats
This protocol describes the intraperitoneal injection of this compound in rats, another widely used method for systemic administration.
Materials:
-
This compound
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Analytical balance
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of this compound Formulation:
-
Follow the same procedure as for oral gavage to prepare the this compound suspension in the appropriate vehicle (e.g., 20% HPCD in sterile saline).
-
-
Animal Handling and Injection:
-
Weigh each rat to calculate the injection volume. The typical injection volume is up to 10 mL/kg.
-
Properly restrain the rat to expose the abdomen. A two-person technique is recommended for safety.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no blood or urine is drawn back, confirming correct placement.
-
Inject the this compound suspension slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a general method for assessing the permeability of this compound across an in vitro BBB model using a Transwell system. This can be adapted for various brain endothelial cell lines (e.g., bEnd.3, hCMEC/D3) in monoculture or in co-culture with astrocytes.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates (12- or 24-well)
-
Brain microvascular endothelial cells (e.g., bEnd.3)
-
Astrocytes (for co-culture model)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (paracellular permeability marker)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Multi-well plate reader with fluorescence capabilities
-
LC-MS/MS for this compound quantification
Procedure:
-
Establishment of the In Vitro BBB Model:
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen IV and fibronectin).
-
Seed the brain endothelial cells onto the coated inserts at a high density to form a confluent monolayer.
-
For a co-culture model, seed astrocytes on the basolateral side of the insert or in the bottom of the companion plate.
-
Culture the cells until a tight monolayer is formed, which can be monitored by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
On the day of the experiment, replace the culture medium in both the apical and basolateral chambers with pre-warmed assay buffer.
-
Add this compound (at a known concentration) and Lucifer yellow to the apical chamber (donor compartment).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver compartment) and replace with an equal volume of fresh assay buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Measure the fluorescence of Lucifer yellow in the collected samples to assess the integrity of the cell monolayer.
-
Quantify the concentration of this compound in the apical and basolateral samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for this compound using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of this compound transport to the receiver chamber (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³)
-
-
Western Blot Analysis of KCC2 Phosphorylation
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of KCC2 at Serine 940 (pS940-KCC2) in brain tissue or cultured neurons.
Materials:
-
Brain tissue or cultured neurons treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS940-KCC2, anti-total KCC2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue or lyse cultured neurons in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-pS940-KCC2, anti-total KCC2, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the pS940-KCC2 and total KCC2 signals to the loading control.
-
Calculate the ratio of pS940-KCC2 to total KCC2 to determine the effect of this compound on KCC2 phosphorylation.
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound enhances KCC2 function. In conditions such as traumatic brain injury, altered activation of Protein Kinase C delta (PKCδ) leads to a decrease in the phosphorylation of KCC2 at Serine 940 (pS940), resulting in reduced KCC2 stability at the neuronal membrane.[4] this compound is believed to counteract this by inhibiting the detrimental modification of PKCδ, thereby restoring KCC2 phosphorylation and its chloride-extruding function.[4]
Caption: Proposed mechanism of this compound action on KCC2.
Experimental Workflow for In Vivo this compound Delivery and Analysis
The following diagram outlines the general workflow for an in vivo study investigating the effects of this compound.
Caption: General workflow for in vivo this compound studies.
Logical Relationship for In Vitro BBB Permeability Assay
This diagram illustrates the logical steps involved in performing an in vitro BBB permeability assay.
Caption: Workflow for in vitro BBB permeability assay.
References
- 1. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 5. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KCC2 Activity Following CLP290 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The K+-Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific chloride extruder crucial for maintaining low intracellular chloride concentrations ([Cl-]i) in mature neurons.[1][2] This low [Cl-]i is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, making it a promising therapeutic target.[1][2][4] CLP290 is an orally available activator of KCC2 that has shown potential in preclinical models for treating such conditions.[5] It is a prodrug of CLP257 and is believed to enhance KCC2 function, in part by promoting its membrane localization and preventing its degradation.[2][6][7][8]
These application notes provide detailed protocols for measuring the activity of KCC2 in response to this compound treatment, utilizing established electrophysiological, fluorescence-based, and biochemical assays.
Data Presentation
Table 1: Summary of this compound Effects on KCC2 Activity and Expression
| Parameter Measured | Experimental System | This compound Concentration/Dose | Observed Effect | Reference |
| KCC2 Activity (Cl- extrusion) | Cultured Hippocampal Neurons | 10 µM (CLP-257) | Increased somato-dendritic EGABA gradient | [9] |
| KCC2-mediated Tl+ influx | HEK293 cells overexpressing KCC2 | 50 µM (CLP-257) | No significant increase in Tl+ influx | [10] |
| KCC2 Membrane Expression | Rat model of Traumatic Brain Injury | 50 mg/kg | Prevented loss of oligomeric KCC2 from the membrane | [6] |
| KCC2 Phosphorylation (pS940) | Rat model of Traumatic Brain Injury | 50 mg/kg | Restored KCC2-pS940 to normal levels | [6] |
| KCC2 Protein Expression (Total) | Neonatal Rat Cortex | 100 mg/kg | No significant change in total KCC2 expression | [11] |
| KCC2 Membrane Fraction | Neonatal Rat Cortex | 100 mg/kg | No significant change in the ratio of membrane to total KCC2 | [11] |
| KCC2 Membrane Localization | HIV Tat-Transgenic Mice | 50 mg/kg | Restored KCC2 levels in membrane fractions | [7] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A noninvasive optical approach for assessing chloride extrusion activity of the K-Cl cotransporter KCC2 in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 7. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ischemia-induced KCC2 hypofunction rescues refractory neonatal seizures and mitigates epileptogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLP290 Treatment in Chronic Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. A key pathological mechanism implicated in various neuropathic pain states is the dysfunction of the K-Cl cotransporter 2 (KCC2) in neurons of the central nervous system. Reduced KCC2 activity leads to an accumulation of intracellular chloride, impairing the hyperpolarizing inhibitory effects of GABAergic neurotransmission. This disinhibition contributes to the central sensitization and hyperexcitability characteristic of neuropathic pain.
CLP290 is a selective activator of KCC2, representing a promising therapeutic agent for restoring inhibitory tone and alleviating neuropathic pain.[1][2] These application notes provide detailed protocols and a summary of the treatment timelines for this compound in preclinical models of chronic neuropathic pain, including spinal cord injury, brachial plexus avulsion, and peripheral nerve injury.
Mechanism of Action: this compound and KCC2-Mediated Inhibition
This compound acts as a potent and selective enhancer of KCC2 activity. In chronic neuropathic pain states, the expression and/or function of KCC2 is often downregulated. This leads to a disruption of the chloride gradient across the neuronal membrane. Consequently, the activation of GABA-A receptors, which are permeable to chloride ions, results in a less hyperpolarizing or even depolarizing postsynaptic potential, thereby diminishing inhibitory neurotransmission. This compound reverses this pathological state by promoting KCC2-mediated chloride extrusion, which restores the low intracellular chloride concentration necessary for effective GABAergic inhibition.[1][3] This restoration of inhibitory signaling helps to normalize neuronal excitability within pain pathways and alleviate hypersensitivity.[1]
References
- 1. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCC2 receptor upregulation potentiates antinociceptive effect of GABAAR agonist on remifentanil-induced hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLP290 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLP290 is a prodrug of its active form, CLP257, and is recognized as a potent and selective functional enhancer of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2][3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[1][4] In various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and traumatic brain injury, the function of KCC2 is often impaired, leading to an excitatory or less inhibitory GABAergic response.[5] this compound has emerged as a valuable research tool and a potential therapeutic agent by restoring KCC2 function and thus re-establishing inhibitory GABAergic signaling.[1][5]
These application notes provide detailed protocols for the use of this compound in electrophysiology slice recordings, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound enhances KCC2 function primarily by preventing its dephosphorylation at the serine 940 (Ser940) residue.[1] This phosphorylation site is critical for the stability and membrane expression of the KCC2 protein. Protein Kinase C (PKC) is a key kinase that phosphorylates Ser940, thereby promoting KCC2 activity and its presence at the neuronal surface.[6][7] By inhibiting the dephosphorylation of Ser940, this compound effectively increases the functional pool of KCC2 transporters at the plasma membrane, leading to more efficient chloride extrusion and a restoration of the hyperpolarizing GABAergic gradient.[1]
Signaling Pathway of this compound Action
Caption: this compound enhances KCC2 function by inhibiting the dephosphorylation of Serine 940.
Data Presentation
The following tables summarize the quantitative effects of CLP257 (the active form of this compound) on key electrophysiological parameters in brain slice recordings.
| Parameter | Species/Model | CLP257 Concentration | Effect | Reference |
| GABA Reversal Potential (EGABA) | Rat Spinal Cord Slices (BDNF-treated) | 25 µM | Hyperpolarizing shift | [8] |
| GABA Reversal Potential (EGABA) | Rat Spinal Cord Slices (Peripheral Nerve Injury) | 25 µM | Hyperpolarizing shift | [8] |
| Somato-dendritic EGABA Gradient | Rat Hippocampal Neurons | 100 µM | Increased from 5.3±1.1 to 9.7±1.1 mV/100 µm | [9] |
| Decay Time Constant of GABAAR currents | Rat Hippocampal Neurons | 10 µM | Increased from 239.7±27.2 ms (B15284909) to 294.1±33.8 ms | [9] |
| Decay Time Constant of GABAAR currents | Rat Hippocampal Neurons | 100 µM | Increased from 124.4±9.1 ms to 218.2±21.1 ms | [9] |
| Parameter | Species/Model | CLP257 Concentration | Effect on KCC2 | Reference |
| Cell Surface Expression (Monomers) | Rat Spinal Cord Slices (BDNF-treated) | Not specified | Increased | [8] |
| Cell Surface Expression (Dimers) | Rat Spinal Cord Slices (BDNF-treated) | Not specified | Increased | [8] |
| Total KCC2 Expression | Rat Spinal Cord Slices (BDNF-treated) | Not specified | No significant effect | [8] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol outlines the general procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution to clear blood and cool the brain.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and allow them to recover for at least 30-60 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol describes how to perform whole-cell patch-clamp recordings to measure the effects of this compound on neuronal properties, such as the GABA reversal potential (EGABA).
Materials:
-
Prepared acute brain slices
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes (3-6 MΩ resistance)
-
Intracellular solution (K-gluconate or CsCl-based, depending on the experiment)
-
Recording aCSF
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min).
-
Visually identify a healthy neuron using differential interference contrast (DIC) optics.
-
Approach the neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Application of this compound:
-
Prepare the desired final concentration of this compound (or its active form CLP257, typically 10-100 µM) in the recording aCSF. Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) to avoid off-target effects.
-
Switch the perfusion from control aCSF to the this compound-containing aCSF.
-
Allow sufficient time for the drug to perfuse and take effect (typically 5-15 minutes).
-
-
Measurement of EGABA:
-
Use a gramicidin-perforated patch or voltage-clamp recordings with varying holding potentials to determine the reversal potential of GABAA receptor-mediated currents.
-
Evoke GABAergic currents by local application of a GABAA receptor agonist (e.g., muscimol) or by electrical stimulation of inhibitory inputs.
-
Measure the current amplitude at different holding potentials and plot the I-V relationship to determine EGABA.
-
-
Record other parameters of interest, such as spontaneous or evoked inhibitory postsynaptic currents (IPSCs), before and after this compound application.
Experimental Workflow for this compound Electrophysiology
Caption: A typical workflow for investigating the effects of this compound using slice electrophysiology.
Troubleshooting and Considerations
-
Solubility: this compound and CLP257 may have limited solubility in aqueous solutions. Prepare concentrated stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in aCSF immediately before use. Sonication may aid in dissolution.
-
Stability: The stability of this compound/CLP257 in solution over time should be considered. It is recommended to use freshly prepared solutions for each experiment.
-
Concentration: The effective concentration of this compound/CLP257 can vary depending on the experimental model and the specific endpoint being measured. A concentration-response curve should be generated to determine the optimal concentration for a particular study.
-
Control Experiments: Always include appropriate vehicle controls (e.g., aCSF with the same concentration of DMSO used for the drug solution) to account for any potential effects of the solvent.
-
Recording Stability: Ensure stable whole-cell recordings before and during drug application. Monitor access resistance and input resistance throughout the experiment to ensure the health of the recorded neuron.
By following these protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of KCC2 in neuronal function and explore its therapeutic potential in various neurological disorders.
References
- 1. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impaired regulation of KCC2 phosphorylation leads to neuronal network dysfunction and neurodevelopmental pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct protein kinase C-dependent phosphorylation regulates the cell surface stability and activity of the potassium chloride cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of neuronal activity by phosphorylation of the K–Cl cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Immunofluorescence Staining for KCC2 after CLP290 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific chloride extruder crucial for maintaining low intracellular chloride concentrations in mature neurons. This low chloride level is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[1][2][3] Dysfunction or downregulation of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and neurotrauma, leading to an excitatory/inhibitory imbalance in neuronal circuits.[1][4] Consequently, KCC2 has emerged as a promising therapeutic target for these conditions.[1][5]
CLP290 is an orally available prodrug of the KCC2 enhancer CLP257.[1][6] It has been shown to potentiate KCC2 activity, enhance its membrane expression, and restore chloride transport in neurons where KCC2 function is compromised.[1][4] A key mechanism of this compound's action involves the modulation of KCC2 phosphorylation, particularly at the Serine 940 (S940) residue, which is critical for the transporter's stability at the plasma membrane.[7][8][9]
These application notes provide a detailed protocol for the immunofluorescence staining of KCC2 in tissue samples following the administration of this compound. This technique is vital for visualizing and quantifying changes in KCC2 expression and subcellular localization, thereby offering a method to assess the efficacy of this compound and similar KCC2-modulating compounds.
Data Presentation: Effects of this compound on KCC2
The following tables summarize quantitative data from studies investigating the impact of this compound on KCC2 expression and phosphorylation.
Table 1: Effect of this compound on KCC2 Protein Levels and Phosphorylation
| Experimental Model | Treatment Group | Outcome Measure | Percentage Change vs. Control/Vehicle | Reference |
| HIV Tat-Transgenic Mice (Striatum) | Tat + Vehicle | Total KCC2 | ↓ (p < 0.01) | [7] |
| Tat + this compound | Total KCC2 | No significant rescue | [7] | |
| Tat + Vehicle | pS940-KCC2 | ↓ (p < 0.01) | [7] | |
| Tat + this compound | pS940-KCC2 | ↑ (p < 0.05 vs. Tat + Vehicle) | [7] | |
| Tat + Vehicle | Membrane KCC2 | ↓ (p < 0.01) | [7] | |
| Tat + this compound | Membrane KCC2 | ↑ (p < 0.05 vs. Tat + Vehicle) | [7] | |
| Rat Model of Traumatic Brain Injury (TBI) | TBI + this compound (50 mg/kg) | Oligomeric KCC2 | Prevents loss | [9] |
| TBI + this compound (50 mg/kg) | KCC2-pS940 | Restored to sham levels | [9] |
Table 2: this compound Administration Details from Preclinical Studies
| Animal Model | This compound Dosage | Administration Route | Frequency & Duration | Key Finding | Reference |
| Morphine-Treated Rats | 100 mg/kg | Oral Gavage | Twice a day for 7 days | Restores Cl⁻ transport in dorsal horn neurons | [6] |
| Rat Model of Neuropathic Pain | Not specified | Systemic | Not specified | Alleviates hypersensitivity | [5] |
| Rat Model of TBI | 50 mg/kg | Not specified | One day post-injury | Prevents loss of oligomeric KCC2 | [9] |
| HIV Tat-Transgenic Mice | Not specified | Not specified | Not specified | Restores membrane localization of KCC2 | [7] |
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of KCC2 in brain tissue sections.
Protocol: KCC2 Immunofluorescence Staining of Brain Sections
1. Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in a sucrose (B13894) solution (e.g., 20-30% in PBS) at 4°C until it sinks.
-
Embed the tissue in a suitable cryo-embedding medium (e.g., OCT) and freeze.
-
Cut tissue sections at a thickness of 30-40 µm using a cryostat or vibratome and store them in a cryoprotectant solution at -20°C until use.[10]
2. Staining Procedure
-
Washing: Wash free-floating sections three times in PBS for 5-10 minutes each to remove the cryoprotectant.
-
Antigen Retrieval (Optional but Recommended): For improved antibody penetration and epitope exposure, perform antigen retrieval. A common method is to incubate sections in a citrate-based buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 80-90°C for 20-30 minutes. Allow sections to cool to room temperature.
-
Permeabilization and Blocking:
-
Wash sections twice in PBS for 5 minutes each.
-
Incubate sections in a blocking solution for 1-2 hours at room temperature. The blocking solution typically contains:
-
0.3% Triton X-100 in PBS (for permeabilization)
-
5-10% Normal Serum (from the same species as the secondary antibody, e.g., Normal Goat Serum)
-
1% Bovine Serum Albumin (BSA)
-
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against KCC2 in an antibody dilution buffer (e.g., PBS with 1% BSA, 0.1% Triton X-100). A commonly used antibody is a rabbit polyclonal anti-KCC2 (e.g., Millipore 07-432) at a dilution of 1:500.[10]
-
Incubate the sections with the primary antibody solution overnight to 48 hours at 4°C with gentle agitation.
-
-
Washing: Wash the sections three to four times in PBS or PBS with 0.1% Tween 20 (PBS-T) for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute a fluorophore-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., Goat anti-Rabbit IgG Alexa Fluor 488 or Cy3) in the antibody dilution buffer. A typical dilution is 1:200 to 1:1000.
-
Incubate the sections with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[10]
-
-
Washing: Wash the sections three to four times in PBS-T for 10 minutes each, protected from light.
-
Counterstaining (Optional): To visualize cell nuclei, incubate sections with a nuclear stain like DAPI (4′,6-diamidino-2-phenylindole) or Hoechst for 5-10 minutes.
-
Mounting:
-
Perform a final wash in PBS.
-
Mount the sections onto glass slides.
-
Allow the slides to air dry briefly.
-
Apply an anti-fade mounting medium and place a coverslip over the tissue.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
3. Imaging and Analysis
-
Image the stained sections using a confocal or epifluorescence microscope.
-
Use consistent acquisition settings (e.g., laser power, gain, pinhole size) across all experimental groups to allow for accurate comparison.
-
For quantitative analysis, measure the immunofluorescence intensity or optical density in defined regions of interest (e.g., perisomatic region of specific neurons).[11][12] Software such as ImageJ or Fiji can be used for this purpose.
-
Normalize the KCC2 fluorescence intensity to a control or background region.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound's action on KCC2.
Caption: Experimental workflow for KCC2 immunofluorescence staining.
References
- 1. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 2. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 10. blabbucket.s3.amazonaws.com [blabbucket.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Layer-specific changes of KCC2 and NKCC1 in the mouse dentate gyrus after entorhinal denervation [frontiersin.org]
Application Notes and Protocols for Oral Gavage Administration of CLP290 in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CLP290 is a novel, orally bioavailable prodrug of CLP257, which acts as a potent and selective activator of the neuron-specific K+-Cl- cotransporter KCC2.[1][2] KCC2 plays a crucial role in maintaining low intracellular chloride concentrations in neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAA and glycine (B1666218) receptors.[3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury.[2][3][4][5][6][7] this compound has emerged as a promising therapeutic candidate for these conditions by restoring KCC2 function and enhancing chloride extrusion.[3][8] These application notes provide detailed protocols for the formulation and oral gavage administration of this compound in rodent models for preclinical research.
Data Presentation: this compound Formulation and Dosing
The following tables summarize key quantitative data for the preparation and administration of this compound in rodents.
Table 1: this compound Formulation for Oral Gavage
| Formulation Components | Concentration | Suitability | Reference |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.08 mg/mL | General use, forms a clear solution.[1][9] | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Alternative for improved solubility. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for compounds with poor aqueous solubility; use with caution for long-term studies.[1][9] | [1] |
| 20% 2-hydroxypropyl-β-cyclodextrin | Not specified | Used in studies assessing motor performance.[3] | [3] |
| 0.5% Carboxymethylcellulose | 0.66% this compound | Suspension used in neonatal rat studies.[6][7] | [6][7] |
| 10% hydroxypropyl-β-cyclodextrin | Not specified | Alternative vehicle used in neonatal rat studies.[6][7] | [6][7] |
Table 2: Reported this compound Dosages for Oral Gavage in Rodents
| Species | Dosage | Frequency | Therapeutic Area | Reference |
| Rat | 100 mg/kg | Twice daily for 7 days | Morphine-induced hyperalgesia | [1][9] |
| Rat | 50 mg/kg | Single dose | Traumatic Brain Injury | [4] |
| Mouse | Dose-dependent | Not specified | Seizure suppression | [5] |
| Neonatal Rat | 100 mg/kg | Single dose | Sedative effects of midazolam | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
This protocol describes the preparation of a common vehicle for the oral gavage of hydrophobic compounds like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Required Volumes: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mL/kg body weight).
-
Prepare a this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the Final Dosing Solution (Example for 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300 and vortex thoroughly to mix.
-
Add 50 µL of Tween 80 to the mixture and vortex again until homogenous.
-
Add 450 µL of saline to the solution and vortex thoroughly to ensure a clear and uniform solution.[1][9]
-
-
Final Check: Visually inspect the solution for any precipitation. The final solution should be clear. It is recommended to prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Oral Gavage Procedure in Rodents
This protocol provides a general guideline for administering the prepared this compound formulation to rodents. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Gavage Needle Preparation:
-
Select the appropriate size gavage needle for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[11]
-
Measure the correct insertion length by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[10][11]
-
-
Animal Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth toward the back of the throat. The animal should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.[10][11]
-
-
Administration:
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the this compound solution from the syringe.[10]
-
-
Post-Administration:
Visualizations
Signaling Pathway of this compound
Caption: this compound is a prodrug that is metabolized to CLP257, which activates KCC2.
Experimental Workflow for this compound Oral Gavage in Rodents
Caption: Workflow for this compound oral gavage from preparation to data collection.
References
- 1. CLP-290 | Potassium Channel | CAS 1181083-81-7 | Buy CLP-290 from Supplier InvivoChem [invivochem.com]
- 2. CLP 290 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 5. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats | PLOS One [journals.plos.org]
- 8. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CLP290 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the CLP290 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits solubility in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used. It is soluble up to 50 mM in DMSO and 5 mM in ethanol. For in vivo studies, complex vehicles are often necessary to achieve the desired concentration and stability.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to overcome this:
-
Use of Co-solvents: For many in vivo and some in vitro applications, a multi-component solvent system is required. Several formulations have been successfully used:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
A solution of 10% DMSO and 90% Corn Oil.
-
A formulation of 20% 2-hydroxypropyl-β-cyclodextrin in saline.[1]
-
-
Sonication: Gentle sonication can aid in the dissolution of this compound, especially when preparing suspensions or using complex solvent systems.[2]
-
Heating: Mild warming can sometimes help to dissolve the compound, but care must be taken to avoid degradation. Always refer to the manufacturer's stability data.
-
Incremental Dilution: When diluting a DMSO stock solution into an aqueous buffer, adding the stock solution to the buffer slowly while vortexing can help prevent immediate precipitation.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent and storage conditions. In DMSO, stock solutions can be stored for up to 2 weeks at 4°C or for 6 months at -80°C.[3] It is often recommended to prepare fresh solutions for each experiment, particularly for aqueous dilutions, to ensure potency and avoid issues with precipitation or degradation.[3]
Q4: Can I filter my this compound solution?
A4: Yes, filtration is often recommended, especially for in vivo applications to ensure sterility. A 0.22 µm filter is a suitable choice.[4] However, it is crucial to ensure that the filter material is compatible with the solvent system used to avoid leaching of contaminants or binding of the compound to the filter membrane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my chosen solvent. | Insufficient solvent volume or inappropriate solvent. | Ensure you are using a recommended solvent such as DMSO or ethanol at an appropriate concentration. Gentle warming or sonication may be applied to aid dissolution.[2] |
| Precipitation occurs immediately upon dilution in aqueous media. | Low aqueous solubility of this compound. | Prepare the final dilution in a pre-formulated vehicle containing co-solvents like PEG300, Tween-80, or cyclodextrins.[1] Add the stock solution to the aqueous buffer slowly while vortexing. |
| Inconsistent experimental results. | Degradation of this compound in solution or inaccurate concentration. | Prepare fresh solutions for each experiment.[3] Store stock solutions in appropriate conditions (-80°C for long-term storage in DMSO).[3] Verify the concentration of your stock solution if possible. |
| Cloudy or hazy appearance of the final solution. | Incomplete dissolution or formation of a fine precipitate. | Increase sonication time or consider using a different co-solvent formulation. Ensure all components of the solvent system are fully mixed before adding this compound. |
Quantitative Solubility Data
| Solvent/Vehicle | Maximum Concentration | Reference |
| DMSO | 50 mM | |
| Ethanol | 5 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.14 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.14 mM) | |
| 20% 2-hydroxypropyl-β-cyclodextrin in Saline | Formulation used for in vivo studies | [1] |
| 50% PEG300 + 50% Saline | Formulation used for in vivo studies | |
| 15% cyclodextrin (B1172386) solution | Formulation used for in vivo studies | [4] |
| 10% hydroxypropyl-β-cyclodextrin | Formulation used for in vivo studies | |
| 0.5% carboxy methylcellulose | Formulation used for in vivo studies |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Store the stock solution at -80°C for long-term storage or at 4°C for short-term use (up to 2 weeks).[3]
Protocol 2: Preparation of this compound for In Vivo Administration using a Co-Solvent System
This protocol is an example for a vehicle containing PEG300 and Tween-80.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, combine 10% of the final volume with the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of sterile saline and mix thoroughly.
-
The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway enhancing GABAergic inhibition.
Caption: General experimental workflow for using this compound.
References
improving the stability of CLP290 in aqueous solutions
Welcome to the technical support center for CLP290. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Suggested Solution(s) |
| Precipitation of this compound upon dilution in aqueous buffer. | This compound has low aqueous solubility. | - Decrease the final concentration of this compound.- Prepare a fresh solution before each experiment.[1]- Utilize a co-solvent system (e.g., DMSO, ethanol), ensuring the final concentration is compatible with your assay.[1][2]- Employ solubility enhancers such as cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin).[3][4][5][6][7] |
| Loss of this compound activity in solution over time. | Degradation of the compound in the aqueous environment. | - Optimize the pH of the buffer solution, as hydrolysis can be pH-dependent.[1][8]- Store stock solutions at lower temperatures (e.g., -20°C or -80°C) to slow degradation.[1]- Protect solutions from light, as some compounds are light-sensitive.[1]- For oxygen-sensitive compounds, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inconsistent experimental results. | Instability of this compound in the experimental medium. | - Assess the stability of this compound directly in your specific assay buffer and under your experimental conditions (temperature, light exposure).- Prepare fresh dilutions of this compound from a stable stock solution for each experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For creating high-concentration stock solutions, 100% DMSO is recommended.[2] this compound is soluble in DMSO up to 20.22 mg/mL (50 mM). Ethanol can also be used, but the solubility is lower at 2.02 mg/mL (5 mM).
Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 20.22 | 50 |
| Ethanol | 2.02 | 5 |
Data from Tocris Bioscience.
Q2: How can I improve the solubility and stability of this compound in my aqueous assay buffer?
A2: A common and effective method is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility and stability in aqueous solutions.[3][4][5][6][7] For in vivo studies, this compound has been successfully dissolved in a 20% solution of 2-hydroxypropyl-β-cyclodextrin (HPCD).[9][10][11]
Q3: What are the typical degradation pathways for a molecule like this compound in an aqueous solution?
A3: While specific degradation pathways for this compound are not extensively published, small molecules with ester or amide groups can be susceptible to hydrolysis in aqueous solutions.[1] The rate of hydrolysis is often dependent on the pH and temperature of the solution.[12][13][14][15][16][17] Oxidation is another potential degradation pathway, especially for electron-rich molecules, and can be influenced by dissolved oxygen and light exposure.[1]
Q4: At what temperature should I store my this compound solutions?
A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C.[2] For aqueous working solutions, it is best to prepare them fresh for each experiment to minimize degradation.[1] If temporary storage of aqueous solutions is necessary, keeping them at 4°C can help slow down degradation compared to room temperature.[18]
Q5: How does this compound exert its biological effect?
A5: this compound is a prodrug of CLP257 and acts as an activator of the K+/Cl- Cotransporter 2 (KCC2).[19] KCC2 is crucial for maintaining low intracellular chloride concentrations in neurons, which is essential for the hyperpolarizing inhibitory action of GABA.[10] By enhancing KCC2 activity, this compound helps to restore this chloride homeostasis, which can be disrupted in various neurological conditions.[19][20] Research suggests that this compound's mechanism may involve restoring the phosphorylation of KCC2 at serine 940, which increases its stability and localization at the cell membrane.[9][20]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time and at different temperatures.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution with the aqueous buffer to the final working concentration (e.g., 10 µM).
-
Aliquot the working solution into separate vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile.
-
Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation rate.
Protocol 2: Preparation of this compound with 2-Hydroxypropyl-β-Cyclodextrin (HPCD)
Objective: To prepare a stable aqueous solution of this compound using HPCD for improved solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HPCD)
-
Deionized water or desired aqueous buffer
Procedure:
-
Prepare a 20% (w/v) solution of HPCD in deionized water or your buffer. This can be done by dissolving 2g of HPCD in a final volume of 10 mL. Gentle heating and stirring may be required to fully dissolve the HPCD.
-
Once the HPCD solution has cooled to room temperature, add the desired amount of solid this compound.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. The formation of the inclusion complex is not instantaneous and may require some time.
-
Sterile filter the final solution if required for your application.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of degradation of cinnarizine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of product temperature during primary drying on the long-term stability of lyophilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
potential off-target effects of CLP290 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CLP290 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during in vitro experiments with this compound, offering potential causes and solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected or inconsistent changes in neuronal excitability. | This compound's primary effect is through the activation of the KCC2 transporter, which modulates intracellular chloride concentration and the reversal potential of GABAA receptors. However, CLP257, the active metabolite of this compound, has been reported to potentiate GABAA receptor activity directly. | - Confirm the expression and functional status of KCC2 in your cell model. - Consider that observed effects may be a combination of KCC2 activation and direct GABAA receptor modulation. - Perform control experiments with a GABAA receptor antagonist (e.g., bicuculline) to dissect the two potential mechanisms. |
| Cell viability appears compromised at high concentrations. | While generally considered to have a good safety profile in vitro, high concentrations of any compound can lead to off-target toxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay duration. - Assess cell viability using standard methods such as MTT or LDH assays. - Refer to the safety pharmacology data below; this compound has a high IC50 for hERG channels and does not induce apoptosis via caspase-3 activation at concentrations up to 300 µM. |
| Variability in the magnitude of the this compound effect between experiments. | The functional state of KCC2 can be influenced by various factors, including neuronal activity, growth factor signaling (e.g., BDNF), and the phosphorylation state of the transporter. | - Ensure consistent cell culture conditions, including cell density and passage number. - Standardize pre-treatment and incubation times with this compound. - Be aware that factors that downregulate KCC2 function may enhance the observable effect of a KCC2 activator like this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a prodrug that is metabolized to its active form, CLP257. CLP257 is designed to be a selective activator of the neuron-specific K-Cl cotransporter 2 (KCC2).[1] KCC2 is crucial for establishing and maintaining the low intracellular chloride concentration required for hyperpolarizing, inhibitory responses of GABAA and glycine (B1666218) receptors in mature neurons. By enhancing KCC2-mediated chloride extrusion, this compound aims to restore inhibitory neurotransmission in pathological conditions where KCC2 function is impaired.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of concern is the potentiation of GABAA receptors by CLP257, the active form of this compound. One study reported that CLP257 potentiates GABAA receptor currents with an EC50 of 4.9 µM. This is a point of contention in the literature, with the original report on this compound stating no significant activity at a panel of receptors. This compound has also been shown to have weak inhibitory effects on hERG channels.
Q3: Is there a risk of cardiotoxicity with this compound in vitro?
A3: Based on available in vitro data, the risk of cardiotoxicity is low. This compound and its active metabolite CLP257 exhibit weak inhibition of the hERG potassium channel, a key channel in cardiac repolarization, with high IC50 values.[1]
Q4: Does this compound induce apoptosis in vitro?
A4: A study on the active metabolite, CLP257, showed no activation of caspase-3, a key enzyme in the apoptotic cascade, in rat hepatoma H4IIE cells at concentrations up to 300 µM.[1] This suggests that this compound is unlikely to induce apoptosis through this pathway at typical experimental concentrations.
Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data on the in vitro off-target effects of this compound and its active metabolite, CLP257.
Table 1: Ion Channel and Enzyme Inhibition
| Target | Compound | Assay Type | Result (IC50) | Reference |
| hERG (human Ether-à-go-go-Related Gene) | This compound | Electrophysiology | 224 µM | [1] |
| hERG (human Ether-à-go-go-Related Gene) | CLP257 | Electrophysiology | 449 µM | [1] |
| Caspase-3 | CLP257 | Enzyme Activity Assay | No activation up to 300 µM | [1] |
Table 2: GABAA Receptor Potentiation
| Target | Compound | Assay Type | Result (EC50) | Reference |
| GABAA Receptor | CLP257 | Whole-cell patch clamp | 4.9 µM |
Table 3: Broad Off-Target Screening Panel
| Compound | Screening Panel | Assay Type | Result | Reference |
| CLP257 | 55 classical pharmacological targets (receptors, transporters, ion channels) | Radioligand Binding Assays | No significant inhibition (>30%) at 10 µM | [1] |
Note: The complete list of the 55 targets from the broad screening panel was not available in the supplementary information of the cited publication.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to assist researchers in replicating and troubleshooting their own experiments.
hERG Inhibition Assay (Whole-Cell Patch Clamp)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the hERG potassium channel.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology:
-
Cells are cultured to an appropriate confluency and harvested for electrophysiological recording.
-
Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.
-
A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.
-
After a stable baseline recording is established, increasing concentrations of this compound are perfused over the cells.
-
The inhibition of the hERG tail current at each concentration is measured and used to construct a dose-response curve to calculate the IC50 value.
-
GABAA Receptor Potentiation Assay (Whole-Cell Patch Clamp)
-
Objective: To determine the half-maximal effective concentration (EC50) for the potentiation of GABAA receptor currents by a compound.
-
Cell Type: Cultured hippocampal neurons or HEK293 cells transiently expressing specific GABAA receptor subunits.
-
Methodology:
-
Neurons are cultured for a sufficient time to allow for synapse formation and receptor expression.
-
Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
-
The extracellular solution is the same as for the hERG assay.
-
The intracellular solution is typically CsCl-based to isolate chloride currents.
-
A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current.
-
Increasing concentrations of CLP257 are co-applied with the sub-maximal GABA concentration.
-
The potentiation of the GABA-evoked current at each CLP257 concentration is measured.
-
A dose-response curve is generated to calculate the EC50 for potentiation.
-
Caspase-3 Activation Assay (Fluorometric)
-
Objective: To assess the potential of a compound to induce apoptosis by measuring the activity of caspase-3.
-
Cell Line: H4IIE rat hepatoma cells or other relevant cell lines.
-
Methodology:
-
Cells are seeded in a multi-well plate and treated with various concentrations of the test compound (e.g., CLP257) for a specified period (e.g., 24 hours). A positive control for apoptosis (e.g., staurosporine) is included.
-
After treatment, the cells are lysed using a provided lysis buffer.
-
The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as DEVD-AMC (Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
-
If active caspase-3 is present, it will cleave the substrate, releasing the fluorescent AMC molecule.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary and potential off-target mechanisms.
Caption: General workflow for in vitro off-target screening.
Caption: Logical steps for troubleshooting unexpected this compound results.
References
Technical Support Center: CLP290 Long-Term Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term toxicity assessment of CLP290.
Frequently Asked Questions (FAQs)
Q1: What is the known long-term toxicity profile of this compound?
Based on available preclinical studies, this compound has demonstrated a favorable safety profile in short and medium-term assessments. A 7-day repeat-dose study in rats at doses up to 2000 mg/kg/day found no drug-related adverse effects on clinical condition, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weight, or histopathology[1]. Furthermore, chronic daily administration for 10 weeks in a mouse model of spinal cord injury did not produce any obvious side effects[2].
Q2: Are there any specific organ toxicities associated with long-term this compound administration?
In a 7-day repeat-dose study in rats, comprehensive pathological and histopathological examinations of various organs, including the adrenals, brain, heart, kidneys, liver, lungs, ovaries, pituitary, prostate, spleen, testes, thymus, thyroid with parathyroids, and uterus, revealed no signs of toxicity[1]. However, it is important to note that very long-term studies (e.g., >6 months) have not been published.
Q3: Does this compound exhibit cardiotoxicity?
The potential for cardiotoxicity, specifically hERG channel inhibition, was assessed for this compound and its active metabolite, CLP257. Both compounds showed weak inhibition of the hERG tail current, suggesting a low risk of cardiotoxicity[1].
Q4: What are the expected side effects of this compound compared to other therapeutics for neurological disorders?
A key advantage of this compound observed in preclinical studies is the lack of sedative side effects often associated with other analgesics like pregabalin[1][2][3]. In a rotorod performance test, equipotent analgesic doses of this compound did not impair motor function in rats, unlike pregabalin[1][4]. This is attributed to its specific mechanism of action targeting the KCC2 cotransporter, which is primarily expressed in the central nervous system[1][2].
Q5: How does the mechanism of action of this compound relate to its safety profile?
This compound is a prodrug of CLP257, which acts as an activator of the K+/Cl- Cotransporter 2 (KCC2)[5][6]. KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for inhibitory neurotransmission[2][5][7]. KCC2 is selectively expressed in the central nervous system, which is thought to limit peripheral side effects[2]. By enhancing KCC2 function, this compound helps to restore normal inhibitory signaling in pathological conditions like neuropathic pain and epilepsy[2][3][8].
Troubleshooting Guides
Scenario 1: Unexpected adverse effects are observed in a long-term rodent study.
-
Question: We are observing unexpected clinical signs (e.g., weight loss, lethargy) in our long-term this compound study in rats. How should we proceed?
-
Answer:
-
Verify Dosing and Formulation: Double-check the dose calculations, formulation protocol, and administration route. Ensure the vehicle used is appropriate and has been tested for its own potential effects. This compound has been formulated in 20% Captisol or 20% 2-hydroxypropyl-β-cyclodextrin for oral administration in published studies[1].
-
Conduct Interim Clinical Pathology: Perform interim blood draws for hematology and clinical chemistry to assess for systemic toxicity. Compare these results with baseline data and control groups.
-
Monitor Animal Welfare: Increase the frequency of clinical observations and body weight measurements. Consider early humane endpoints for animals showing severe signs of toxicity.
-
Scenario 2: Inconsistent or lack of efficacy is observed in a chronic disease model.
-
Question: Our long-term study of this compound in a neuropathic pain model is not showing the expected analgesic effects. What could be the issue?
-
Answer:
-
Pharmacokinetic Analysis: Ensure adequate drug exposure is being achieved. Conduct pharmacokinetic studies in your specific animal model and strain to confirm that the dosing regimen results in therapeutic concentrations of the active metabolite, CLP257.
-
Target Engagement: Assess whether this compound is engaging its target, KCC2, in the relevant brain or spinal cord regions. This can be investigated by measuring downstream markers of KCC2 activity or through electrophysiological recordings.
-
Disease Model Specifics: The efficacy of this compound may depend on the specific pathophysiology of the disease model. In some models of spinal cord injury, the timing of treatment initiation has been shown to be critical[9].
-
Drug Stability: Confirm the stability of your this compound formulation over the course of the study.
-
Data Presentation
Table 1: Summary of 7-Day Repeat-Dose Toxicology Study of this compound in Rats [1]
| Parameter | Vehicle Control | 200 mg/kg/day this compound | 600 mg/kg/day this compound | 2000 mg/kg/day this compound |
| Clinical Condition | No adverse effects | No adverse effects | No adverse effects | No adverse effects |
| Body Weight | Normal gain | Normal gain | Normal gain | Normal gain |
| Food Consumption | Normal | Normal | Normal | Normal |
| Hematology | Within normal limits | No significant changes from control | No significant changes from control | No significant changes from control |
| Coagulation | Within normal limits | No significant changes from control | No significant changes from control | No significant changes from control |
| Clinical Chemistry | Within normal limits | No significant changes from control | No significant changes from control | No significant changes from control |
| Urinalysis | Within normal limits | No significant changes from control | No significant changes from control | No significant changes from control |
| Organ Weight | No abnormalities | No significant changes from control | No significant changes from control | No significant changes from control |
| Pathology/Histopathology | No abnormalities | No drug-related findings | No drug-related findings | No drug-related findings |
Table 2: hERG Tail Current Inhibition by CLP257 and this compound [1]
| Compound | IC50 (μM) | Risk Assessment |
| CLP257 | 449 | Low Risk |
| This compound | 224 | Low Risk |
Experimental Protocols
7-Day Repeat-Dose Toxicology Study in Rats [1]
-
Animals: Sprague-Dawley rats (5 males and 5 females per dose level).
-
Test Article and Vehicle: this compound and vehicle (20% Captisol) control.
-
Dosing: this compound (200, 600, and 2000 mg/kg/day) or vehicle was administered twice daily by oral gavage for 7 consecutive days.
-
Observations: Mortality checks, clinical signs, food consumption, and body weights were observed during treatment.
-
Terminal Procedures: At the end of treatment, animals were food-deprived overnight, and urine was collected for urinalysis. Terminal blood was collected from the abdominal aorta for hematology (EDTA tubes), coagulation (citrate tubes), and clinical chemistry (clotting-activator gel tubes) evaluations.
-
Necropsy and Histopathology: A full necropsy was performed. Adrenals, brain, heart, kidneys, liver, lungs, ovaries, pituitary, prostate, spleen, testes, thymus, thyroid with parathyroids, and uterus were weighed. Brain, heart, kidneys, and liver were embedded in paraffin, sectioned, and stained for histopathological examination.
Rotorod Assay for Motor Performance [1]
-
Apparatus: Accelerating rotorod (IITC).
-
Procedure:
-
Baseline motor performance was measured twice for each rat on the day of the test prior to compound administration.
-
This compound (in 20% 2-hydroxypropyl-β-cyclodextrin), Pregabalin (in 0.9% NaCl), or vehicle was administered orally.
-
Rotorod performance (time on rod) was measured again 2 hours post-dose.
-
-
Data Analysis: Results were expressed as a percentage of the pre-dose time on the rod for each animal.
Visualizations
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLP 290 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 7. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders | MDPI [mdpi.com]
- 8. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
Technical Support Center: Optimizing CLP290 Dosage to Minimize Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing CLP290 dosage and minimizing potential side effects during experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| In Vitro Assay: High cell death observed at expected therapeutic concentrations. | 1. Compound solubility issues: this compound may precipitate in culture media, leading to inaccurate concentrations and potential cytotoxicity. 2. Off-target effects at high concentrations: Although this compound is selective for KCC2, very high concentrations might induce non-specific cellular stress. 3. Cell line sensitivity: The specific cell line used may be particularly sensitive to the vehicle or this compound itself. | 1. Verify solubility: Prepare fresh stock solutions and ensure complete dissolution. Consider using a different solvent system if precipitation is observed. A common vehicle is 20% 2-hydroxypropyl-β-cyclodextrin.[1] 2. Perform a dose-response curve: Determine the IC50 for cytotoxicity to identify a suitable concentration range for your experiments. 3. Include vehicle controls: Always test the vehicle alone at the same concentration used for this compound to rule out solvent-induced toxicity. |
| In Vivo Study: Animals appear lethargic or show signs of sedation. | 1. High dose: While this compound is reported to lack sedative effects typical of other neurological drugs, an unexpectedly high dose might cause unforeseen behavioral changes.[1] 2. Interaction with other experimental factors: Anesthesia, stress, or other co-administered substances could interact with this compound. | 1. Review dosage: Double-check dose calculations and administration volumes. Consider a dose de-escalation study. 2. Acclimatize animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress. 3. Control for other variables: If other substances are used, include a control group with this compound alone. |
| In Vivo Study: Inconsistent results in behavioral tests (e.g., Rotarod, Open Field). | 1. Improper animal handling: Stress from handling can significantly impact behavioral test outcomes. 2. Lack of acclimatization: Animals may exhibit anxiety-related behaviors if not accustomed to the testing apparatus. 3. Variability in drug administration: Inconsistent timing or method of administration can lead to variable plasma concentrations. | 1. Gentle handling: Handle animals gently and consistently. 2. Habituation: Acclimatize animals to the testing room and apparatus before the experiment. 3. Standardize administration: Administer this compound at the same time of day and using a consistent technique for all animals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug of CLP257, which acts as a selective activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is responsible for extruding chloride ions from neurons, which is crucial for maintaining the hyperpolarizing effect of GABAergic inhibition in the mature central nervous system. By enhancing KCC2 activity, this compound helps to restore proper inhibitory tone in pathological conditions where KCC2 function is impaired.
Q2: What are the known side effects of this compound?
A2: Preclinical studies have indicated that this compound has a favorable side-effect profile with minimal toxicity, even at high doses.[1] A 7-day repeat-dose toxicology study in rats at doses of 200, 600, and 2000 mg/kg/day showed no adverse effects on clinical condition, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weight, or histopathology.[1] Notably, this compound does not appear to cause the motor impairment, such as sedation and dizziness, that is often associated with other analgesics like pregabalin.[1]
Q3: How should I determine the optimal dose of this compound for my in vivo experiments?
A3: The optimal dose will depend on your specific animal model and experimental goals. However, a good starting point can be derived from published studies. For example, a dose of 50 mg/kg has been shown to be effective in a rat model of traumatic brain injury.[2] In studies on neuropathic pain, oral doses of 100 mg/kg have been used.[1] It is recommended to perform a dose-escalation study to determine the minimal effective dose for your model while monitoring for any potential side effects.
Q4: What are the recommended in vitro assays to assess potential this compound cytotoxicity?
A4: Standard in vitro cytotoxicity assays can be employed to evaluate the potential for this compound to cause cell death at high concentrations. Commonly used assays include:
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.
Q5: What in vivo behavioral tests are suitable for evaluating potential neurological side effects of this compound?
A5: To assess potential subtle neurological side effects, the following behavioral tests are recommended:
-
Rotarod Test: This test is used to evaluate motor coordination and balance. A lack of effect of this compound on the time an animal can stay on a rotating rod would indicate a lack of motor impairment.
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior. Parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency can be measured.
Data Presentation
Table 1: Summary of 7-Day Repeat-Dose Toxicology Study of this compound in Sprague-Dawley Rats
| Dose Group (mg/kg/day) | Number of Animals (Male/Female) | Key Findings |
| Vehicle (20% Captisol) | 5/5 | No adverse effects observed. |
| 200 | 5/5 | No adverse effects on clinical signs, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weights, and histopathology.[1] |
| 600 | 5/5 | No adverse effects on clinical signs, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weights, and histopathology.[1] |
| 2000 | 5/5 | No adverse effects on clinical signs, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weights, and histopathology.[1] |
Table 2: Comparative Effect of this compound and Pregabalin on Motor Performance in Rats
| Treatment | Dose (mg/kg, oral) | Effect on Motor Performance (Rotarod Test) |
| This compound | 100 | No significant effect on time spent on the accelerating rotarod.[1] |
| Pregabalin | 30 (equipotent analgesic dose) | Significantly depressed motor function.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay
-
Cell Plating: Plate neuronal or other relevant cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control with the same solvent concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a duration relevant to your experimental paradigm (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red dye and incubate for a few hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells and then add a destaining solution to extract the neutral red from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control for each this compound concentration and determine the IC50 value.
Protocol 2: In Vivo Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimatization: For several days before the test, handle the animals and allow them to explore the testing room. On the day of the test, allow the animals to acclimatize to the room for at least 30 minutes.
-
Training (optional but recommended): Train the animals on the rotarod at a low, constant speed for a set duration on one or two days preceding the test day. This reduces variability due to learning effects.
-
Baseline Measurement: Before drug administration, place each animal on the rotarod and record the latency to fall as the rod accelerates. This serves as the baseline performance.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose.
-
Testing: At a predetermined time point after administration (e.g., 60 or 120 minutes), place the animal back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the post-treatment latency to fall with the baseline latency for each animal. Also, compare the performance of the this compound-treated group with the vehicle-treated group.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
Caption: Troubleshooting Logic Flowchart.
References
troubleshooting inconsistent results with CLP290 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLP290. The information is designed to address common challenges and inconsistencies encountered during pre-clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| 1. Why am I observing inconsistent results in my this compound experiments? | Inconsistent results with this compound can arise from several factors including: Timing of Administration: The therapeutic window for this compound can be narrow. For instance, in traumatic brain injury models, administration one day post-injury has been shown to be effective.[1] Animal Model Variability: The specific pathology and species of the animal model can influence the outcome. Endpoint Measurement: The specific functional or molecular endpoint being assessed may have different sensitivities to this compound treatment. Drug Formulation and Administration: this compound is a prodrug of CLP257 and its solubility and stability can impact bioavailability.[2] Ensure proper dissolution in a suitable vehicle, such as 20% 2-hydroxypropyl-β-cyclodextrin.[3] |
| 2. What is the primary mechanism of action for this compound? | This compound is an activator of the K+/Cl- Cotransporter 2 (KCC2).[2] It works by restoring the function of KCC2, which is crucial for maintaining low intracellular chloride concentrations in neurons.[3][4] This restoration of chloride homeostasis enhances the inhibitory effects of GABAergic signaling.[4] |
| 3. How does this compound affect KCC2 at the molecular level? | This compound has been shown to prevent the downregulation of KCC2 phosphorylation at Serine 940 (pS940), a key site for maintaining its stability and function at the neuronal membrane.[1][4] In some models, it has been observed to restore the oligomeric form of KCC2 on the plasma membrane.[1] |
| 4. I am not seeing the expected neuroprotective effects. What could be the issue? | Several factors could contribute to a lack of neuroprotective effects: Dosage: Ensure the correct dosage is being used. A common effective dose in rat models of TBI is 50 mg/kg.[1] Timing Relative to Injury: The timing of this compound administration is critical. In TBI models, treatment one day after injury was effective in preventing neuronal loss.[1] Severity of Injury: The severity of the initial insult in your model might be too profound for this compound to elicit a significant protective effect. Consider titrating the injury severity. |
| 5. My in vitro and in vivo results with this compound are not correlating. Why? | Discrepancies between in vitro and in vivo results are common in drug development. For this compound, this could be due to: Pharmacokinetics: this compound is a prodrug and its conversion to the active form, CLP257, and its distribution to the target tissue in vivo can differ from direct application in vitro. Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not fully replicated in vitro. For example, the role of microglia and astrocytes in response to this compound is an area of ongoing research. |
| 6. Are there any known off-target effects of this compound? | While this compound is considered a specific KCC2 modulator, some studies have noted potential secondary effects.[4] For instance, there are conflicting reports on the role of KCC2 modulation in seizure activity, with some studies suggesting that enhancing KCC2 activity could, under certain conditions, increase the duration of ictal-like epileptiform discharges.[5] |
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Pre-clinical Models
| Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Rat (Traumatic Brain Injury) | 50 mg/kg | Intraperitoneal (i.p.) | Not Specified | [1] |
| Mouse (Seizure) | Dose-dependent | Not Specified | Not Specified | [4] |
| Rat (Neuropathic Pain) | Not Specified (Oral for this compound) | Oral (P.O.) | 20% 2-hydroxypropyl-β-cyclodextrin | [3] |
| Rat (Hindlimb Suspension) | 100 mg/kg | Intraperitoneal (i.p.) | 15% cyclodextrin | [6] |
| Rat (Spinal Cord Injury) | 50 mg/kg/day | Intragastric (i.g.) | 50% PEG300 + 50% saline | [7] |
| Mouse (Alzheimer's Disease Model) | 100 mg/kg | Oral (P.O.) by gavage | 20% 2-hydroxypropyl-β-cyclodextrin | [8] |
| HIV Tat-Transgenic Mice | 50 mg/kg | Not Specified | DMSO and 20% 2-hydroxypropyl-β-cyclodextrin | [9] |
Key Experimental Protocols
Immunochemical Analysis of KCC2 Phosphorylation and Oligomerization
Objective: To determine the effect of this compound on KCC2 phosphorylation at Serine 940 and its oligomeric state following traumatic brain injury.
Methodology:
-
Tissue Collection: Brain tissues are collected at specified time points (e.g., one, two, or fourteen days) following a controlled cortical impact injury in rats.[1]
-
Drug Administration: Animals are administered a 50 mg/kg dose of this compound at a specified time point post-injury (e.g., one day).[1]
-
Protein Extraction: Brain tissue from the perilesional neocortex is homogenized and lysed to extract total protein.
-
Immunoblotting:
-
Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for total KCC2 and phospho-KCC2 (Ser940).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP) are used for visualization.
-
Band intensities are quantified to determine the ratio of phosphorylated KCC2 to total KCC2.
-
-
Oligomerization Assay:
-
Non-denaturing gel electrophoresis is used to separate protein complexes.
-
Immunoblotting is then performed as described above to detect oligomeric forms of KCC2.
-
Electrophysiological Recording of GABAergic Currents
Objective: To assess the functional restoration of GABAergic inhibition by this compound.
Methodology:
-
Slice Preparation: Acute brain slices are prepared from the region of interest (e.g., hippocampus or spinal cord).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on identified neurons.
-
GABA Application: GABA is locally applied to the recorded neuron to elicit a current.
-
Reversal Potential Measurement: The reversal potential of the GABA-mediated current (EGABA) is measured. A more hyperpolarized EGABA indicates a lower intracellular chloride concentration and thus, enhanced GABAergic inhibition.
-
This compound Application: this compound or its active form, CLP257, is bath-applied to the slice, and changes in EGABA are recorded.
Visualizations
Caption: this compound Mechanism of Action in Neurotrauma.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 2. CLP 290 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CLP290 Blood-Brain Barrier Penetration Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the blood-brain barrier (BBB) penetration efficiency of CLP290. This document includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental challenges, and standardized protocols for key in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in the central nervous system (CNS)?
This compound is a prodrug of CLP257, which functions as a selective activator of the K-Cl cotransporter 2 (KCC2). In the mature central nervous system, KCC2 is crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission. Various neurological disorders are associated with reduced KCC2 function. By activating KCC2, this compound can help restore this inhibitory tone.[1][2]
Q2: Has the blood-brain barrier penetration of this compound been quantitatively determined?
Q3: What are the recommended experimental approaches to measure the BBB penetration of this compound?
The two primary recommended methods for determining the BBB penetration of small molecules like this compound are:
-
In Vivo Microdialysis: This technique directly measures the unbound concentration of the active metabolite, CLP257, in the brain's interstitial fluid (ISF), allowing for the calculation of Kp,uu.
-
Brain Tissue Homogenate Analysis: This method measures the total concentration of CLP257 in brain tissue. When combined with in vitro measurements of the unbound fraction in brain tissue and plasma, it can be used to calculate the Kp and estimate the Kp,uu.
Data Presentation
As specific quantitative data on this compound's BBB penetration is not publicly available, the following tables provide a template for how such data should be structured. Included are the available plasma pharmacokinetic parameters for the active metabolite CLP257 following administration of this compound in rats.
Table 1: Pharmacokinetic Profile of CLP257 in Plasma Following this compound Administration in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) |
| Intravenous (IV) | 50 | ~1500 | 0.25 | ~5 | ~4000 |
| Intraperitoneal (IP) | 100 | ~1200 | 0.5 | ~5 | ~3500 |
| Oral (PO) | 100 | ~800 | 2 | ~5 | ~3000 |
Data extrapolated from Gagnon et al., 2013. These are approximate values for illustrative purposes.
Table 2: Template for this compound Blood-Brain Barrier Penetration Data
| Parameter | Value | Method | Species | Notes |
| Kp | Data not available | Brain Homogenate | e.g., Rat | Ratio of total brain to total plasma concentration. |
| fu,brain | Data not available | Brain Slice/Homogenate Binding | e.g., Rat | Unbound fraction in the brain. |
| fu,plasma | Data not available | Plasma Protein Binding Assay | e.g., Rat | Unbound fraction in the plasma. |
| Kp,uu | Data not available | Microdialysis or Calculated | e.g., Rat | Ratio of unbound brain to unbound plasma concentration. |
Signaling Pathway
This compound, as a prodrug, is metabolized to CLP257, which then acts on the KCC2 transporter. In certain neuropathological conditions, the phosphorylation of KCC2 at Serine 940 (pS940) is reduced, leading to its destabilization and removal from the cell membrane. This compound treatment has been shown to prevent this dephosphorylation, thereby restoring KCC2 to the membrane and maintaining its function in chloride extrusion.[1]
Experimental Protocols
The following are detailed methodologies for assessing the BBB penetration of this compound.
In Vivo Microdialysis for Kp,uu Determination
This protocol allows for the direct measurement of unbound CLP257 in the brain ISF and plasma.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Stereotaxic Surgery:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the desired brain region (e.g., striatum or hippocampus).
-
For simultaneous plasma concentration, a catheter can be placed in the jugular vein.
-
Secure the cannula with dental cement.
-
Allow for a recovery period of at least 48 hours to ensure BBB integrity.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Administer this compound via the desired route (e.g., oral gavage).
-
Collect dialysate samples from both brain and blood probes at specified time intervals (e.g., every 30 minutes for 4-6 hours).
-
-
Sample Analysis:
-
Analyze the concentration of CLP257 in the dialysate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the unbound concentrations in both brain and plasma.
-
Determine the Kp,uu using the formula: Kp,uu = AUC_brain_unbound / AUC_plasma_unbound.
-
Brain Tissue Homogenate Analysis for Kp Determination
This method provides the total brain concentration, which can be used to estimate Kp,uu.
Methodology:
-
Dosing and Sample Collection:
-
Administer this compound to a cohort of rats.
-
At various time points post-dosing, collect blood samples via cardiac puncture.
-
Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Harvest the brain and store it at -80°C.
-
-
Brain Homogenization:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
-
Sample Extraction and Analysis:
-
Extract CLP257 from the brain homogenate and plasma samples (e.g., using protein precipitation with acetonitrile).
-
Analyze the concentration of CLP257 in the extracts using a validated LC-MS/MS method.
-
-
Determination of Unbound Fractions:
-
Determine the unbound fraction of CLP257 in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp) at each time point.
-
Estimate the unbound brain-to-plasma ratio using the formula: Kp,uu = Kp * (fu,plasma / fu,brain).
-
Troubleshooting Guides
Issue 1: Low or No Recovery of CLP257 in Microdialysis Dialysate
| Possible Cause | Troubleshooting Step |
| Probe Placement | Verify the stereotaxic coordinates and confirm probe placement post-experiment via histology. |
| Probe Clogging | Ensure the aCSF is filtered and degassed. Check for tissue debris on the probe membrane after the experiment. |
| Low Flow Rate | While lower flow rates increase recovery, ensure the pump is accurately calibrated and functioning correctly. |
| Analyte Instability | CLP257 might be unstable in the collection vials. Collect samples on ice and consider adding stabilizers if necessary. Analyze samples promptly. |
| Insufficient BBB Penetration | If plasma levels of CLP257 are adequate but brain levels are undetectable, this may indicate poor BBB penetration, despite its design. |
Issue 2: High Variability in Brain Homogenate Concentrations
| Possible Cause | Troubleshooting Step |
| Incomplete Brain Perfusion | Ensure complete removal of blood from the brain vasculature during perfusion to avoid contamination of the brain tissue sample with blood containing the drug. |
| Inconsistent Homogenization | Standardize the homogenization procedure (time, speed, and equipment) to ensure consistent sample preparation. |
| Analyte Degradation | Perform all steps on ice to minimize enzymatic degradation of CLP257 during homogenization and extraction. |
| Uneven Drug Distribution | Consider that this compound/CLP257 may not distribute evenly throughout the brain. Analyze specific brain regions if necessary. |
Issue 3: Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Ion Suppression/Enhancement | Optimize the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components. |
| Phospholipid Interference | Use a phospholipid removal plate or a specific extraction method to eliminate phospholipids (B1166683) from brain and plasma samples. |
| Co-eluting Metabolites | Adjust the chromatographic method (e.g., gradient, column chemistry) to separate CLP257 from any interfering metabolites. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for CLP257 to best compensate for matrix effects. |
References
- 1. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CLP290 Technical Support Center for CNS Disorder Research
Welcome to the CLP290 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound for central nervous system (CNS) disorders. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable prodrug of CLP257, which functions as a selective activator or enhancer of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2][3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing inhibitory postsynaptic potentials mediated by GABA-A and glycine (B1666218) receptors.[4][5][6] In various CNS disorders, including epilepsy, neuropathic pain, and spinal cord injury, KCC2 function is often impaired, leading to an excitatory/inhibitory imbalance.[4][6][7] this compound treatment aims to restore KCC2 function, thereby re-establishing proper inhibitory neurotransmission.[8][9]
Q2: What are the potential therapeutic applications of this compound in CNS disorders?
A2: Preclinical studies have demonstrated the potential of this compound in a wide range of neurological and psychiatric conditions. These include neuropathic pain, epilepsy, motor spasticity, traumatic brain injury, spinal cord injury, and neuropsychiatric disorders associated with impaired chloride homeostasis.[4][5][7][9] It has shown efficacy in alleviating morphine-induced hyperalgesia and has been investigated for its neuroprotective effects.[1][8]
Q3: How does this compound differ from its active compound, CLP257?
A3: this compound is a carbamate (B1207046) prodrug of CLP257, designed to have an improved pharmacokinetic profile for in vivo studies, particularly for oral administration.[4][9][10] Once administered, this compound is metabolized to the active compound CLP257. This prodrug strategy enhances the systemic delivery and efficacy of the KCC2 activator.[9]
Q4: Are there known off-target effects or alternative mechanisms of action for this compound/CLP257?
A4: While this compound is considered a selective KCC2 modulator, some studies have suggested potential KCC2-independent effects of its active form, CLP257.[11] For instance, it has been proposed that CLP257 might directly potentiate GABA-A receptor function.[10][12] However, the primary therapeutic effects observed in CNS disorder models are strongly linked to the enhancement of KCC2-dependent chloride extrusion.[10] Researchers should be aware of these potential alternative mechanisms when interpreting their results.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Question: My this compound is not dissolving properly for my experiments. What is the recommended solvent or vehicle?
-
Answer: this compound has low solubility in aqueous solutions.[13] The most commonly reported and successful vehicle for oral administration is a 20% solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in water or saline.[4][14] For some applications, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) first, and then further diluted in vehicles containing PEG300, Tween-80, or corn oil.[15] It is crucial to prepare the solution fresh daily.[14]
Issue 2: Inconsistent or lack of therapeutic effect in animal models.
-
Question: I am not observing the expected therapeutic effect of this compound in my animal model of a CNS disorder. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy.
-
Dosage and Administration: Ensure the correct dosage and route of administration are being used. Oral gavage is the most common route for this compound.[1] Dosages can vary between models, so a dose-response study may be necessary.
-
Timing of Administration: The therapeutic window can be critical. For example, in a traumatic brain injury model, administering this compound one day after the injury was shown to be effective.[8]
-
Underlying Pathology: The efficacy of this compound is dependent on the role of KCC2 dysfunction in the specific pathology being studied. Confirm that impaired KCC2 function is a key mechanism in your model.
-
Compound Stability: Ensure the compound has been stored correctly (typically at -20°C for long-term storage) and that fresh solutions are prepared for each experiment.[1]
-
Issue 3: Observing unexpected behavioral side effects.
-
Question: My animals are showing unexpected side effects after this compound administration. Is this common?
-
Answer: A key advantage of this compound reported in several studies is its favorable side effect profile compared to other CNS-acting drugs like pregabalin.[4][16] Specifically, at therapeutically effective doses, this compound has been shown to not cause sedation or impair motor performance in assays like the rotarod test.[4][9][16] If you observe significant side effects, consider the following:
-
Vehicle Effects: The vehicle itself (e.g., HPCD) could have effects. Ensure you have a proper vehicle-only control group.
-
Dose: You may be using a dose that is too high. A dose-escalation study to determine the therapeutic index in your specific model is recommended.
-
Off-Target Effects: Although generally selective, at higher concentrations, off-target effects cannot be entirely ruled out.[11]
-
Quantitative Data Summary
Table 1: Recommended Dosages and Administration Routes for this compound in Rodent Models
| Animal Model | Species | Dosage | Route of Administration | Frequency | Reference |
| Morphine-Induced Hyperalgesia | Rat | 100 mg/kg | Oral Gavage | Twice a day for 7 days | [1] |
| Traumatic Brain Injury | Rat | 50 mg/kg | Not specified | Single dose at 1 day post-injury | [8] |
| Neuropathic Pain (PNI) | Rat | 100 mg/kg | Oral Gavage | Single dose | [4] |
| Neonatal Sedation Enhancement | Rat | 100 mg/kg | Oral | Single dose 2 hours prior to midazolam | [13] |
| HIV Tat-Induced Motor Deficits | Mouse | 50 mg/kg | Oral Gavage | Once a day for 7 days | [17] |
| Alzheimer's Disease Model | Mouse | 100 mg/kg | Oral Gavage | Daily for short-term or long-term studies | [14] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 20.22 mg/mL (50 mM) | For preparing concentrated stock solutions. | [2] |
| Ethanol | 2.02 mg/mL (5 mM) | Lower solubility compared to DMSO. | [2] |
| 20% HPCD in Saline | 10 mg/mL | Common vehicle for in vivo oral administration. | [14] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL | Alternative formulation for in vivo use. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Weigh the required amount of this compound powder for the desired concentration (e.g., 10 mg/mL).
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline or water.
-
Gradually add the this compound powder to the 20% HPCD solution while vortexing or sonicating to aid dissolution.[6]
-
Ensure the solution is freshly prepared on the day of the experiment.[14]
-
Administer the solution to the animals via oral gavage at the desired dosage (e.g., 100 mg/kg).
Protocol 2: Rotarod Assay for Motor Performance Assessment
-
Acclimation: Acclimate the animals to the rotarod apparatus for several days before the experiment.
-
Baseline Measurement: On the test day, measure the baseline motor performance of each animal on an accelerating rotarod. This is typically done by recording the latency to fall from the rotating rod.[4]
-
Drug Administration: Administer this compound (e.g., 100 mg/kg, p.o.) or the vehicle control.[4]
-
Post-Dose Measurement: At a specified time point after administration (e.g., 2 hours), measure the rotarod performance again.[4]
-
Data Analysis: Express the results as a percentage of the pre-dose time spent on the rod for each animal to normalize the data. Compare the performance between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound is metabolized to CLP257, which enhances KCC2 function and membrane stability.
Caption: General experimental workflow for in vivo testing of this compound in CNS disorder models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLP 290 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 3. CLP-290|1181083-81-7|COA [dcchemicals.com]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 8. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 9. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ischemia-induced KCC2 hypofunction rescues refractory neonatal seizures and mitigates epileptogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. CLP-290 | Potassium Channel | CAS 1181083-81-7 | Buy CLP-290 from Supplier InvivoChem [invivochem.com]
- 16. researchgate.net [researchgate.net]
- 17. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CLP290 in Research: A Technical Support Guide for Experimental Success
For researchers, scientists, and drug development professionals utilizing CLP290, this technical support center provides essential guidance on mitigating potential compound degradation and troubleshooting common experimental challenges. The following information, presented in a question-and-answer format, is designed to ensure the integrity and reproducibility of your results.
This compound is a prodrug of the KCC2 co-transporter activator CLP257, offering significant therapeutic potential for a range of neurological disorders.[1] Its efficacy in experimental models hinges on its stability and proper handling. This guide addresses key questions regarding its use, from solution preparation to understanding its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
Proper storage is critical to prevent degradation of this compound. Stock solutions should be stored at -80°C for long-term stability, where they can be kept for up to two years. For shorter-term storage, -20°C is suitable for up to one year.
Q2: What is the recommended procedure for preparing this compound solutions?
Due to its low aqueous solubility, this compound requires specific solvents for effective dissolution. For in vivo experiments, it is strongly recommended to prepare fresh solutions daily to minimize degradation.[2] Commonly used vehicles include:
-
A solution of 50% PEG300 and 50% saline.[3]
-
20% 2-hydroxypropyl-β-cyclodextrin (HPCD).[1]
-
A suspension in 0.5% carboxymethylcellulose.[4]
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions.
| Solvent/Vehicle | Use Case | Preparation Notes |
| DMSO | In vitro stock solutions | Prepare high-concentration stock and dilute in culture media. |
| 50% PEG300 + 50% Saline | In vivo administration | Ensure thorough mixing to achieve a homogenous solution. |
| 20% HPCD | In vivo administration | Aids in solubilizing the compound for oral or parenteral delivery. |
| 0.5% Carboxymethylcellulose | In vivo administration | Creates a suspension for oral gavage. |
Q3: I'm observing inconsistent results in my experiments. Could this compound degradation be a factor?
Inconsistent results can indeed stem from compound instability. As a carbamate (B1207046) prodrug, this compound is susceptible to hydrolysis, which can be influenced by factors such as pH and enzymatic activity.[5][6][7] To minimize this, always prepare solutions fresh, particularly for aqueous-based assays, and store stock solutions appropriately as described above.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in my experimental buffer.
-
Solution: this compound is known to have low water solubility.[4] Consider using a co-solvent like DMSO for initial dissolution before diluting into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. Alternatively, for animal studies, formulating this compound in a vehicle such as 20% HPCD can enhance its solubility and bioavailability.[1]
Issue 2: Loss of this compound activity over the course of a long-term cell culture experiment.
-
Solution: The half-life of this compound in biological systems is approximately 5 hours.[1] In extended in vitro experiments, the compound may degrade or be metabolized by cells. To maintain a consistent effective concentration, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 12-24 hours), depending on the specific experimental design and cell type.
Issue 3: Unexpected off-target effects are observed.
-
Solution: While this compound is a valuable tool, it's essential to consider its mechanism of action and potential for off-target effects. This compound is a prodrug that is converted to the active compound CLP257.[1] Ensure that your experimental controls can distinguish between the effects of the vehicle, the prodrug, and the active compound. Additionally, the primary mechanism of this compound is to prevent the degradation of the KCC2 transporter by inhibiting the dephosphorylation of Serine 940, thus enhancing its membrane stability.[8] Understanding this pathway is crucial for interpreting your results accurately.
Experimental Protocols: Key Methodologies
Preparation of this compound for Oral Administration in Rodents:
-
Weigh the required amount of this compound powder.
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile water or saline.
-
Suspend the this compound powder in the 20% HPCD solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.
-
Administer the freshly prepared suspension via oral gavage.[1]
Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action, the following diagrams illustrate its mechanism and a typical experimental workflow.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and avoiding artifacts in CLP290 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CLP290. The information is tailored for researchers, scientists, and drug development professionals to help identify and avoid potential artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable prodrug of CLP257, which functions as a K+/Cl- Co-transporter 2 (KCC2) activator.[1] KCC2 is a neuron-specific potassium-chloride cotransporter that is crucial for maintaining low intracellular chloride concentrations, which is essential for effective inhibitory neurotransmission by GABA and glycine.[2] By activating KCC2, this compound helps to restore chloride homeostasis in neurons, which can be disrupted in various neurological disorders.[2]
Q2: What are the main research applications for this compound?
A2: this compound has shown therapeutic potential in a variety of preclinical models of neurological and psychiatric disorders. Key research applications include the study and potential treatment of:
-
Neuropathic pain: this compound has been shown to alleviate hypersensitivity in rat models of neuropathic pain.
-
Epilepsy: It can suppress convulsant-induced seizures in mice and epileptiform burst activities in cultured hippocampal neurons.[2]
-
Spinal Cord Injury (SCI): this compound can restore physiological neuronal activity in the spinal cord and induce functional recovery in mouse models of SCI.[1]
-
Sedation in Neonates: It has been shown to promote the sedative effects of midazolam in neonatal rats.[3]
Q3: Is this compound selective for KCC2? Are there any known off-target effects?
A3: While this compound is widely described as a selective KCC2 activator, there is some debate in the scientific literature. Some studies suggest that its physiological and behavioral effects may occur through mechanisms independent of KCC2 function, indicating the possibility of unidentified off-target effects.[4] Researchers should be aware of this controversy when interpreting their results. Potential off-target effects of the broader arylmethylidine class of compounds are not extensively documented in the provided search results.
Q4: What is the recommended vehicle for dissolving and administering this compound?
A4: this compound has low aqueous solubility.[3] Commonly used vehicles for in vivo administration include:
-
20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) [5]
-
0.5% carboxymethylcellulose [3]
-
50% PEG300 in saline [6]
It is crucial to run appropriate vehicle controls in all experiments to account for any potential effects of the vehicle itself.[7]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in behavioral studies.
-
Question: My behavioral experiments with this compound are showing high variability or unexpected outcomes. What could be the cause?
-
Answer:
-
Vehicle Effects: The vehicle used to dissolve this compound, such as cyclodextrins, can have biological effects of its own.[7] Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.
-
Pharmacokinetics: this compound is a prodrug of CLP257. Its conversion rate and the resulting plasma concentration of CLP257 can vary. Consider the timing of your behavioral assessments relative to the administration of this compound to coincide with peak plasma concentrations of the active compound.[5]
-
Dose Selection: The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Off-Target Effects: As mentioned in the FAQs, the possibility of off-target effects exists.[4] Consider using additional tools, such as KCC2 inhibitors or genetic models, to confirm that the observed effects are indeed KCC2-dependent.
-
Issue 2: Difficulty dissolving this compound.
-
Question: I am having trouble dissolving this compound for my experiments. What are the recommended procedures?
-
Answer: this compound has poor water solubility.[3] Here are some suggested solvent systems:
-
For in vivo oral administration, a suspension in 0.5% carboxymethylcellulose can be used.[3]
-
A solution in 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) is also a common vehicle for in vivo studies.[5]
-
A solution of 50% PEG300 in saline has been used for intragastric administration.[6]
-
For in vitro studies, DMSO is a suitable solvent for creating stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Issue 3: Conflicting results regarding the effect of this compound on KCC2 activity.
-
Question: I am seeing conflicting data in the literature and in my own experiments regarding the ability of this compound to activate KCC2. How should I interpret these findings?
-
Answer: The controversy surrounding this compound's direct effect on KCC2 is an important consideration. To address this in your research:
-
Use Multiple Assays: Employ a variety of methods to assess KCC2 function. This could include electrophysiological recordings to measure the reversal potential of GABAergic currents, as well as biochemical assays to measure KCC2 expression and phosphorylation status.[8]
-
Include Proper Controls: Use both positive and negative controls in your experiments. For example, a known KCC2 inhibitor can be used to confirm the KCC2-dependence of an observed effect.
-
Acknowledge the Controversy: When reporting your findings, it is important to acknowledge the ongoing debate in the field and discuss how your results contribute to the understanding of this compound's mechanism of action.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of CLP257 (Active Metabolite) after Administration of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Apparent t1/2 (h) |
| Oral (PO) | 100 | ~1500 | ~2 | ~5 |
Data extracted and synthesized from graphical representations in the cited literature.[9]
Table 2: Dose-Response Data for this compound in a Rat Model of Neuropathic Pain
| Dose (mg/kg, PO) | Paw Withdrawal Threshold (g) |
| Vehicle | ~2 |
| 30 | ~5 |
| 100 | ~12 |
| 300 | ~14 |
Data extracted and synthesized from graphical representations in the cited literature.[5]
Table 3: Effect of this compound on Midazolam-Induced Sedation in Neonatal Rats
| Treatment Group | Median Righting Reflex Latency (s) |
| Vehicle + Saline | 4.7 |
| Vehicle + Midazolam (20 mg/kg) | 5.3 |
| This compound (100 mg/kg) + Saline | 4.3 |
| This compound (100 mg/kg) + Midazolam (20 mg/kg) | 60.0 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Analgesia in a Rat Model of Neuropathic Pain
-
Animal Model: Induce neuropathic pain in adult male Sprague-Dawley rats using a model such as chronic constriction injury (CCI) or spared nerve injury (SNI).
-
Drug Preparation: Prepare this compound at the desired concentrations (e.g., 30, 100, 300 mg/kg) in a suitable vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin. Prepare a vehicle-only control.
-
Administration: Administer this compound or vehicle orally (PO) via gavage.
-
Behavioral Testing:
-
Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at baseline and at various time points after drug administration (e.g., 1, 2, 4, 6 hours).
-
The "up-down" method is a common paradigm for determining the 50% withdrawal threshold.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Protocol 2: In Vitro Assessment of KCC2 Activity
-
Cell Culture: Use a suitable cell line (e.g., HEK293 cells) stably expressing KCC2 or primary neuronal cultures.
-
Drug Application: Prepare a stock solution of CLP257 (the active form of this compound) in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Include a vehicle control with the same final concentration of DMSO.
-
KCC2 Activity Assay:
-
Thallium Influx Assay: This is a common method to measure KCC2 activity. Cells are loaded with a thallium-sensitive dye, and the influx of thallium (a surrogate for potassium) through KCC2 is measured using a fluorescence plate reader.
-
Electrophysiology: Use gramicidin-perforated patch-clamp recordings to measure the reversal potential of GABA-A receptor-mediated currents (EGABA). A hyperpolarizing shift in EGABA is indicative of increased KCC2 activity.[8]
-
-
Data Analysis: Quantify the change in thallium influx or EGABA in the presence of CLP257 compared to the vehicle control.
Mandatory Visualizations
Caption: this compound is metabolized to its active form, CLP257, which activates the KCC2 transporter, leading to chloride efflux and enhanced GABAergic inhibition.
References
- 1. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats | PLOS One [journals.plos.org]
- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of a cyclodextrin vehicle on the cardiovascular profile of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct activation of KCC2 arrests benzodiazepine refractory status epilepticus and limits the subsequent neuronal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Effects of CLP290 on KCC2 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations. This function is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission in the mature central nervous system. Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target.
CLP290 is a well-documented activator of KCC2. Its mechanism of action is primarily attributed to its ability to modulate the phosphorylation state of KCC2, thereby enhancing its activity and cell surface expression. This guide provides a comparative analysis of this compound's effects on KCC2 phosphorylation, supported by experimental data and detailed protocols, to aid researchers in their investigations.
This compound and KCC2 Phosphorylation at Serine 940
A key regulatory site on KCC2 is the Serine 940 (S940) residue. Phosphorylation at this site, mediated by Protein Kinase C (PKC), is known to increase the stability of KCC2 at the plasma membrane, reducing its internalization and thereby enhancing its chloride extrusion capacity.[1]
This compound has been shown to prevent the downregulation of KCC2 phosphorylation at S940, particularly under pathological conditions where KCC2 function is compromised.[2] This effect is believed to be a cornerstone of its therapeutic potential.
One proposed mechanism for this compound's action involves the Protein Kinase C delta (PKCδ) signaling pathway. In a model of traumatic brain injury, this compound was found to inhibit the phosphorylation of PKCδ at Tyrosine 311 (pY311). This inhibition restores PKCδ to the cell membrane, leading to normalized levels of KCC2-pS940 and the functional oligomeric form of KCC2.[3]
Quantitative Data on this compound's Effect on pS940-KCC2
The following table summarizes quantitative data from a study investigating the effect of this compound in a mouse model of HIV-1 Tat-induced neuronal dysfunction, which is associated with reduced KCC2 expression and function.
| Treatment Group | Normalized pS940-KCC2 Levels (Mean ± SEM) | Statistical Significance (vs. Tat+/Vehicle) | Reference |
| Tat- / Vehicle | 1.00 ± 0.12 | - | [4] |
| Tat+ / Vehicle | 0.58 ± 0.07 | - | [4] |
| Tat+ / this compound (50 mg/kg) | 0.95 ± 0.10 | p < 0.05 | [4] |
This data indicates that this compound treatment rescued the significant decrease in KCC2 S940 phosphorylation induced by the HIV-1 Tat protein.[4]
Comparison with Alternative KCC2 Modulators
Several other compounds have been investigated for their ability to modulate KCC2 function. Here, we compare this compound with Prochlorperazine (B1679090), another compound identified as a KCC2 enhancer.
| Compound | Effect on Total KCC2 Expression | Effect on pS940-KCC2 Phosphorylation | Reference |
| This compound | Prevents downregulation | Prevents downregulation/rescues levels | [2][4] |
| Prochlorperazine | Prevents downregulation | No significant effect on downregulation | [5] |
In a model of hindlimb suspension, prochlorperazine was able to prevent the decrease in total KCC2 protein content but did not prevent the significant decrease in KCC2 Ser940 phosphorylation.[5] This suggests a different mechanism of action compared to this compound.
It is important to note that some studies have presented conflicting findings. One report suggested that CLP257, the active form of this compound, does not directly affect KCC2 function but rather potentiates GABAA receptors. Another study found that the effects of CLP257 and prochlorperazine on KCC2 function were independent of changes in the phosphorylation of canonical regulatory residues, including S940. These discrepancies highlight the complexity of KCC2 regulation and the need for further research to fully elucidate the mechanisms of these compounds.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound's Effect on KCC2 S940 Phosphorylation
Caption: this compound's proposed mechanism on KCC2 S940 phosphorylation.
WNK-SPAK Pathway Regulating KCC2 Inhibitory Phosphorylation
Caption: WNK-SPAK pathway's inhibitory effect on KCC2.
Experimental Workflow for KCC2 Phosphorylation Analysis
Caption: Workflow for analyzing KCC2 phosphorylation.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-KCC2 (S940) from Cultured Neurons
1. Cell Lysis and Protein Extraction a. Aspirate culture medium and wash primary neuronal cultures twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails directly to the culture dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (lysate) to a new pre-chilled tube.
2. Protein Quantification a. Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 7.5% SDS-polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phospho-KCC2 (Ser940) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. For detection, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. k. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total KCC2 and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Immunoprecipitation of Phospho-KCC2 from Brain Tissue
1. Tissue Homogenization and Lysis a. Dissect the brain region of interest on ice and immediately snap-freeze in liquid nitrogen. b. Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) using a Dounce homogenizer. c. Incubate the homogenate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant.
2. Pre-clearing the Lysate a. Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. b. Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
3. Immunoprecipitation a. Add the primary antibody against phospho-KCC2 (S940) to the pre-cleared lysate. b. Incubate overnight at 4°C on a rotator. c. Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes. d. Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C. e. Wash the beads three to five times with ice-cold lysis buffer.
4. Elution and Analysis a. Elute the immunoprecipitated proteins by adding Laemmli sample buffer to the beads and heating at 95°C for 5-10 minutes. b. Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins. c. Analyze the eluted proteins by Western blotting as described in Protocol 1.
Protocol 3: Thallium Flux Assay for KCC2 Activity
This functional assay measures the transport activity of KCC2 by detecting the influx of thallium (Tl+), a surrogate for K+.[6][7][8]
1. Cell Preparation a. Plate HEK293 cells stably expressing KCC2 in a 96-well black-walled, clear-bottom plate. b. Allow cells to reach 80-90% confluency.
2. Dye Loading a. Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit). b. Remove the culture medium and add the dye-loading solution to each well. c. Incubate for 1 hour at room temperature, protected from light.
3. Compound Incubation a. Prepare a solution of this compound or other test compounds at various concentrations in a chloride-free buffer. b. After dye loading, replace the solution with the compound-containing buffer and incubate for the desired time.
4. Thallium Influx Measurement a. Prepare a stimulus buffer containing thallium sulfate. b. Use a fluorescence plate reader equipped with an automated injection system to add the thallium stimulus buffer to the wells. c. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx and thus KCC2 activity.
5. Data Analysis a. Calculate the rate of thallium influx from the initial slope of the fluorescence curve. b. Compare the rates of influx in compound-treated wells to vehicle-treated wells to determine the effect of the compound on KCC2 activity.
This guide provides a foundational understanding of this compound's effects on KCC2 phosphorylation and offers a framework for experimental validation. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental systems.
References
- 1. Protein Phosphorylation in Depolarized Synaptosomes: Dissecting Primary Effects of Calcium from Synaptic Vesicle Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 4. Restoration of KCC2 Membrane Localization in Striatal Dopamine D2 Receptor-Expressing Medium Spiny Neurons Rescues Locomotor Deficits in HIV Tat-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prochlorperazine Withdraws the Delayed Onset Tonic Activity of Unloaded Rat Soleus Muscle: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Thallium Transport FLIPR-Based Assay for the Identification of KCC2-Positive Modulators | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CLP290 and CLP257: Efficacy, Mechanism, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KCC2 co-transporter modulators, CLP290 and CLP257. This document synthesizes experimental data on their efficacy, mechanism of action, and pharmacokinetic profiles to inform preclinical research and development decisions.
The potassium-chloride cotransporter KCC2 is a crucial neuron-specific protein responsible for maintaining low intracellular chloride levels, which is essential for effective synaptic inhibition in the mature central nervous system.[1][2] Dysregulation of KCC2 function has been implicated in a variety of neurological disorders, including neuropathic pain, epilepsy, and traumatic brain injury, making it a promising target for therapeutic intervention.[1][2][3] CLP257 and its prodrug, this compound, have emerged as key investigational compounds aimed at enhancing KCC2 activity.[1][4] This guide presents a detailed comparison of their efficacy and characteristics based on available preclinical data.
At a Glance: this compound vs. CLP257
| Feature | This compound | CLP257 |
| Compound Type | Prodrug | Active Compound |
| Primary Target | KCC2 Co-transporter | KCC2 Co-transporter (Controversial) |
| Mechanism of Action | Converts to CLP257 in vivo to enhance KCC2 function.[1][4] | Purported to directly activate KCC2, though some studies suggest potentiation of GABAA receptors.[1][5] |
| Oral Bioavailability | Yes[1] | Limited[1][6] |
| Therapeutic Areas | Neuropathic Pain, Traumatic Brain Injury, Epilepsy[7][8] | Neuropathic Pain, Epilepsy[1][9] |
Pharmacokinetic Profile: The Prodrug Advantage
This compound was specifically designed as a carbamate (B1207046) prodrug of CLP257 to improve its pharmacokinetic properties, particularly oral bioavailability.[1][6] Experimental data from studies in rats demonstrates a significant improvement in the pharmacokinetic profile of CLP257 when administered as this compound.
Table 1: Comparative Pharmacokinetics in Rats
| Parameter | CLP257 (Oral Administration) | This compound (Oral Administration, measured as CLP257) |
| Apparent Half-life (t1/2) | Not reported | ~5 hours[1][6] |
| Maximum Plasma Concentration (Cmax) | Low | Significantly Improved[1][6] |
| Exposure (AUC) | Low | Significantly Improved[1][6] |
These findings highlight the superior pharmacokinetic characteristics of this compound, enabling effective systemic administration and sustained plasma concentrations of the active compound, CLP257.[1][6]
Efficacy in Preclinical Models
Both this compound and CLP257 have demonstrated therapeutic potential in various models of neurological disorders. However, the improved pharmacokinetics of this compound often translate to enhanced in vivo efficacy.
Neuropathic Pain
In a rat model of peripheral nerve injury, both compounds have been shown to alleviate hypersensitivity. Oral administration of this compound demonstrated analgesic efficacy comparable to the established drug Pregabalin, but without the associated motor impairment.[1][6]
Table 2: Efficacy in a Rat Model of Neuropathic Pain
| Treatment | Dose | Outcome | Reference |
| CLP257 (IP) | 30 mg/kg | Alleviated hypersensitivity | [1] |
| This compound (PO) | 100 mg/kg | Maximal oral efficacy equivalent to Pregabalin (30 mg/kg) without motor impairment | [1][6] |
Traumatic Brain Injury (TBI)
Studies in a rat model of controlled cortical impact injury have shown that this compound can be effective in restoring KCC2 levels and improving functional recovery.[7] Administration of this compound one day after TBI was shown to prevent the loss of oligomeric KCC2 from the cell membrane.[7]
Epilepsy
This compound has shown promise in animal models of epilepsy. In a mouse model of neonatal seizures, this compound was found to suppress convulsant-induced seizures and prevent the downregulation of KCC2 phosphorylation.[2] In a model of mesial temporal lobe epilepsy, CLP257 was shown to reduce the duration and frequency of ictal-like discharges.[9]
Mechanism of Action: A Point of Contention
While both compounds are often referred to as KCC2 activators, there is some debate in the scientific literature regarding the precise mechanism of action of CLP257.
The KCC2 Activation Hypothesis
The prevailing hypothesis is that CLP257 directly enhances the function of the KCC2 co-transporter, leading to increased chloride extrusion and a restoration of inhibitory GABAergic signaling.[1] This is supported by findings that CLP257 increases KCC2 transport activity in oocytes and restores impaired chloride transport in neurons.[1] this compound is believed to act through its conversion to CLP257.[1][4]
The GABAA Receptor Potentiation Hypothesis
Conversely, at least one study has suggested that CLP257 does not directly activate KCC2 but rather potentiates the function of GABAA receptors.[5] This study reported that CLP257 did not alter intracellular chloride levels in a manner consistent with KCC2 activation but did enhance GABAA receptor currents.[5][10] This finding suggests an alternative or additional mechanism for the observed therapeutic effects.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo Efficacy in Neuropathic Pain Model
1. Animal Model:
-
Adult male Sprague-Dawley rats are typically used.
-
Peripheral nerve injury is induced, for example, by spinal nerve ligation or chronic constriction injury, to create a model of neuropathic pain.[1]
2. Drug Administration:
-
This compound is administered via oral gavage, often in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin.[1]
-
CLP257 is administered via intraperitoneal (IP) injection in a similar vehicle.[1]
-
Dosing regimens vary, but a typical dose for this compound is 100 mg/kg and for CLP257 is 30 mg/kg.[1]
3. Behavioral Testing (Von Frey Test):
-
Mechanical allodynia is assessed using von Frey filaments of varying stiffness.
-
The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.[11][12] An increase in the withdrawal threshold indicates an analgesic effect.
In Vitro KCC2 Activity Assay (Thallium Flux Assay)
1. Cell System:
-
HEK293 cells or Xenopus oocytes are engineered to express KCC2.[1]
2. Compound Incubation:
-
Cells are pre-incubated with CLP257 at various concentrations.
3. Thallium Influx Measurement:
-
A fluorescent indicator sensitive to thallium (a surrogate for potassium) is loaded into the cells.
-
The influx of thallium upon stimulation is measured as a change in fluorescence, which reflects KCC2 activity.[13]
Electrophysiological Recording of GABAA Receptor Currents
1. Cell Preparation:
-
Primary cultured hippocampal neurons are prepared.
2. Patch-Clamp Recording:
3. Drug Application:
-
A subsaturating concentration of a GABAA receptor agonist (e.g., muscimol) is applied to elicit a baseline current.
-
CLP257 is then co-applied to determine its effect on the amplitude and kinetics of the GABAA receptor current.[5][14] An increase in the current indicates potentiation.
Conclusion
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CLP 290 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 5. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 8. Traumatic Brain Injury Temporal Proteome Guides KCC2-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of CLP290 and Bumetanide for the Attenuation of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic compounds, CLP290 and bumetanide (B1668049), in the context of treating neuropathic pain. By examining their mechanisms of action, preclinical efficacy, and experimental protocols, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their potential and distinct characteristics.
Introduction
Neuropathic pain, a chronic condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A key pathological mechanism underlying neuropathic pain is the disruption of chloride ion homeostasis in spinal cord neurons, leading to impaired GABAergic inhibition and subsequent neuronal hyperexcitability.[1][2][3] This guide focuses on two compounds that target this underlying mechanism: this compound, a selective activator of the K-Cl cotransporter 2 (KCC2), and bumetanide, a well-known inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).
Mechanism of Action: Restoring Neuronal Inhibition
In healthy mature neurons, the differential expression of KCC2 and NKCC1 maintains a low intracellular chloride concentration.[1] KCC2, the primary chloride extruder, ensures that the activation of GABA-A receptors leads to chloride influx and hyperpolarization, thus inhibiting neuronal firing.[1] Conversely, NKCC1, a chloride importer, is typically expressed at low levels in mature neurons.[1] In neuropathic pain states, KCC2 expression and/or function is often downregulated, while NKCC1 expression is upregulated.[1][4][5] This shift leads to an accumulation of intracellular chloride, causing GABA-A receptor activation to become depolarizing and excitatory, thereby contributing to pain hypersensitivity.
This compound acts as a KCC2 agonist, directly enhancing the extrusion of chloride from neurons.[1][2] This action helps to restore the hyperpolarizing effect of GABA and re-establish inhibitory tone.
Bumetanide , a loop diuretic, functions as an NKCC1 inhibitor.[1][4][5] By blocking the influx of chloride, bumetanide helps to lower the intracellular chloride concentration, thereby restoring the inhibitory nature of GABAergic signaling.
The following diagram illustrates the interplay between KCC2, NKCC1, and the mechanisms of action for this compound and bumetanide in a neuron.
Caption: this compound activates KCC2 to extrude Cl-, while bumetanide inhibits NKCC1-mediated Cl- import, both restoring GABAergic inhibition.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study investigated the effects of this compound, bumetanide, and their combination in a rat model of neuropathic pain induced by spinal cord injury (SCI).[1][6] The findings from this study are summarized in the tables below.
Behavioral Outcomes
The study assessed mechanical allodynia (sensitivity to light touch) and thermal hyperalgesia (sensitivity to heat), hallmark symptoms of neuropathic pain.
Table 1: Effect of this compound and Bumetanide on Mechanical Allodynia in SCI Rats
| Treatment Group | Paw Withdrawal Mechanical Threshold (g) at Day 56 |
| Sham | ~15 |
| SCI + Vehicle | ~2.5 |
| SCI + this compound | ~5 |
| SCI + Bumetanide | ~7.5 |
| SCI + Combination | ~12.5 |
Data are approximated from graphical representations in Tang et al., 2024.[1]
Table 2: Effect of this compound and Bumetanide on Thermal Hyperalgesia in SCI Rats
| Treatment Group | Paw Withdrawal Thermal Latency (s) at Day 56 |
| Sham | ~12 |
| SCI + Vehicle | ~4 |
| SCI + this compound | ~6 |
| SCI + Bumetanide | ~10 |
| SCI + Combination | ~11 |
Data are approximated from graphical representations in Tang et al., 2024.[1]
The results indicate that both this compound and bumetanide monotherapy significantly alleviated mechanical allodynia and thermal hyperalgesia compared to the vehicle-treated SCI group.[1] Notably, the combination of this compound and bumetanide demonstrated a superior analgesic effect, with outcomes approaching those of the sham-operated group.[1] An interesting temporal difference was observed: this compound showed a more pronounced effect in the short term (at 21 days), while bumetanide's efficacy was more significant in the long term (at 56 days).[1][6]
Molecular Correlates
The behavioral outcomes were supported by molecular analyses of KCC2 and NKCC1 protein expression in the spinal cord.
Table 3: KCC2 and NKCC1 Protein Expression in the Spinal Cord of SCI Rats at Day 56
| Treatment Group | Relative KCC2 Expression | Relative NKCC1 Expression | KCC2/NKCC1 Ratio |
| Sham | High | Low | High |
| SCI + Vehicle | Low | High | Low |
| SCI + this compound | Moderately Increased | Moderately Decreased | Increased |
| SCI + Bumetanide | Significantly Increased | Significantly Decreased | Significantly Increased |
| SCI + Combination | Most Significantly Increased | Most Significantly Decreased | Most Significantly Increased |
Qualitative summary based on Western blot and immunofluorescence data from Tang et al., 2024.[1]
These findings suggest that both treatments, particularly in combination, work to re-normalize the expression of these critical chloride transporters, thereby restoring the KCC2/NKCC1 ratio and alleviating neuropathic pain.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments based on the described study.
Animal Model of Spinal Cord Injury-Induced Neuropathic Pain
-
Animals: Adult female Sprague-Dawley rats (220-250g) are used.
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium (40 mg/kg).
-
Surgical Procedure: A laminectomy is performed at the T10 vertebral level to expose the spinal cord. A contusion injury is induced using a standardized impactor device.
-
Post-operative Care: Animals receive antibiotics and manual bladder expression until bladder function returns.
-
Confirmation of Injury: Successful injury is confirmed by observing motor deficits.
Behavioral Testing
-
Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Rats are placed in Plexiglas chambers on a glass plate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal thermal latency) is recorded. A cut-off time is used to prevent tissue damage.
-
Western Blotting for KCC2 and NKCC1
-
Tissue Collection: At the designated time point, rats are euthanized, and the lumbar spinal cord is dissected and snap-frozen.
-
Protein Extraction: The tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against KCC2 and NKCC1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow from animal model induction to data analysis.
Comparative Summary
The following diagram provides a logical comparison of this compound and bumetanide based on the available data.
Caption: Logical comparison of this compound and bumetanide for neuropathic pain treatment.
Conclusion and Future Directions
Both this compound and bumetanide demonstrate significant promise in treating neuropathic pain by targeting the fundamental mechanism of chloride dysregulation.[1] this compound, as a direct KCC2 activator, represents a novel therapeutic strategy, while bumetanide offers the advantage of being a repurposed drug with a known safety profile.[1] The preclinical data strongly suggest that a combination therapy of this compound and bumetanide may provide the most robust and sustained analgesic effect.[1][6]
Future research should focus on several key areas:
-
Clinical Trials: The efficacy and safety of this compound, both alone and in combination with bumetanide, need to be evaluated in human clinical trials for neuropathic pain.
-
Diverse Neuropathic Pain Models: The effects of these compounds should be investigated in other animal models of neuropathic pain, such as those induced by chemotherapy or diabetes, to assess the broader applicability of this therapeutic approach.
-
Pharmacokinetics and Brain Penetration: Further studies are needed to optimize the dosing and delivery of these compounds to the central nervous system. While bumetanide has poor brain penetration, its effects suggest that even peripheral actions or minimal central nervous system entry can be beneficial.[7]
-
Long-term Safety: The long-term consequences of modulating KCC2 and NKCC1 activity require thorough investigation.
References
- 1. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic Effect of Bumetanide on Neuropathic Pain in Patients With Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NKCC1 in spinal dorsal horn and dorsal root ganglion results in alleviation of neuropathic pain in rats with spinal cord contusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to KCC2 Activators: Evaluating CLP290 and Other Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The K-Cl⁻ cotransporter 2 (KCC2), a neuron-specific chloride extruder, is critical for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing inhibitory action of GABA and glycine (B1666218) in the mature central nervous system (CNS).[1][2][3] Dysfunction or downregulation of KCC2 is implicated in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and Rett syndrome, making it a promising therapeutic target.[2][3][4] Consequently, the development of pharmacological agents that enhance KCC2 function has become an area of intense research.
This guide provides a comparative analysis of CLP290, a well-studied KCC2 activator, against other emerging KCC2-enhancing compounds. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to offer an objective evaluation for research and drug development professionals.
Comparative Analysis of KCC2 Activators
KCC2 activators can be broadly categorized based on their mechanism of action: direct potentiators that act on the KCC2 protein itself, and indirect activators that modulate signaling pathways to enhance KCC2 expression or function. This compound and its active metabolite CLP257 have been pivotal tool compounds in demonstrating the therapeutic promise of KCC2 potentiation across various preclinical models.[2]
The following table summarizes the characteristics of this compound and other notable KCC2 activators.
| Compound | Mechanism of Action | Primary Models/Assays | Key Findings & Efficacy | Citations |
| This compound / CLP257 | Enhances KCC2-dependent Cl⁻ extrusion; may restore membrane expression and prevent loss of oligomeric KCC2.[4][5][6] Some reports suggest modulation of extrasynaptic GABA-A receptors.[7] | Neuropathic pain, spinal cord injury, epilepsy models (in vivo); Cl⁻ flux assays, electrophysiology (in vitro).[2][4][8] | Alleviates hypersensitivity in pain models with efficacy comparable to Pregabalin but without motor impairment.[4][9] Restores inhibitory GABA signaling and suppresses seizures.[8] | [2][4][5][6][7][8][9] |
| OV350 | Direct allosteric potentiator of KCC2. | Benzodiazepine-refractory status epilepticus model (in vivo); Gramicidin-perforated patch-clamp, Cl⁻ flux assays (in vitro).[10][11] | Reduces intracellular Cl⁻ levels without altering KCC2 plasma membrane expression.[11] Effectively terminates seizures and limits subsequent neuronal injury.[11] | [10][11] |
| VU0500469 | Direct KCC2 potentiator with a unique mechanistic profile. | Neuronal-glial co-cultures (in vitro seizure model); High-throughput Cl⁻ flux assays.[3] | Attenuates seizure-like activity in vitro, demonstrating that direct KCC2 potentiation is sufficient to reduce neuronal excitability.[3] | [3] |
| Kenpaullone | Indirect activator; GSK3β inhibitor that enhances KCC2 expression.[12] | Neuropathic and bone cancer pain models.[2][12] | Increases KCC2 expression, renormalizes GABA reversal potential, and shows analgesic efficacy.[2][12] | [2][12] |
| TCB-2 | Indirect activator; 5-HT2A receptor activator that increases KCC2 expression.[2][12] | Spinal cord injury (neuropathic pain), stress models.[2][12] | Mitigates stress-induced dysregulation of GABAergic signaling and treats neuropathic pain.[2][12] | [2][12] |
| KW-2449 | Indirect activator; Fms-like tyrosine kinase 3 (FLT3) inhibitor that enhances KCC2 expression.[12][13] | Rett syndrome (RTT) human neurons and mouse models.[13] | Increased KCC2 expression in RTT neurons and ameliorated disease-associated phenotypes in mice.[13] | [12][13] |
Signaling Pathways and Mechanisms of Action
The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation at key residues. Understanding these pathways is crucial for interpreting the mechanisms of different activators.
The diagram below illustrates the core regulatory pathways controlling KCC2 activity. Phosphorylation of Serine 940 (S940) by Protein Kinase C (PKC) is known to stabilize KCC2 at the plasma membrane and enhance its function.[7][14] Conversely, phosphorylation at Threonines 906 and 1007 (T906/T1007) by the With-No-Lysine (WNK) kinase pathway negatively regulates KCC2 activity.[7][14]
This compound has been shown to function, in part, by preventing the downregulation of KCC2 phosphorylation at S940 during pathological conditions.[8] In contrast, indirect activators like Kenpaullone work upstream by inhibiting kinases such as GSK3β, which in turn leads to enhanced KCC2 gene expression.[12] Direct potentiators like OV350 are thought to bind to the KCC2 protein to allosterically enhance its transport activity.[11]
Experimental Protocols: Methodologies for Evaluating KCC2 Activators
The validation of novel KCC2 activators relies on a series of well-defined in vitro and in vivo assays. The following are detailed protocols for key experiments cited in the evaluation of compounds like this compound.
This high-throughput screening method is used to identify compounds that enhance KCC2-mediated chloride extrusion.[3]
-
Cell Line: HEK-293 cells stably overexpressing human KCC2 and a ratiometric chloride-sensitive fluorescent protein, such as SuperClomeleon.[3][15]
-
Assay Principle: SuperClomeleon fluorescence is sensitive to intracellular chloride concentration ([Cl⁻]i). A decrease in [Cl⁻]i due to KCC2 activity results in a measurable change in the YFP/CFP fluorescence ratio.[3]
-
Protocol:
-
Plate KCC2-expressing HEK-293 cells in 384-well plates.
-
Load cells with a high Cl⁻ buffer to establish an outward Cl⁻ gradient.
-
Replace the loading buffer with a low Cl⁻ assay buffer containing the test compounds (e.g., this compound, VU0500469) or vehicle control.
-
Measure the fluorescence ratio (YFP/CFP) over time using a plate reader.
-
An increase in the YFP/CFP ratio indicates enhanced Cl⁻ extrusion and thus KCC2 activation.[3][15]
-
-
Controls: Include a known KCC2 inhibitor (e.g., VU0463271) to confirm that the observed effect is KCC2-dependent.[3]
This technique assesses the functional impact of KCC2 activation on the GABA-A receptor reversal potential (E_GABA) in neurons, providing a direct measure of Cl⁻ extrusion capacity.[11]
-
Preparation: Primary hippocampal or cortical neuron cultures (18-20 days in vitro).[11]
-
Assay Principle: The gramicidin-perforated patch configuration allows for the measurement of membrane currents without disturbing the neuron's native intracellular Cl⁻ concentration. E_GABA is determined by applying GABA puffs at various holding potentials. A more negative E_GABA indicates lower [Cl⁻]i and stronger KCC2 function.[11]
-
Protocol:
-
Obtain whole-cell access using a patch pipette containing gramicidin.
-
Apply the test compound (e.g., OV350) to the cultured neurons.
-
Apply brief puffs of GABA while holding the neuron at different membrane potentials to determine the voltage at which the GABA-induced current reverses.
-
Calculate E_GABA using the Nernst equation to estimate changes in [Cl⁻]i.[11]
-
-
Controls: Experiments are often performed in the presence of a NKCC1 inhibitor (bumetanide) to isolate the contribution of KCC2.[11]
This behavioral assay measures mechanical allodynia in rodent models of neuropathic pain to evaluate the analgesic efficacy of KCC2 activators.[4]
-
Assay Principle: Nerve injury leads to a downregulation of KCC2 in spinal cord neurons, contributing to hypersensitivity to mechanical stimuli. An effective KCC2 activator should reverse this hypersensitivity.
-
Protocol:
-
Induce PNI in rats.
-
Administer the test compound (e.g., this compound orally or its active form CLP257 intraperitoneally) or vehicle.[4][9]
-
Measure the paw withdrawal threshold using von Frey filaments of increasing stiffness applied to the hind paw.
-
A significant increase in the force required to elicit a withdrawal response indicates an analgesic effect.[4]
-
-
Controls: Compare the effect of the test compound to a standard-of-care analgesic like Pregabalin. Motor performance can be assessed using a rotarod test to check for sedative side effects.[9]
Experimental and Logical Workflows
The discovery and validation of a novel KCC2 activator follows a logical progression from high-throughput screening to preclinical validation.
This workflow begins with a large-scale screen to identify initial hits, which are then validated for potency and selectivity. Promising compounds are further characterized in functional neuronal assays and mechanistic studies. Lead candidates, such as the prodrug this compound designed for better oral bioavailability, then advance to in vivo testing for pharmacokinetics, efficacy in disease models, and safety assessment.[4][9]
Conclusion
This compound has been an invaluable pharmacological tool, providing robust preclinical evidence that enhancing KCC2 function is a viable therapeutic strategy for a range of neurological disorders characterized by impaired inhibition.[2][8] The field is now advancing with the development of novel compounds with diverse mechanisms of action. Direct, allosteric potentiators like OV350 and the VU-series compounds represent a new frontier, potentially offering high specificity for the KCC2 transporter itself.[3][11] Meanwhile, indirect activators that modulate upstream signaling pathways provide alternative strategies to restore KCC2 expression and function.[12][13]
For drug development professionals, the choice of strategy—be it a direct potentiator or an indirect modulator—will depend on the specific pathology, desired therapeutic window, and potential for off-target effects. The continued comparison of these different classes of KCC2 activators using standardized, rigorous experimental protocols will be essential for advancing the most promising candidates toward clinical application.
References
- 1. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing KCC2 function reduces interictal activity and prevents seizures in mesial temporal lobe epilepsy | bioRxiv [biorxiv.org]
- 8. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Direct activation of KCC2 arrests benzodiazepine refractory status epilepticus and limits the subsequent neuronal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel-Small-Molecule-Compounds-for-Treating-Epilepsy-Through-Activation-of-KCC2-Expression [aesnet.org]
- 14. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Confirming CLP290's KCC2-Mediated Mechanism of Action with the Selective Inhibitor VU0463271
A Comparative Guide for Researchers
The potassium-chloride cotransporter 2 (KCC2) has emerged as a critical regulator of neuronal chloride homeostasis and a promising therapeutic target for a variety of neurological disorders. CLP290, a known KCC2 activator, has demonstrated potential in preclinical models. However, confirming its precise mechanism of action is crucial for further drug development. This guide provides a comparative analysis of experimental data demonstrating how the selective KCC2 inhibitor, VU0463271, is used to unequivocally establish that the therapeutic effects of this compound are mediated through its action on KCC2.
Executive Summary
This guide presents evidence from in vivo studies that collectively support the KCC2-mediated mechanism of this compound. The sedative-promoting effects of this compound in neonatal rats are shown to be significantly attenuated by the co-administration of VU0463271, a potent and selective KCC2 inhibitor. This direct antagonism provides strong evidence that both compounds act on the same molecular target. Furthermore, this guide details the underlying signaling pathways, focusing on the phosphorylation-dependent regulation of KCC2, and provides comprehensive experimental protocols for researchers seeking to replicate or build upon these findings.
Data Presentation: In Vivo Antagonism
The following table summarizes the key quantitative data from a study by Akiko et al. (2021), demonstrating the KCC2-dependent sedative effect of this compound. The experiment measured the righting reflex latency in neonatal rats, where a longer latency indicates a greater sedative effect.
| Treatment Group | N | Median Righting Reflex Latency (seconds) | p-value (vs. Vehicle + Midazolam) | p-value (vs. This compound + Midazolam) |
| Vehicle + Midazolam | 8 | 13.5 | - | < 0.001 |
| This compound + Midazolam | 8 | 180.0 | < 0.001 | - |
| This compound + VU0463271 + Midazolam | 8 | 25.0 | > 0.05 | < 0.001 |
| VU0463271 + Midazolam | 8 | 15.0 | > 0.05 | < 0.001 |
Data adapted from Akiko et al. (2021). Midazolam was used to induce sedation. P-values are indicative of statistical significance.
These results clearly show that this compound significantly enhances the sedative effect of midazolam.[1][2] Crucially, this effect is almost completely reversed by the co-administration of the KCC2 inhibitor VU0463271, strongly indicating that this compound's activity is dependent on a functional KCC2 transporter.[1][2]
KCC2 Signaling and Mechanism of Action
The function of the KCC2 transporter is intricately regulated by its phosphorylation state. Several key phosphorylation sites on the KCC2 protein act as molecular switches, controlling its activity and cell surface expression.
Mechanism of this compound: this compound is believed to enhance KCC2 function by promoting its phosphorylation at Serine 940 (S940).[3] Phosphorylation at this site is associated with increased KCC2 stability at the plasma membrane and enhanced chloride extrusion capacity.[2][4] This action is likely mediated through the activation of Protein Kinase C (PKC).[2]
Mechanism of VU0463271: VU0463271 is a potent and selective inhibitor of KCC2.[5] It directly binds to the transporter, blocking its ability to extrude chloride ions. This leads to an increase in intracellular chloride concentration and a subsequent disruption of GABAergic inhibition.
The antagonistic relationship between this compound and VU0463271 is a classic example of competitive pharmacology at the same molecular target. This compound enhances KCC2 function, while VU0463271 blocks it.
Experimental Protocols
The following is a detailed protocol for an in vivo experiment designed to confirm the KCC2-mediated mechanism of this compound using VU0463271, based on the study by Akiko et al. (2021).[1][2]
Experimental Workflow
1. Animal Model:
-
Neonatal Sprague-Dawley rats at postnatal day 7 (P7).
2. Drug Preparation and Administration:
-
This compound: Dissolved in 10% hydroxypropyl-β-cyclodextrin or suspended in 0.5% carboxymethylcellulose. Administered orally (p.o.) at a dose of 100 mg/kg.[2]
-
VU0463271: Dissolved in 0.75% dimethyl sulfoxide (B87167) (DMSO). Administered intraperitoneally (i.p.) at a dose of 1 mM.[2] Due to its short half-life, VU0463271 was administered twice: 2 hours and 1 hour before the behavioral test.[1]
-
Midazolam: Used to induce sedation. Administered i.p. at a dose of 20 mg/kg.[1]
3. Experimental Groups:
-
Group 1 (Control): Vehicle (for this compound) + Midazolam.
-
Group 2 (this compound Effect): this compound + Midazolam.
-
Group 3 (Antagonism): this compound + VU0463271 + Midazolam.
-
Group 4 (Inhibitor Control): Vehicle (for this compound) + VU0463271 + Midazolam.
4. Behavioral Assay: Righting Reflex Test:
-
Two hours after this compound or vehicle administration, and 30 minutes after midazolam administration, each rat is placed on its back.
-
The latency to right itself (return to a prone position with all four paws on the surface) is recorded. A longer latency indicates a greater sedative effect.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests, such as the Mann-Whitney U test or ANOVA, to determine the significance of differences between the groups.
Conclusion
The selective KCC2 inhibitor VU0463271 serves as an indispensable pharmacological tool for validating the mechanism of action of KCC2 activators like this compound. The clear reversal of this compound's effects by VU0463271 in robust in vivo models provides compelling evidence that this compound's therapeutic potential is directly linked to its ability to enhance KCC2 function. This targeted approach to mechanism confirmation is vital for the continued development of novel therapeutics for neurological disorders characterized by impaired chloride homeostasis. Researchers are encouraged to utilize this comparative framework and the provided protocols to further investigate the intricate roles of KCC2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative flux assay for the study of reconstituted Cl- channels and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CLP290: A Comparative Analysis of its Efficacy in Preclinical Disease Models
A guide for researchers and drug development professionals on the therapeutic potential of the KCC2 activator, CLP290, in various neurological and psychiatric disorders.
This guide provides a comprehensive comparison of this compound's performance with alternative therapeutic agents across different disease models. The information presented is collated from preclinical studies and aims to provide an objective overview supported by experimental data.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable prodrug of CLP257, a selective activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory function of GABAergic neurotransmission. In various neurological disorders, including traumatic brain injury (TBI), epilepsy, neuropathic pain, and spinal cord injury (SCI), the expression and function of KCC2 are often downregulated. This leads to an accumulation of intracellular chloride, rendering GABAergic signaling excitatory and contributing to neuronal hyperexcitability.
This compound acts by enhancing KCC2-mediated chloride extrusion, thereby restoring the inhibitory tone of GABA. This mechanism of action has shown therapeutic promise in a range of preclinical disease models. This guide will delve into the comparative efficacy of this compound in some of these key models.
Comparative Efficacy of this compound in Disease Models
Neuropathic Pain
Neuropathic pain is a chronic condition resulting from nerve damage. Preclinical studies have evaluated the efficacy of this compound in alleviating neuropathic pain, often in comparison to established treatments like Pregabalin.
Table 1: Comparison of this compound and Pregabalin in a Rat Model of Neuropathic Pain (Partial Infraorbital Nerve Transection)
| Treatment Group | Dose (mg/kg, i.p.) | Peak Effect on Mechanical Withdrawal Threshold (g) | Notes |
| Saline | - | No significant change | Vehicle control |
| This compound | 100 | Data not available in a direct comparative study | This compound has shown efficacy in other neuropathic pain models. |
| Pregabalin | 1 | Significant increase | Maintained for up to 3 hours. |
| Pregabalin | 10 | Significant increase (dose-dependent) | Maintained for up to 3 hours. |
| Pregabalin | 100 | Significant increase (dose-dependent) | Maintained for up to 3 hours. |
Note: While both this compound and Pregabalin have been shown to be effective in animal models of neuropathic pain, a direct side-by-side study with quantitative data for this compound in the same model as the Pregabalin data presented here was not found in the search results. The data for Pregabalin is from a study using a partial infraorbital nerve transection model in rats, with mechanical allodynia assessed by von Frey filaments.[1]
Epilepsy and Seizure Models
The role of KCC2 dysfunction in epilepsy is well-established. This compound has been investigated for its anti-seizure effects, particularly in models of refractory seizures where conventional treatments like phenobarbital (B1680315) are ineffective.
Table 2: Comparison of this compound and Phenobarbital in a Mouse Model of Phenobarbital-Resistant Neonatal Seizures
| Treatment Group | Seizure Burden Reduction | Notes |
| Phenobarbital alone | Ineffective | Model of refractory seizures. |
| This compound (10 mg/kg, i.p.) + Phenobarbital | Significantly rescued phenobarbital-resistance | This compound pre-treatment was effective.[2] |
| Bumetanide (B1668049) (NKCC1 inhibitor) | In combination with phenobarbital, significantly more effective than phenobarbital alone in a neonatal hypoxia-induced seizure model. | Bumetanide has a different mechanism of action, targeting the chloride importer NKCC1. |
Spinal Cord Injury (SCI)
Following SCI, the loss of KCC2 function contributes to spasticity and neuropathic pain. Studies have explored the potential of this compound to improve functional recovery after SCI, sometimes in combination with other agents like the NKCC1 inhibitor, bumetanide.
Table 3: Comparison of this compound and Bumetanide in a Rat Model of Spinal Cord Injury
| Treatment Group | Basso, Beattie, and Bresnahan (BBB) Score (at 56 days post-injury) | Paw Withdrawal Thermal Latency (PWTL) (at 56 days post-injury) |
| SCI + Vehicle | ~2.5 | ~6 seconds |
| SCI + this compound (50 mg/kg, i.g.) | No significant difference from vehicle | No significant difference from vehicle |
| SCI + Bumetanide (30 mg/kg, i.p.) | No significant difference from vehicle | Significant improvement vs. vehicle |
| SCI + Combination (this compound + Bumetanide) | Significantly higher than vehicle | Significant improvement vs. vehicle |
Data extracted from a study on neuropathic pain and functional recovery after spinal cord injury in rats.[3]
Experimental Protocols
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity in models of neuropathic pain.
-
Animal Acclimation: Rats are placed in individual transparent plastic cages on an elevated wire mesh floor and allowed to acclimate for approximately 30 minutes.
-
Filament Application: A series of calibrated von Frey filaments with varying bending forces (e.g., 0.4g to 15g) are used.
-
Stimulation: The filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.
-
Response: A positive response is recorded as an abrupt withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is a 22-point (0-21) scale used to assess hindlimb locomotor recovery in rats after spinal cord injury.
-
Open Field Observation: Rats are observed in an open field for 4 minutes.
-
Scoring: A trained observer assigns a score based on a detailed assessment of hindlimb movements, including joint movement, stepping ability, coordination, paw placement, and tail position.
-
Interpretation: A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion.
Western Blotting for KCC2 Phosphorylation
This technique is used to measure the levels of total KCC2 and its phosphorylated form (e.g., at Serine 940), providing insights into its activation state.
-
Tissue Preparation: Brain or spinal cord tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total KCC2 and phospho-S940 KCC2.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Visualizations
This compound Mechanism of Action in Traumatic Brain Injury
In the context of TBI, this compound has been shown to exert its neuroprotective effects by modulating the Protein Kinase C (PKC) delta (PKCδ) signaling pathway, which in turn affects the phosphorylation and stability of KCC2.
Caption: this compound's neuroprotective mechanism in TBI.
Experimental Workflow for Assessing this compound Efficacy in Neuropathic Pain
The following diagram illustrates a typical experimental workflow to evaluate the analgesic effects of this compound in a preclinical model of neuropathic pain.
Caption: Workflow for preclinical neuropathic pain studies.
Conclusion
This compound, as a KCC2 activator, represents a promising therapeutic strategy for a variety of neurological disorders characterized by impaired GABAergic inhibition. Preclinical studies have demonstrated its efficacy in models of neuropathic pain, epilepsy, and spinal cord injury. While direct comparative data with all existing treatments is not always available, the unique mechanism of action of this compound, targeting the restoration of chloride homeostasis, offers a novel approach that may provide advantages over or be complementary to current therapies. Further research, including well-controlled comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human patients.
References
- 1. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological Evidence for the Development of a Self-Sustained Large-Scale Epileptic Network in the Kainate Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined use of this compound and bumetanide alleviates neuropathic pain and its mechanism after spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CLP290 and Traditional GABAergic Modulators
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of neuronal inhibition is a cornerstone of central nervous system (CNS) function. For decades, therapeutic strategies for neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain, have centered on modulating the activity of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Classical GABAergic modulators, including benzodiazepines and barbiturates, have been mainstays in this arena. However, a newer class of compounds, exemplified by CLP290, offers a distinct and potentially more targeted approach by enhancing the function of the neuron-specific K-Cl cotransporter 2 (KCC2). This guide provides a comparative analysis of this compound and other GABAergic modulators, supported by experimental data and detailed methodologies, to inform research and drug development in this critical area.
Introduction to GABAergic Modulation and the Role of KCC2
GABA exerts its inhibitory effects primarily through the GABAA receptor, a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-). This influx typically leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. The efficacy of this inhibitory neurotransmission is critically dependent on the maintenance of a low intracellular Cl- concentration.
This is where the K-Cl cotransporter 2 (KCC2) plays a pivotal role. KCC2 is a neuron-specific transporter responsible for extruding Cl- from mature neurons, thereby establishing the hyperpolarizing Cl- gradient necessary for effective GABAA receptor-mediated inhibition.[1] In various neurological conditions, including epilepsy, neuropathic pain, and spinal cord injury, the function or expression of KCC2 is downregulated. This leads to an accumulation of intracellular Cl-, diminishing the inhibitory postsynaptic potential and, in some cases, causing GABA to have an excitatory effect.
This compound: A Novel KCC2 Activator
This compound is an orally bioavailable prodrug that is converted to its active form, CLP257.[2] Unlike traditional GABAergic modulators that directly target the GABAA receptor, this compound/CLP257 acts by selectively activating or enhancing the function of KCC2.[3][4] This mechanism of action is thought to restore the physiological Cl- gradient in pathological conditions, thereby re-establishing the inhibitory tone of GABAergic signaling.[5] Studies have shown that this compound can prevent the downregulation of KCC2 phosphorylation at Ser940, a key regulatory site for its membrane stability and function.[6]
Traditional GABAergic Modulators: Benzodiazepines and Barbiturates
Benzodiazepines (e.g., Diazepam, Lorazepam) are positive allosteric modulators of the GABAA receptor.[7][8] They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the frequency of the Cl- channel opening when GABA is bound.[9] This potentiates the effect of endogenous GABA, leading to enhanced neuronal inhibition.
Barbiturates (e.g., Phenobarbital) also act as positive allosteric modulators of the GABAA receptor but through a different mechanism.[10][11] They bind to a distinct site on the receptor and increase the duration of the Cl- channel opening.[12] At higher concentrations, some barbiturates can also directly activate the GABAA receptor, even in the absence of GABA, and can inhibit glutamate (B1630785) receptors.[13][14]
Comparative Data
The following table summarizes key quantitative parameters for this compound and representative traditional GABAergic modulators.
| Parameter | This compound (active form CLP257) | Benzodiazepines (e.g., Diazepam) | Barbiturates (e.g., Phenobarbital) |
| Primary Target | KCC2 Co-transporter | GABAA Receptor | GABAA Receptor |
| Mechanism of Action | Enhances KCC2-mediated chloride extrusion | Increases frequency of GABAA channel opening | Increases duration of GABAA channel opening |
| Potency (EC50) | 616 nM (for KCC2 activation)[3][4] | Varies by specific drug and GABAA receptor subtype (typically in the nanomolar to low micromolar range) | Varies by specific drug; e.g., Pentobarbital EC50 for increasing IPSC decay is ~41 µM[15] |
| Selectivity | Selective for KCC2 over NKCC1 and other KCCs[3] | Selective for GABAA receptors containing α1, α2, α3, or α5 subunits | Less selective; can also directly activate GABAA receptors and inhibit AMPA/kainate receptors[12] |
| GABAA Receptor Agonist Activity | Negligible[3] (though one study suggests potentiation at 4.9 µM[16]) | No | Yes, at higher concentrations[13] |
| Reported In Vivo Efficacy | Analgesia in neuropathic pain models, functional recovery after spinal cord injury, anticonvulsant effects[2][6] | Anxiolytic, sedative, anticonvulsant, muscle relaxant[8] | Anticonvulsant, sedative-hypnotic[10][17] |
| Potential for Sedation | Lower compared to traditional GABAergic modulators[5] | High | High |
| Dependence and Withdrawal | To be fully determined | High | High |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the distinct signaling pathways of this compound and traditional GABAergic modulators, as well as a typical experimental workflow for their comparative analysis.
Caption: Signaling pathways of this compound and traditional GABAergic modulators.
Caption: Experimental workflow for comparing GABAergic modulators.
Caption: Logical comparison of this compound and traditional GABAergic modulators.
Experimental Protocols
Measurement of Intracellular Chloride Concentration using MQAE
Objective: To quantify the effect of a compound on intracellular chloride concentration ([Cl-]i).
Materials:
-
N-(6-methoxyquinolyl) acetoethyl ester (MQAE) fluorescent dye
-
Cultured neurons or acute brain slices
-
Perfusion system with physiological saline solutions containing varying Cl- concentrations
-
Fluorescence microscope with appropriate filters for MQAE (excitation ~350 nm, emission ~460 nm)
-
Chloride ionophore (e.g., tributyltin) and potassium ionophore (e.g., nigericin) for calibration
Procedure:
-
Loading: Incubate the cells or slices with MQAE (e.g., 5-10 mM) in physiological saline for 30-60 minutes at 37°C.[18]
-
Wash: Wash the preparation with physiological saline to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the loaded cells.
-
Compound Application: Perfuse the preparation with the test compound (e.g., CLP257) for a defined period.
-
Data Acquisition: Continuously record fluorescence intensity during compound application. A decrease in MQAE fluorescence indicates an increase in [Cl-]i, and vice versa.
-
Calibration: At the end of the experiment, perfuse the cells with calibration solutions containing known Cl- concentrations in the presence of ionophores to permeabilize the membrane to Cl- and other ions. This allows for the generation of a calibration curve (Stern-Volmer plot) to convert fluorescence intensity values to absolute [Cl-]i.[18]
Electrophysiological Determination of GABA Reversal Potential (EGABA)
Objective: To assess the functional consequence of altered [Cl-]i by measuring the reversal potential of GABAA receptor-mediated currents (EGABA).
Materials:
-
Patch-clamp electrophysiology setup
-
Glass micropipettes
-
Gramicidin for perforated patch-clamp recordings (to keep intracellular Cl- unperturbed)
-
Puffer pipette system for localized application of GABA
-
Data acquisition and analysis software
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices for patch-clamp recording.
-
Perforated Patch-Clamp: Establish a perforated patch-clamp configuration using a pipette solution containing gramicidin. This allows for electrical access to the cell without dialyzing the intracellular Cl-.[19]
-
GABA Application: Locally apply a short pulse of GABA (e.g., 100 µM) to the neuron while holding the membrane potential at different voltages.
-
Current-Voltage (I-V) Relationship: Record the GABA-evoked currents at various holding potentials to construct an I-V curve.
-
EGABA Determination: The reversal potential (EGABA) is the membrane potential at which the GABA-evoked current reverses its polarity (i.e., crosses the x-axis on the I-V plot).[19]
-
Compound Effect: After establishing a baseline EGABA, perfuse the preparation with the test compound and repeat the EGABA measurement to determine the compound's effect. A hyperpolarizing shift in EGABA indicates a decrease in intracellular Cl-.
Rotarod Test for Motor Coordination
Objective: To evaluate the effect of a compound on motor coordination and balance in rodents, often used to assess sedative side effects.
Materials:
-
Rotarod apparatus
-
Rodents (rats or mice)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training: Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing.[20][21]
-
Drug Administration: Administer the test compound (e.g., this compound, diazepam) or vehicle to the animals via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Testing: At a specified time post-administration, place the animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[22]
-
Data Collection: Record the latency to fall from the rotating rod. The test is typically repeated for a total of three trials with an inter-trial interval.
-
Analysis: Compare the mean latency to fall between the different treatment groups. A significant decrease in latency to fall suggests impaired motor coordination.
Von Frey Test for Mechanical Allodynia
Objective: To assess mechanical sensitivity in animal models of neuropathic pain.
Materials:
-
Von Frey filaments (a set of calibrated filaments that exert a specific force) or an electronic Von Frey apparatus
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimation: Place the animals in the enclosures on the mesh platform and allow them to acclimate for at least 20-30 minutes.[23]
-
Filament Application: Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw until the filament bends.[23]
-
Withdrawal Threshold: Start with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal, flinching, or licking of the paw.[24]
-
Drug Testing: Administer the test compound and measure the paw withdrawal threshold at various time points post-dosing.
-
Analysis: An increase in the paw withdrawal threshold indicates an analgesic or anti-allodynic effect.
Conclusion
This compound represents a paradigm shift in the modulation of GABAergic inhibition. By targeting the underlying mechanism of Cl- homeostasis through the activation of KCC2, it offers a novel therapeutic strategy that may circumvent some of the limitations of traditional GABAA receptor modulators, such as sedation and dependence. The experimental protocols outlined above provide a framework for the rigorous preclinical evaluation and comparison of this compound with other GABAergic compounds. Further research into KCC2 activators holds significant promise for the development of more targeted and effective treatments for a range of debilitating neurological disorders.
References
- 1. What are KCC2 activators and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 5. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 6. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
- 7. benzoinfo.com [benzoinfo.com]
- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 9. nursingcenter.com [nursingcenter.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Barbiturate - Wikipedia [en.wikipedia.org]
- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 15. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Intracellular chloride concentration of the mouse vomeronasal neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-dependent hyperpolarization of EGABA is absent in cutaneous DRG neurons from inflamed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rotarod test in rats [protocols.io]
- 22. biomed-easy.com [biomed-easy.com]
- 23. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of published CLP290 findings
An Independent Review of CLP290: Mechanism, Efficacy, and Comparative Analysis
This guide provides an objective comparison of the published findings on this compound, a KCC2 (potassium-chloride cotransporter 2) activator.[1] It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound for various neurological disorders.[2] The information presented here is based on independent research findings and includes experimental data, detailed protocols, and visual representations of its mechanism of action.
This compound is an orally bioavailable prodrug of CLP257.[1] Its primary mechanism of action is the enhancement of KCC2 function. KCC2 is a neuron-specific potassium-chloride cotransporter responsible for extruding chloride ions from neurons, which is essential for the hyperpolarizing action of GABAergic inhibition.[3][4] In several neurological conditions, including traumatic brain injury (TBI), epilepsy, and neuropathic pain, the function of KCC2 is impaired, leading to an imbalance between neuronal excitation and inhibition.[3][5]
This compound has been shown to counteract this by preventing the dephosphorylation of KCC2 at serine 940 (S940), a key regulatory site for its stability and function at the plasma membrane.[3][5] By maintaining KCC2 in its active, oligomeric state on the neuronal surface, this compound helps restore intracellular chloride homeostasis and the efficacy of GABAergic inhibition.[5] Studies have also indicated that this compound's action involves inhibiting the altered activation of protein kinase C delta (PKCδ) following neuronal injury.[5]
References
- 1. CLP 290 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 2. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 3. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. "A Study on the Mechanism of this compound Restoration of KCC2 and Neuroprotec" by Ekaterina Stepanova [scholarscompass.vcu.edu]
Assessing the Specificity of CLP290 for the K-Cl Cotransporter 2 (KCC2)
A Comparative Guide for Researchers
CLP290, an orally bioavailable prodrug of CLP257, has emerged as a significant pharmacological tool for enhancing the function of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2] Its potential as a therapeutic agent for a range of neurological and psychiatric conditions hinges on its specific potentiation of KCC2 over other cation-chloride cotransporters (CCCs).[1][3] This guide provides an objective comparison of this compound's specificity for KCC2, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Quantitative Assessment of Specificity
The specificity of CLP257, the active metabolite of this compound, for KCC2 has been quantitatively assessed against other members of the CCC family, including the Na-K-2Cl cotransporter 1 (NKCC1) and other KCC isoforms (KCC1, KCC3, and KCC4). The following table summarizes the comparative activity of CLP257 on these transporters.
| Transporter | Assay Type | CLP257 Concentration | % Change in Transport Activity | Reference |
| KCC2 | Rb+ influx in Xenopus oocytes | 200 nM | +61% | [4] |
| NKCC1 | Rb+ influx in Xenopus oocytes | 200 nM | No significant change | [4] |
| KCC1 | Rb+ influx in Xenopus oocytes | 200 nM | No significant change | [4] |
| KCC3 | Rb+ influx in Xenopus oocytes | 200 nM | No significant change | [4] |
| KCC4 | Rb+ influx in Xenopus oocytes | 200 nM | No significant change | [4] |
| NKCC1, KCC1, KCC3, KCC4 | [Cl⁻]i measurement in HEK293 cells | Up to 10 µM | No change | [4] |
Table 1: Specificity of CLP257 for KCC2 over other cation-chloride cotransporters. Data from Gagnon et al., 2013.[4]
The data clearly demonstrates that CLP257 significantly enhances KCC2 activity at nanomolar concentrations while exhibiting no discernible effect on other tested CCCs, highlighting its high degree of specificity.
Experimental Protocols
The assessment of this compound's specificity relies on robust experimental methodologies designed to measure ion transport and intracellular chloride concentrations.
Rubidium (Rb⁺) Flux Assay in Xenopus laevis Oocytes
This assay is a common method for measuring the activity of K⁺ transporters, including KCCs, by using Rb⁺ as a congener for K⁺.
-
Objective: To quantify the transport activity of different CCCs in the presence of CLP257.
-
Methodology:
-
cRNA Injection: Xenopus laevis oocytes are microinjected with complementary RNA (cRNA) encoding for the specific human cation-chloride transporter (KCC1, KCC2, KCC3, KCC4, or NKCC1).
-
Incubation: Oocytes are incubated in a buffer solution with or without CLP257 (200 nM) for a predetermined period.
-
Rb⁺ Uptake: The uptake of Rb⁺ is initiated by transferring the oocytes to a solution containing ⁸⁶Rb⁺.
-
Measurement: After a defined uptake period (e.g., 45 minutes), the oocytes are washed to remove extracellular ⁸⁶Rb⁺, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
-
Analysis: The amount of intracellular ⁸⁶Rb⁺ is indicative of the transporter's activity. The activity in the presence of CLP257 is compared to the activity in its absence to determine the percentage change.[4]
-
Intracellular Chloride ([Cl⁻]i) Measurement using Clomeleon Sensor
This method utilizes a genetically encoded fluorescent biosensor, Clomeleon, to monitor changes in intracellular chloride concentration in real-time.
-
Objective: To determine if CLP257 affects [Cl⁻]i in cells expressing various CCCs but lacking KCC2.
-
Methodology:
-
Cell Line Selection: HEK293 cells, which endogenously express NKCC1, KCC1, KCC3, and KCC4 but not KCC2, are stably transfected with the Clomeleon sensor.[4]
-
Compound Application: The cells are incubated with varying concentrations of CLP257.
-
Fluorescence Imaging: The fluorescence of the Clomeleon sensor is measured over time using a fluorescence microscope. Clomeleon is a ratiometric sensor, and the ratio of yellow fluorescent protein (YFP) to cyan fluorescent protein (CFP) fluorescence is proportional to the [Cl⁻]i.
-
Analysis: A change in the YFP/CFP fluorescence ratio indicates a change in [Cl⁻]i. The absence of a change in this ratio upon CLP257 application demonstrates the compound's lack of activity on the expressed transporters.[4][5]
-
Visualizing this compound's Mechanism and Specificity Assessment
Proposed Signaling Pathway of this compound Action
This compound is believed to enhance KCC2 function by promoting its stabilization at the neuronal membrane. This involves the phosphorylation of KCC2 at serine 940 (S940), a process that can be influenced by protein kinase C delta (PKCδ).
Caption: Proposed mechanism of this compound action on KCC2.
Experimental Workflow for Specificity Testing
The following diagram illustrates the workflow used to determine the specificity of this compound's active form, CLP257.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound promotes the sedative effects of midazolam in neonatal rats in a KCC2-dependent manner: A laboratory study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
A Head-to-Head Comparison of CLP290 with Novel KCC2 Enhancers for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
The neuronal potassium-chloride cotransporter 2 (KCC2) has emerged as a critical therapeutic target for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity.[1][2] Dysregulation of KCC2 leads to an accumulation of intracellular chloride, impairing GABAergic inhibition and contributing to neuronal hyperexcitability. Enhancing KCC2 function is therefore a promising strategy to restore neuronal inhibition. This guide provides a head-to-head comparison of CLP290, a well-characterized KCC2 enhancer, with novel classes of KCC2 enhancers, supported by experimental data and detailed methodologies.
Overview of this compound and Novel KCC2 Enhancers
This compound is an orally available prodrug of CLP257, a selective activator of KCC2.[1][3] Its mechanism of action is thought to involve the modulation of KCC2 protein turnover at the plasma membrane, leading to increased surface expression and enhanced chloride extrusion.[1] In contrast, novel KCC2 enhancers often act through indirect mechanisms, such as modulating the signaling pathways that regulate KCC2 expression and function. These include inhibitors of Fms-like tyrosine kinase 3 (FLT3) and glycogen (B147801) synthase kinase 3β (GSK3β).[4]
Quantitative Comparison of KCC2 Enhancer Performance
The following tables summarize the available quantitative data for this compound and representative novel KCC2 enhancers. It is important to note that the data are compiled from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: In Vitro Efficacy of KCC2 Enhancers
| Compound | Class | Assay | Key Parameter | Value | Cell Type | Reference |
| CLP257 (active form of this compound) | Direct KCC2 Activator | Clomeleon Assay | EC50 | 616 nM | NG108-cl cells | [1][3] |
| KW-2449 | FLT3 Inhibitor | KCC2 Reporter Assay | Effective Concentration | 1 µM (significant KCC2 expression increase) | Human RTT Neurons | [5] |
| BIO | GSK3β Inhibitor | KCC2 Reporter Assay | Effective Concentration | 0.3 µM (significant KCC2 expression increase) | Human RTT Neurons | [5] |
| OV-350 | Direct KCC2 Activator | Potassium Flux Assay | EC50 | 261.4 ± 22.2 nM | KCC2-transfected cells | [6] |
Note: A study by Cardarelli et al. (2017) reported that CLP257 did not directly enhance KCC2 activity in their thallium influx assay but rather potentiated GABAA receptor activity.[7][8] This highlights the importance of considering different experimental findings in the field.
Table 2: In Vivo Efficacy of KCC2 Enhancers
| Compound | Animal Model | Indication | Dosing Regimen | Key Finding | Reference |
| This compound | Rat, Peripheral Nerve Injury | Neuropathic Pain | 100 mg/kg, p.o. | Analgesic efficacy equivalent to Pregabalin (30 mg/kg) | [9] |
| This compound | Mouse, Convulsant-induced seizures | Epilepsy | Dose-dependent | Suppressed seizures and epileptiform burst activities | [10] |
| KW-2449 | Mecp2 mutant mice | Rett Syndrome | Not specified | Ameliorated respiratory and locomotion phenotypes | [5] |
Signaling Pathways and Experimental Workflows
KCC2 Regulatory Signaling Pathway
The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation at key residues. The following diagram illustrates the principal regulatory mechanisms.
Caption: KCC2 activity is regulated by phosphorylation at S940 and T906/T1007.
Experimental Workflow for Evaluating KCC2 Enhancers
The following diagram outlines a typical experimental workflow for the identification and characterization of novel KCC2 enhancers.
Caption: A general workflow for the discovery and validation of KCC2 enhancers.
Experimental Protocols
Thallium (Tl+) Influx Assay for KCC2 Activity
This high-throughput assay measures the rate of Tl+ influx through KCC2 as an indicator of its transport activity.
Materials:
-
HEK293 cells stably expressing KCC2
-
384-well black-walled, clear-bottom plates
-
FLIPR® Potassium Assay Kit (or similar Tl+-sensitive fluorescent dye)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Stimulus buffer containing Tl2SO4
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Plate KCC2-expressing HEK293 cells into 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the Tl+-sensitive dye loading solution to each well. Incubate for 1 hour at room temperature.
-
Compound Addition: Add the test compounds (e.g., CLP257, KW-2449, BIO) or vehicle control to the wells and incubate for a specified period (e.g., 10 minutes to 5 hours).[7][8]
-
Tl+ Influx Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation: Add the Tl+-containing stimulus buffer to all wells simultaneously using the FLIPR's integrated pipettor.
-
Data Acquisition: Continue to record the fluorescence intensity over time (e.g., 2-5 minutes). The rate of fluorescence increase corresponds to the rate of Tl+ influx and KCC2 activity.
-
Data Analysis: Calculate the initial rate of Tl+ influx for each well. Normalize the data to vehicle controls and generate dose-response curves to determine EC50 values.[11][12]
Surface Biotinylation and Western Blot for KCC2 Membrane Expression
This method is used to quantify the amount of KCC2 present on the cell surface versus the total cellular KCC2.
Materials:
-
Cultured neurons or KCC2-expressing cells
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)
-
Quenching solution (e.g., PBS containing glycine (B1666218) or lysine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against KCC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the KCC2 enhancers or vehicle for the desired time.
-
Biotinylation: Place the culture dishes on ice and wash the cells with ice-cold PBS. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.[13][14]
-
Quenching: Remove the biotin (B1667282) solution and quench the reaction by washing with quenching solution.
-
Cell Lysis: Lyse the cells with lysis buffer. A small aliquot of the total lysate is saved for analysis of total KCC2 expression.
-
Streptavidin Pulldown: Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.
-
Washing and Elution: Wash the beads extensively to remove non-biotinylated proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot: Separate the proteins from the total lysate and the streptavidin pulldown (surface fraction) by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against KCC2, followed by an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The ratio of surface KCC2 to total KCC2 is then calculated.[1]
Conclusion
This compound represents a first-in-class KCC2 enhancer with demonstrated efficacy in preclinical models of neurological disorders.[1][2] The emergence of novel KCC2 enhancers, such as FLT3 and GSK3β inhibitors, offers alternative therapeutic strategies that act through indirect modulation of KCC2 expression and function.[5][4] While direct comparative data is still limited, the information presented in this guide provides a foundation for researchers to evaluate these different classes of compounds. The provided experimental protocols offer standardized methods for the continued investigation and development of potent and selective KCC2 enhancers for the treatment of a wide range of neurological and psychiatric conditions. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the relative efficacy and therapeutic potential of these promising compounds.
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 5. Pharmacological enhancement of KCC2 gene expression exerts therapeutic effects on human Rett syndrome neurons and Mecp2 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule activators of KCC2 reduce neuronal excitability, show efficacy in benzodiazepine-resistant status epilepticus | BioWorld [bioworld.com]
- 7. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The suppressive effect of the specific KCC2 modulator this compound on seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuronal Chloride Regulation via KCC2 Is Modulated through a GABAB Receptor Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CLP290: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for CLP290, a novel KCC2 modulator. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.
Essential Safety and Logistical Information
This compound is an orally bioavailable prodrug of CLP-257, a selective activator of the neuron-specific K+-Cl- cotransporter KCC2. While toxicological studies in rats have not shown significant adverse effects even at high doses, it is crucial to handle this compound with care, following standard laboratory safety protocols.[1]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Formula | C19H21FN4O3S |
| Molecular Weight | 404.46 g/mol |
| CAS Number | 1181083-81-7 |
| Appearance | Solid |
| Storage | Store at -20°C for up to one year, or at -80°C for up to two years.[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling research chemicals should be strictly followed. Based on general safety data for similar compounds, assume the following potential hazards and wear appropriate PPE.
Potential Hazards:
-
Harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
Potentially toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form, in solution, or as contaminated labware, requires a systematic approach to mitigate risks. The following workflow outlines the decision-making process for safe disposal.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Detailed Experimental Protocols for Disposal
1. Solid this compound Waste:
-
Step 1: Segregation. Do not mix solid this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Step 2: Packaging. Carefully place the solid this compound into a clearly labeled, sealable, and non-reactive container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Step 3: Storage. Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 4: Disposal. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. The preferred method of disposal for pharmaceutical waste is incineration.
2. This compound in Solution:
-
Step 1: Segregation. Do not dispose of this compound solutions down the drain. Collect all aqueous and organic solutions containing this compound in a designated hazardous waste container.
-
Step 2: Packaging. Use a compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Step 3: Storage. Store the waste container in a secondary containment bin in a well-ventilated area, away from sources of ignition.
-
Step 4: Disposal. When the container is full, or in accordance with your institution's waste accumulation time limits, contact EHS for disposal.
3. Contaminated Labware:
-
Step 1: Decontamination. Whenever possible, decontaminate reusable glassware by rinsing with an appropriate solvent. The rinsate must be collected and treated as this compound solution waste.
-
Step 2: Disposal of Disposables. Dispose of single-use labware (e.g., pipette tips, gloves, vials) that has come into contact with this compound as solid hazardous waste.
-
Step 3: Packaging. Collect contaminated disposable items in a designated, labeled hazardous waste bag or container.
-
Step 4: Disposal. Arrange for pickup and disposal through your institution's EHS department.
This compound Signaling Pathway and Disposal Logic
The following diagram illustrates the logical relationship between the intended biological action of this compound and the imperative for its proper disposal to prevent unintended environmental impact.
Caption: The intended biological pathway of this compound underscores the need for proper disposal to prevent environmental release.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for chemical waste management.
References
Essential Safety and Logistics for Handling CLP290
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical compounds. This document provides a comprehensive guide to the personal protective equipment (PPE), operational protocols, and disposal plans for the KCC2 activator, CLP290. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must have side shields to protect against splashes. |
| Hand Protection | Nitrile Gloves | Should be powder-free and inspected for integrity before each use. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | N95 Respirator or higher | Recommended when weighing or handling the powder outside of a chemical fume hood to prevent inhalation. |
Operational Plan: Safe Handling of this compound Powder
A systematic approach to handling this compound powder minimizes the risk of accidental exposure and contamination. The following protocol outlines the essential steps for safe handling.
Experimental Protocol: Weighing and Preparing this compound Solutions
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary equipment, including an analytical balance, spatulas, weigh boats, and solvent dispensers, are clean and readily accessible within the designated area.
-
Verify that an appropriate chemical spill kit is available nearby.
-
-
Weighing the Compound:
-
Don all required PPE as outlined in the table above.
-
Place a clean weigh boat on the analytical balance and tare to zero.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Solution Preparation:
-
Transfer the weighed this compound powder into a suitable vessel for dissolution.
-
Slowly add the desired solvent (e.g., DMSO, ethanol) to the powder.
-
Gently agitate the mixture until the this compound is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Wipe down the work surface and any equipment used with a suitable decontaminating solution.
-
Dispose of all contaminated disposable materials, such as weigh boats and gloves, in the designated chemical waste container.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment. All materials contaminated with this compound must be treated as chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with this compound. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes unused this compound solutions and solvent rinsates from cleaning contaminated glassware. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes any needles or other sharp objects contaminated with this compound. |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific guidelines for the final collection and disposal of chemical waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
